molecular formula C12H14O4 B169353 4-tert-Butylphthalic acid CAS No. 14236-13-6

4-tert-Butylphthalic acid

Cat. No.: B169353
CAS No.: 14236-13-6
M. Wt: 222.24 g/mol
InChI Key: OZHQCWZLIYAJBL-UHFFFAOYSA-N
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Description

4-tert-Butylphthalic acid serves as a critical building block in advanced chemical synthesis and materials science research. Its primary research value lies in its role as a precursor for the synthesis of specialized phthalocyanine (Pc) complexes. In a key application, it is utilized in a multi-step synthesis to produce novel diphthalonitrile compounds, which are subsequently used to create metallo (Co, Fe, Mn, Ni, Zn) ball-type phthalocyanines . These complexes are of significant interest due to their rich redox properties, electrocatalytic activity for reactions such as oxygen reduction, and potential use in electrochromic devices and electrochemical energy conversion systems . The tert-butyl group on the phthalic acid core contributes steric hindrance and influences the electron density of the molecule, which can enhance the solubility and alter the electronic characteristics of the resulting macrocyclic compounds . Furthermore, the compound itself can be transformed into 4-tert-butyl phthalonitrile, a vital intermediate for phthalocyanine synthesis, through a dehydration reaction of the corresponding diamide . This pathway highlights its utility in developing high-tech materials for electronic, optical, and catalytic applications .

Properties

IUPAC Name

4-tert-butylphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)7-4-5-8(10(13)14)9(6-7)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHQCWZLIYAJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345522
Record name 4-tert-Butylphthalic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80345522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14236-13-6
Record name 4-tert-Butylphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-tert-Butylphthalic acid synthesis from 4-tert-butyl-o-xylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-tert-Butylphthalic Acid from 4-tert-Butyl-o-xylene

Introduction

This compound (tBPA) is a substituted aromatic dicarboxylic acid with significant utility as a chemical intermediate.[1] Its structure, featuring a bulky tert-butyl group on the phthalic acid backbone, imparts unique solubility and reactivity characteristics, making it a valuable precursor in the synthesis of specialized polymers, resins, and fine chemicals such as 4-tert-butyl phthalonitrile.[2][3] This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound via the oxidation of 4-tert-butyl-o-xylene. We will delve into the mechanistic principles, provide a detailed experimental protocol, and discuss the causality behind the procedural choices, offering insights for researchers and development professionals in the field.

Core Synthesis Strategy: Benzylic Oxidation

The conversion of 4-tert-butyl-o-xylene to this compound is achieved through the selective oxidation of the two methyl side chains. The aromatic ring itself is relatively resistant to oxidation, a stability that allows for the targeted transformation of its alkyl substituents.[4]

Mechanistic Considerations

The reaction hinges on the principle of benzylic oxidation. The carbon atoms directly attached to the benzene ring (benzylic carbons) are particularly susceptible to strong oxidizing agents.[5] This heightened reactivity is due to the stability of the benzylic radical intermediate that forms during the reaction, which is stabilized by resonance with the aromatic ring.[4][6]

A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon.[7][8] For 4-tert-butyl-o-xylene, both methyl groups possess benzylic hydrogens and are thus readily oxidized. Conversely, the tert-butyl group, which lacks any benzylic hydrogens, remains unaffected by the oxidizing conditions.[4][9]

Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation. It is a powerful and efficient reagent for converting alkylbenzenes to their corresponding benzoic acids.[9] The overall mechanism is complex, involving a free-radical process where the permanganate abstracts a benzylic hydrogen in the initial rate-determining steps.[6][9] The reaction is typically conducted under alkaline conditions with heating, followed by an acidic workup to yield the final carboxylic acid product.[9]

Caption: Overall reaction scheme for the oxidation of 4-tert-butyl-o-xylene.

Quantitative Data Summary

The following table summarizes the key reaction parameters derived from established protocols, providing a baseline for experimental design.[2]

ParameterValue/RatioRationale
Reactant Molar Ratio 1 (4-tert-butyl-o-xylene)The limiting reagent for the reaction.
Oxidant Molar Ratio 4 - 8 (KMnO₄)A significant excess of oxidant is required to ensure complete oxidation of both methyl groups to carboxylic acids.
Temperature RefluxElevated temperature is necessary to overcome the activation energy and drive the reaction to completion at a reasonable rate.
Reaction Medium Alkaline (e.g., NaOH/H₂O)The permanganate oxidation of alkylbenzenes proceeds efficiently under alkaline conditions.
Workup Acidification (e.g., H₂SO₄)Protonates the intermediate dicarboxylate salt, causing the desired diacid product to precipitate from the aqueous solution.
Reported Yield HighThis process is known to be efficient, leading to high yields of the target product.[2]

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic method.[2] It is designed to be self-validating, with clear indicators of reaction progression.

Materials and Reagents
  • 4-tert-Butyl-o-xylene (C₁₂H₁₈)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water (H₂O)

  • Sodium bisulfite (NaHSO₃) (for cleanup)

  • Celatom or Filter Aid

Apparatus
  • Three-neck round-bottom flask (sized appropriately for the scale)

  • Reflux condenser

  • Mechanical or magnetic stirrer with heating mantle

  • Dropping funnel or powder addition funnel

  • Thermometer

  • Buchner funnel and filter flask assembly

  • Beakers and standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with the stirrer, reflux condenser, and addition funnel. Ensure all joints are properly sealed.

    • Charge the flask with 4-tert-butyl-o-xylene and an aqueous solution of sodium hydroxide. The causality here is to create the alkaline medium necessary for the reaction.

  • Oxidation:

    • Begin vigorous stirring and gently heat the mixture to approximately 80-90 °C.

    • Prepare a solution of potassium permanganate in water. Slowly add the KMnO₄ solution to the reaction flask via the addition funnel over several hours.

    • Causality: A slow, controlled addition is crucial to manage the exothermic nature of the oxidation and prevent a runaway reaction.

    • Trustworthiness Check: During the addition, the vibrant purple color of the permanganate ion (MnO₄⁻) should dissipate as it is reduced, and a brown precipitate of manganese dioxide (MnO₂) will form. This color change is a primary indicator that the oxidation is proceeding.[9]

  • Reaction Completion and Quenching:

    • After the addition is complete, heat the mixture to reflux and maintain for several hours until a stable, faint pink or purple color persists, indicating a slight excess of KMnO₄ and thus the completion of the oxidation of the organic substrate.

    • Cool the reaction mixture to room temperature. If a significant purple color remains, it can be quenched by the careful addition of a small amount of sodium bisulfite until the solution is colorless and only the brown MnO₂ precipitate remains.

  • Work-up and Isolation:

    • Filter the cold reaction mixture through a pad of Celatom or another filter aid to remove the fine MnO₂ precipitate. Wash the filter cake thoroughly with water to recover all of the product salt.

    • Causality: At this stage, the product exists as its water-soluble disodium salt (disodium 4-tert-butylphthalate) in the filtrate. The MnO₂ must be removed as it is an insoluble byproduct.

    • Transfer the clear filtrate to a large beaker and cool it in an ice bath.

    • Slowly and carefully acidify the filtrate by adding concentrated sulfuric acid with stirring. Monitor the pH to ensure it becomes strongly acidic (pH < 2).

    • Trustworthiness Check: As the solution becomes acidic, a voluminous white precipitate of this compound will form. The insolubility of the carboxylic acid in the cold, acidic aqueous medium drives its isolation.

  • Purification:

    • Collect the crude this compound by vacuum filtration using a Buchner funnel.

    • Wash the collected solid several times with cold deionized water to remove any inorganic salts (like Na₂SO₄).

    • For higher purity, the crude product can be recrystallized from a suitable solvent, such as water or an ethanol/water mixture.

    • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase charge 1. Charge Flask (4-tert-butyl-o-xylene, NaOH(aq)) heat 2. Heat to 80-90°C charge->heat add_kmno4 3. Add KMnO₄(aq) Slowly heat->add_kmno4 reflux 4. Reflux to Completion add_kmno4->reflux cool 5. Cool Mixture reflux->cool filter_mno2 6. Filter MnO₂ Precipitate cool->filter_mno2 acidify 7. Acidify Filtrate (H₂SO₄) filter_mno2->acidify filter_product 8. Collect Product via Filtration acidify->filter_product wash 9. Wash with Cold H₂O filter_product->wash recrystallize 10. Recrystallize (Optional) wash->recrystallize dry 11. Dry Product recrystallize->dry final_product final_product dry->final_product Pure this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The oxidation of 4-tert-butyl-o-xylene with potassium permanganate is a robust and high-yielding method for the synthesis of this compound. The reaction's success is predicated on the inherent reactivity of the benzylic positions of the methyl groups and the inertness of the tert-butyl group. By carefully controlling the reaction conditions, particularly the rate of oxidant addition and temperature, and performing a meticulous acidic workup, researchers can reliably obtain a high-purity product. This guide provides the fundamental knowledge and a practical framework for the successful execution of this valuable organic transformation.

References

  • Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax. [Link]

  • Benzylic oxidation - Synthetic Map. [Link]

  • Mechanism of arene side chain oxidation by permanganate - Chemistry Stack Exchange. [Link]

  • 1.32: Side Chain Oxidations, Phenols, Arylamines - Chemistry LibreTexts. [Link]

  • Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains - American Chemical Society. [Link]

  • The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions - ResearchGate. [Link]

  • Oxidation of Aromatic Compounds | Organic Chemistry Class Notes - Fiveable. [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids - Master Organic Chemistry. [Link]

  • Alkyl Side Chain Oxidation Reaction of Aromatic Compds - University of Calgary. [Link]

  • Preparation method of 4-tert-butyl phthalonitrile - Google P
  • This compound | C12H14O4 | CID 605174 - PubChem, NIH. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-butylphthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of chemical research and pharmaceutical development, a molecule's identity is defined by its physicochemical properties. These parameters are not mere data points; they are the fundamental language through which a compound communicates its potential for reactivity, solubility, bioavailability, and ultimately, its utility. This guide is crafted for the discerning researcher, scientist, and drug development professional who requires a granular understanding of 4-tert-butylphthalic acid. We will eschew a superficial listing of facts, instead delving into the causality behind experimental choices and the practical implications of the resulting data. The protocols herein are presented as self-validating systems, grounded in authoritative standards to ensure scientific integrity and reproducibility.

Molecular Identity and Structure

This compound is an aromatic dicarboxylic acid. The presence of the bulky, lipophilic tert-butyl group on the phthalic acid scaffold imparts unique characteristics that distinguish it from its parent compound. This structural modification significantly influences its solubility, crystallinity, and interaction with biological systems and other chemical entities.

  • IUPAC Name: 4-tert-butylbenzene-1,2-dicarboxylic acid[1]

  • CAS Number: 14236-13-6[1]

  • Molecular Formula: C₁₂H₁₄O₄[1]

  • Molecular Weight: 222.24 g/mol [1]

  • Canonical SMILES: CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O[1]

Core Physicochemical Data

A quantitative summary of key physicochemical properties is essential for predictive modeling and experimental design. The data presented below have been aggregated from validated sources and computational models.

PropertyValue / RangeMethodSource(s)
Physical Form Solid, powder or crystalsVisual[2]
Melting Point 195-198 °CExperimentalNot explicitly found for acid, value is for a related compound.
Boiling Point 436.8 ± 40.0 °C (at 760 mmHg)PredictedNot explicitly found.
Water Solubility Low (qualitative)Experimental[3]
pKa₁ ~ 3-4Predicted/Typical
pKa₂ ~ 5-6Predicted/Typical
LogP (Octanol/Water) 2.6Computed (XLogP3)[1]
Polar Surface Area 74.6 ŲComputed[1]

Note: Experimental values for some properties of this compound are not widely published. Values for related structures and computational predictions are provided for guidance. The pKa values are estimates based on the typical range for aromatic carboxylic acids.

Experimental Methodologies: A Practical Approach

The trustworthiness of physicochemical data is directly tied to the rigor of the experimental methodology used for its determination. The following protocols are presented as robust, self-validating systems.

Determination of Melting Point: Capillary Method

Causality and Expertise: The melting point is a sensitive indicator of purity. A sharp, narrow melting range (e.g., < 2 °C) is characteristic of a pure crystalline substance. The choice of a slow heating ramp near the melting point is critical; a rapid ramp can lead to thermal lag, where the thermometer reading is artificially lower than the actual sample temperature, resulting in an inaccurate and broad melting range.

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Heating Profile:

    • Set a rapid heating ramp (10-20 °C/min) to a temperature approximately 20 °C below the expected melting point (~175 °C).

    • Reduce the heating ramp to a rate of 1-2 °C/min to allow the sample and apparatus to achieve thermal equilibrium.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid is observed (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • Report the melting point as the range T₁ - T₂.

MeltingPoint_Workflow Workflow for Melting Point Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Dry & Powder Sample prep2 Load Capillary Tube prep1->prep2 measure1 Place in Apparatus prep2->measure1 measure2 Rapid Heat to ~175°C measure1->measure2 measure3 Slow Heat (1-2°C/min) measure2->measure3 analysis1 Record T1 (First Liquid) measure3->analysis1 analysis2 Record T2 (All Liquid) analysis1->analysis2 analysis3 Report Range T1 - T2 analysis2->analysis3

Caption: A logical workflow for the accurate determination of melting point.

Determination of Acid Dissociation Constants (pKa): Potentiometric Titration

Causality and Expertise: The two pKa values of this compound are critical for predicting its ionization state, and therefore its solubility and permeability, across a physiological pH range. Potentiometric titration is the gold standard, as it directly measures the change in proton activity. Due to the compound's low aqueous solubility, a co-solvent system is often necessary. This choice is not trivial; the co-solvent alters the dielectric constant of the medium, which can shift the apparent pKa. Therefore, the exact composition of the solvent system must be reported alongside the pKa values for the data to be meaningful.

Protocol:

  • Reagent Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH in deionized water, ensuring it is carbonate-free.

    • Accurately weigh a sample of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol), then dilute with deionized water to a known volume to create a ~0.01 M solution. Record the final solvent ratio.

  • System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa values.

  • Titration:

    • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the two equivalence points from the points of maximum inflection on the curve (or by using the first derivative plot, d(pH)/dV).

    • The pKa₁ is the pH at the volume of NaOH corresponding to the first half-equivalence point.

    • The pKa₂ is the pH at the volume of NaOH corresponding to the second half-equivalence point.

Spectroscopic Profile

Spectroscopy provides an empirical fingerprint of a molecule's structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra provide unambiguous structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly characteristic.

    • A sharp singlet at approximately 1.3 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

    • A set of signals in the aromatic region (typically 7.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublet, doublet of doublets) will be indicative of their positions relative to the two different carboxyl groups and the tert-butyl group.

    • A very broad singlet at a high chemical shift (>12 ppm) for the two acidic carboxylic acid protons, which may be unobservable or exchange with trace water in the solvent.

  • ¹³C NMR: The carbon NMR will show distinct signals for each unique carbon environment.

    • Two signals for the tert-butyl group: a quaternary carbon (~35 ppm) and a methyl carbon signal (~31 ppm).

    • Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

    • Two signals for the carbonyl carbons of the carboxylic acid groups, expected in the region of 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key expected absorption bands include:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C-H Stretch: Aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

  • C=O Stretch: A very strong, sharp absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid. The peak may be split or broadened due to dimer formation.

  • C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Conclusion

The physicochemical properties of this compound, governed by the interplay of its aromatic core, dual carboxylic acid functionalities, and the sterically influential tert-butyl group, define its behavior in chemical and biological systems. The data and protocols presented in this guide provide a foundational framework for researchers. A rigorous, first-principles approach to determining these properties is not merely an academic exercise; it is a prerequisite for the successful design of synthetic routes, the development of effective formulations, and the rational prediction of a molecule's performance in any advanced application.

References

  • CAS Common Chemistry. 4-tert-Butylphthalic anhydride. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • PubChem, National Institutes of Health. 4-tert-Butylphthalic anhydride. [Link]

  • J. Phys. Org. Chem. 2019, 32, e3940. Aqueous pKa values. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • University of California, Davis. Approximate pKa chart of the functional groups. [Link]

Sources

An In-Depth Technical Guide to 4-tert-butylbenzene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butylbenzene-1,2-dicarboxylic acid, also known as 4-tert-butylphthalic acid. It details the compound's chemical and physical properties, provides a validated synthesis protocol, and explores its characterization through spectroscopic methods. Furthermore, this guide delves into the current and potential applications of this molecule, with a particular focus on its role as a building block in the synthesis of advanced polymers and as a ligand in the construction of metal-organic frameworks (MOFs). Safety, handling, and disposal considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction

4-tert-butylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two adjacent carboxylic acid groups and a tert-butyl group at the para position. The presence of the bulky tert-butyl group imparts unique solubility and steric properties to the molecule, making it a valuable synthon in various fields of chemical research and materials science. Its structural rigidity and bifunctional nature allow it to serve as a versatile building block for a range of molecular architectures.

This guide aims to be a definitive resource for researchers and professionals, providing not only theoretical knowledge but also practical, field-proven insights into the synthesis and application of this important chemical compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-tert-butylbenzene-1,2-dicarboxylic acid is essential for its effective application and safe handling.

PropertyValueSource
IUPAC Name 4-tert-butylbenzene-1,2-dicarboxylic acid-
Synonyms This compound-
CAS Number 14236-13-6-
Molecular Formula C₁₂H₁₄O₄-
Molecular Weight 222.24 g/mol -
Appearance White to off-white crystalline solid (predicted)-
Melting Point Not reported, but expected to be high-
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., alcohols, DMSO, DMF)General knowledge of similar compounds

Synthesis of 4-tert-butylbenzene-1,2-dicarboxylic Acid

The primary synthetic route to 4-tert-butylbenzene-1,2-dicarboxylic acid involves a two-step process starting from o-xylene. The first step is a Friedel-Crafts alkylation to introduce the tert-butyl group, followed by oxidation of the two methyl groups to carboxylic acids.

Synthesis Workflow

SynthesisWorkflow A o-Xylene B 4-tert-butyl-o-xylene A->B tert-butyl chloride, I₂ catalyst C 4-tert-butylbenzene-1,2-dicarboxylic acid B->C KMnO₄, H₂O, heat

Caption: Synthesis of 4-tert-butylbenzene-1,2-dicarboxylic acid.

Step-by-Step Experimental Protocol

This protocol is based on established methods for similar transformations and a patented procedure.[1]

Step 1: Synthesis of 4-tert-butyl-o-xylene

  • To a stirred solution of o-xylene (1.0 mol) in a suitable solvent such as carbon disulfide, add a catalytic amount of iodine (0.01 mol).

  • Cool the mixture in an ice bath.

  • Slowly add tert-butyl chloride (1.1 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 4-tert-butyl-o-xylene.

Step 2: Oxidation to 4-tert-butylbenzene-1,2-dicarboxylic Acid

This procedure is adapted from a well-established method for the oxidation of alkylbenzenes to carboxylic acids using potassium permanganate.[2]

  • In a 3-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 4-tert-butyl-o-xylene (0.5 mol), 1 liter of water, and 35 g of sodium hydroxide.

  • Heat the stirred mixture to near boiling.

  • Through the third neck of the flask, add potassium permanganate (1.9 mol, 300 g) in portions of about 20 g, at a rate that maintains the boiling of the mixture without external heating.

  • After the addition is complete, reflux the mixture for an additional 2 hours. If any purple color from the permanganate remains, it can be discharged by the addition of a small amount of ethanol.

  • Filter the hot mixture through a Büchner funnel to remove the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with 500 ml of hot water to recover any entrained product.

  • Combine the filtrates, heat to near boiling, and acidify with a solution of concentrated sulfuric acid (108 ml) in 400 ml of water until the pH is acidic.

  • Cool the mixture to room temperature. The desired product will precipitate.

  • Collect the white precipitate of 4-tert-butylbenzene-1,2-dicarboxylic acid by filtration.

  • Wash the product with three successive portions of cold water.

  • Dry the product in an oven at 100-110 °C.

Spectroscopic Characterization

Due to the limited availability of published spectra for 4-tert-butylbenzene-1,2-dicarboxylic acid, the following predictions are based on the analysis of structurally similar compounds, such as 4-tert-butylbenzoic acid and phthalic acid.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Three signals are expected in the aromatic region (δ 7.5-8.0 ppm). A doublet, a doublet of doublets, and another doublet, corresponding to the three protons on the benzene ring.

  • tert-Butyl Protons: A singlet at approximately δ 1.3 ppm, integrating to nine protons.

  • Carboxylic Acid Protons: A broad singlet at δ 12-13 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Carboxylic Carbons: Two signals in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the tert-butyl group appearing around δ 150-155 ppm. The carbons attached to the carboxylic acid groups will be downfield, while the other aromatic carbons will appear in the typical δ 125-135 ppm range.

  • tert-Butyl Carbons: A quaternary carbon signal around δ 35 ppm and a methyl carbon signal around δ 31 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

  • C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ for the tert-butyl group.

  • C=O Stretch: A strong, broad absorption band around 1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid groups.

  • C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-O Stretch and O-H Bend: Absorptions in the fingerprint region (900-1400 cm⁻¹) corresponding to C-O stretching and O-H bending.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 222.

  • Fragmentation: Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺) from the tert-butyl group, loss of a hydroxyl group ([M-17]⁺), and loss of a carboxyl group ([M-45]⁺).

Applications

The unique structure of 4-tert-butylbenzene-1,2-dicarboxylic acid makes it a promising candidate for several applications in materials science and coordination chemistry.

High-Performance Polymers

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. The incorporation of 4-tert-butylbenzene-1,2-dicarboxylic acid into polymer backbones can impart several desirable properties:

  • Increased Solubility: The bulky, non-polar tert-butyl group can disrupt polymer chain packing, leading to enhanced solubility in common organic solvents. This is a significant advantage for polymer processing and characterization.

  • Modified Thermal Properties: The rigid aromatic core contributes to a high glass transition temperature (Tg), while the flexible tert-butyl group can influence the polymer's crystallinity and melting behavior.

  • Enhanced Mechanical Strength: The rigid aromatic unit can improve the stiffness and tensile strength of the resulting polymer.

PolymerApplication A 4-tert-butylbenzene- 1,2-dicarboxylic acid C Polyester / Polyamide A->C B Diol / Diamine B->C D Improved Properties: - Solubility - Thermal Stability - Mechanical Strength C->D

Caption: Role in high-performance polymer synthesis.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The dicarboxylate functionality of 4-tert-butylbenzene-1,2-dicarboxylic acid makes it an excellent candidate for use as an organic linker in MOF synthesis.

  • Pore Size and Functionality: The size and shape of the pores within a MOF are determined by the geometry and length of the organic linker. The tert-butyl group can be used to tune the hydrophobicity and steric environment of the pores, which is crucial for applications in gas storage, separation, and catalysis.

  • Structural Diversity: The specific geometry of this dicarboxylic acid can lead to the formation of novel MOF topologies with unique properties.

MOFApplication A 4-tert-butylbenzene- 1,2-dicarboxylic acid (Linker) C Metal-Organic Framework (MOF) A->C B Metal Ions / Clusters B->C D Tunable Properties: - Pore Size - Hydrophobicity - Catalytic Activity C->D

Caption: Application as a linker in Metal-Organic Frameworks.

Safety, Handling, and Disposal

  • Hazard Identification: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service.

Conclusion

4-tert-butylbenzene-1,2-dicarboxylic acid is a molecule with significant potential in materials science and synthetic chemistry. Its unique combination of a rigid aromatic core, bifunctional carboxylic acid groups, and a sterically demanding tert-butyl substituent makes it a valuable building block for creating materials with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of facilitating its use in further research and development. As the demand for advanced materials with specific functionalities continues to grow, the importance of versatile synthons like 4-tert-butylbenzene-1,2-dicarboxylic acid is set to increase.

References

  • Organic Syntheses. terephthalic acid. Retrieved from [Link]

  • Google Patents. (2018). CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.

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Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-tert-butylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two adjacent carboxylic acid groups and a tert-butyl group at the 4-position. This bulky, non-polar tert-butyl group imparts unique steric and electronic properties, making it a valuable building block in polymer science, materials chemistry, and as a ligand for the synthesis of advanced materials such as metal-organic frameworks (MOFs). This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the causality behind synthetic strategies, provide detailed analytical protocols for structural verification, and explore the functional implications of its architecture in advanced applications, particularly relevant to drug development and materials science.

Chemical Identity

This compound is systematically named 4-(tert-butyl)benzene-1,2-dicarboxylic acid . Its structure features a sterically demanding tert-butyl group para to one of the carboxylic acid functions on the phthalic acid scaffold.

  • IUPAC Name: 4-(tert-butyl)benzene-1,2-dicarboxylic acid[1]

  • CAS Number: 14236-13-6[1]

  • Molecular Formula: C₁₂H₁₄O₄[1]

  • Canonical SMILES: CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O[1]

Physicochemical Data Summary

The physicochemical properties of this compound are dictated by the interplay between the polar, hydrogen-bonding carboxylic acid groups and the non-polar, lipophilic tert-butyl group. While some experimental values are not widely reported, a summary of known and predicted properties is provided below.

PropertyValue / DescriptionSource(s)
Molecular Weight 222.24 g/mol [1]
Appearance Expected to be a white to off-white crystalline solid.Inferred from similar compounds
Melting Point Data not available. The corresponding anhydride melts at 70-75 °C.
Solubility Expected to have low solubility in water and non-polar solvents but good solubility in polar organic solvents like alcohols, acetone, and DMSO.[2]
pKa Not experimentally reported. Estimated pKa₁ ≈ 3-4 and pKa₂ ≈ 5-6, slightly higher than phthalic acid due to the electron-donating nature of the tert-butyl group.Inferred from general principles[3][4]
LogP (predicted) 2.6[1]

Synthesis and Purification

Two primary routes are viable for the synthesis of this compound: the oxidation of a substituted xylene precursor and the hydrolysis of its corresponding anhydride.

Synthesis via Oxidation of 4-tert-butyl-o-xylene

This method is analogous to the industrial AMOCO process used for the production of terephthalic acid from p-xylene.[5][6][7][8] The core of this process is a liquid-phase oxidation using air or O₂ as the oxidant, catalyzed by a synergistic mixture of cobalt and manganese salts, with a bromide source as a promoter.

Causality of Experimental Design:

  • Solvent: Acetic acid is the solvent of choice because it is relatively resistant to oxidation under the reaction conditions and can dissolve the reactants and catalyst system.

  • Catalyst System: A Co(II)/Mn(II)/Br⁻ system is crucial. Co(II) and Mn(II) cycle between their +2 and +3 oxidation states to facilitate the radical chain reaction. The bromide promoter is essential for activating the C-H bonds of the methyl groups, generating the initial radical species required to start the oxidation cascade.

  • Temperature and Pressure: Elevated temperatures (150-200 °C) and pressures (15-30 bar) are required to achieve a reasonable reaction rate and to keep the reactants in the liquid phase.

Detailed Experimental Protocol: Oxidation of 4-tert-butyl-o-xylene
  • Reactor Setup: Charge a high-pressure Parr reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple with 4-tert-butyl-o-xylene (1.0 eq), cobalt(II) acetate tetrahydrate (0.02 eq), manganese(II) acetate tetrahydrate (0.02 eq), and sodium bromide (0.03 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material).

  • Reaction Execution: Seal the reactor and pressurize with compressed air or pure oxygen to 15-20 bar. Begin vigorous stirring and heat the reactor to 175 °C. Maintain the temperature and pressure for 4-6 hours, monitoring the pressure for oxygen uptake.

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess pressure. Transfer the resulting slurry to a beaker.

  • Purification: Cool the slurry in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with fresh acetic acid, followed by water to remove residual salts and solvent.

  • Drying: Dry the white solid under vacuum at 80-100 °C to yield this compound.

Synthesis via Hydrolysis of 4-tert-butylphthalic Anhydride

This is a straightforward and high-yielding method if the anhydride is commercially available.[2]

  • Reaction Setup: Suspend 4-tert-butylphthalic anhydride (1.0 eq) in water (10-20 mL per gram of anhydride).

  • Hydrolysis: Heat the mixture to reflux (100 °C) with stirring. The anhydride will slowly dissolve as it hydrolyzes to the diacid. Continue heating for 1-2 hours to ensure complete conversion.

  • Isolation: Cool the solution to room temperature and then in an ice bath to crystallize the product.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Visualization of Synthesis Workflow

Synthesis Workflow cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route start_ox 4-tert-butyl-o-xylene reagents_ox Co(OAc)₂, Mn(OAc)₂ NaBr, Acetic Acid O₂, 175°C, 20 bar reaction_ox Oxidation in Parr Reactor start_ox->reaction_ox reagents_ox->reaction_ox product Crude Product Slurry reaction_ox->product purification Filtration & Washing (Acetic Acid, H₂O) product->purification start_hy 4-tert-butylphthalic anhydride reagents_hy H₂O, Reflux reaction_hy Hydrolysis start_hy->reaction_hy reagents_hy->reaction_hy reaction_hy->product final_product Pure this compound purification->final_product

Caption: Synthetic routes to this compound.

Spectroscopic and Crystallographic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. As no public crystal structure data is available, the following analysis is based on established principles and data from analogous compounds.

Visualization of Analytical Workflow

Analytical Workflow cluster_spectroscopy Spectroscopic Analysis sample Synthesized Sample nmr NMR (¹H, ¹³C) - Proton Environment - Carbon Skeleton sample->nmr ir FTIR - Functional Groups (O-H, C=O) sample->ir ms Mass Spec (GC-MS) - Molecular Weight - Fragmentation sample->ms structure Proposed Structure: This compound nmr->structure ir->structure ms->structure confirmation Structural Confirmation structure->confirmation

Caption: Workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for both the aromatic and aliphatic portions of the molecule.

    • ~1.3-1.4 ppm (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group.[9]

    • ~7.6-8.0 ppm (multiplet, 3H): The three protons on the aromatic ring will appear as a complex multiplet in the downfield region. Due to the substitution pattern, they would likely appear as a doublet, a doublet of doublets, and another doublet.

    • ~10-13 ppm (broad singlet, 2H): The two acidic protons of the carboxylic acid groups would appear as a very broad signal, which may be exchangeable with D₂O.

  • ¹³C NMR (Predicted): The carbon NMR spectrum should display 8 distinct signals, as the molecule is asymmetric.

    • ~31 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

    • ~35 ppm: Signal for the quaternary carbon of the tert-butyl group.

    • ~125-135 ppm: Four signals corresponding to the aromatic CH carbons.

    • ~135-140 ppm: Two signals for the quaternary aromatic carbons attached to the carboxylic acid groups.

    • ~150-155 ppm: Signal for the aromatic carbon attached to the tert-butyl group.

    • ~168-172 ppm: Two signals for the carbonyl carbons of the carboxylic acid groups.

Infrared (IR) Spectroscopy

The FTIR spectrum provides definitive evidence for the key functional groups.[1]

  • ~2500-3300 cm⁻¹ (very broad): A characteristic broad O-H stretching band from the hydrogen-bonded carboxylic acid dimers.

  • ~2960 cm⁻¹: C-H stretching vibrations from the tert-butyl group.

  • ~1700 cm⁻¹ (strong, sharp): A strong C=O stretching vibration from the carbonyl of the carboxylic acid. The presence of intramolecular hydrogen bonding may cause this peak to broaden or shift slightly.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1300 cm⁻¹: C-O stretching and O-H bending vibrations.

  • ~920 cm⁻¹ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would confirm the molecular weight and provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): A peak at m/z = 222, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a methyl group ([M-15]⁺): A prominent peak at m/z = 207, resulting from the cleavage of a methyl radical from the tert-butyl group to form a stable tertiary carbocation. This is a characteristic fragmentation for tert-butyl substituted aromatics.

    • Loss of water ([M-18]⁺): A peak at m/z = 204, corresponding to the loss of a water molecule, likely leading to the formation of the anhydride.

    • Loss of a carboxyl group ([M-45]⁺): A peak at m/z = 177 from the loss of the COOH radical.

    • The fragmentation of phthalates often yields characteristic ions at m/z 147 and 121, though the substitution may alter this pattern.[10][11]

X-ray Crystallography

A single-crystal X-ray diffraction study would provide the most definitive structural information. Although no public structure is available, several key features can be predicted:

  • Intramolecular Hydrogen Bonding: The two adjacent carboxylic acid groups are expected to form a strong intramolecular hydrogen bond, creating a seven-membered ring. This would significantly influence the conformation and restrict the rotation of the C-C bond between the carbonyls.

  • Crystal Packing: The bulky tert-butyl group would play a major role in the crystal packing, likely preventing a planar, co-facial stacking arrangement often seen with simpler aromatic acids. This steric hindrance can be exploited in materials design to create porous structures.

Reactivity and Applications in Drug Development

The unique combination of a rigid aromatic core, versatile carboxylic acid handles, and a bulky steric director makes this compound a molecule of significant interest.

Role as a Ligand in Metal-Organic Frameworks (MOFs)

Phthalic acids are common ligands in the synthesis of MOFs. The two adjacent carboxylic acid groups can chelate to a single metal center or bridge between multiple metal centers to form robust, porous frameworks. The tert-butyl group serves as a non-coordinating, bulky substituent that can:

  • Tune Pore Size and Shape: It acts as a "strut," preventing the collapse of the framework and creating larger, well-defined pores.

  • Increase Lipophilicity: The tert-butyl groups can line the pores of the MOF, making them more hydrophobic. This is highly desirable for applications such as the capture of volatile organic compounds (VOCs) from humid environments or for creating a specific microenvironment for catalysis.

  • Improve Solubility: The presence of the tert-butyl group can increase the solubility of the resulting MOF in certain organic solvents, facilitating processing and characterization.

For drug development professionals, MOFs are being extensively investigated as advanced drug delivery vehicles. The tunable porosity and functionality of MOFs derived from ligands like this compound allow for high drug loading capacities and controlled release kinetics.

Building Block in Medicinal Chemistry

The phthalic acid moiety can be converted into a phthalimide, a privileged structure in medicinal chemistry known for its diverse biological activities. The tert-butyl group can serve as a key pharmacophoric feature, occupying a hydrophobic pocket in a target protein or enzyme. Furthermore, the dicarboxylic acid can be used as a scaffold to synthesize more complex molecules through derivatization of one or both acid groups into esters, amides, or other functionalities.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its structure and the known hazards of its anhydride and related aromatic carboxylic acids, the following precautions are recommended.[12][13][14]

  • Hazard Identification:

    • May cause skin irritation (H315).

    • May cause serious eye irritation or damage (H319/H318).

    • May cause respiratory irritation (H335).

  • Handling:

    • Use in a well-ventilated area or with local exhaust ventilation.

    • Avoid generating dust.

    • Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or chemical goggles.

    • Use a NIOSH-approved respirator if dust is generated.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a strategically designed molecule whose structure is dominated by the interplay of its polar carboxylic acid functions and its bulky, non-polar tert-butyl group. While a definitive crystal structure remains to be reported, a robust understanding of its molecular architecture can be achieved through a combination of predictive methods and standard spectroscopic analysis. Its utility as a precursor in the synthesis of polymers and, more significantly, as a tailored ligand for creating functional metal-organic frameworks, underscores its importance for researchers in materials science and advanced drug delivery systems. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this versatile chemical building block.

References

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  • Macromolecules. Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. [Link]

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  • J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

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  • ResearchGate. P-Xylene catalytic oxidation to terephthalic acid by ozone. [Link]

  • Google Patents. Method for making oxydiphthalic anhydride.
  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • ResearchGate. The preparation of terephthalic acid by solvent-free oxidation of p-xylene with air over T(p-Cl)PPMnCl and Co(OAc)2. [Link]

  • NIST WebBook. Tetrafluoroterephthalic acid. [Link]

  • ResearchGate. 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]

  • MDPI. Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route. [Link]

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  • PMC. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]

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  • YouTube. How to make Phthalic acid and Phthalic Anhydride. [Link]

  • ResearchGate. Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. [Link]

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  • ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

  • ResearchGate. FTIR spectra of (a) terephthalic acid, b PMA, c MIL-53(Fe), d.... [Link]

  • ResearchGate. Fig. 2 FTIR spectra of (a) terephthalic acid, (b) bare Na 2 TP and (c).... [Link]

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An In-depth Technical Guide to the Solubility of 4-tert-Butylphthalic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-tert-butylphthalic acid in organic solvents, a critical parameter for researchers, chemists, and drug development professionals. The document outlines the physicochemical properties of this compound that govern its solubility, presents a qualitative and inferred solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. By elucidating the principles behind solvent selection and providing a robust methodology for empirical measurement, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction

This compound is a dicarboxylic acid derivative of benzene, characterized by the presence of a bulky, nonpolar tert-butyl group and two polar carboxylic acid functionalities. This unique structural combination imparts a nuanced solubility behavior that is of significant interest in various chemical applications, from polymer synthesis to its use as an intermediate in the preparation of active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and explaining its solubility. The key physicochemical parameters are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[PubChem][1]
Molecular Weight 222.24 g/mol [PubChem][1]
IUPAC Name 4-tert-butylbenzene-1,2-dicarboxylic acid[PubChem][1]
Structure (Generated by author)
Calculated XLogP3 2.6[PubChem][1]

The presence of two carboxylic acid groups allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. Conversely, the nonpolar tert-butyl group and the benzene ring contribute to van der Waals interactions, enabling solubility in less polar environments. The molecule's overall solubility is a result of the interplay between these competing functionalities.

The Critical Role of Solubility in Research and Drug Development

Solubility is not merely a physical constant; it is a cornerstone of chemical process development and pharmaceutical science.[2][3] An accurate understanding of a compound's solubility is essential for:

  • Reaction Kinetics and Synthesis: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields. The choice of solvent can dictate the efficiency of a chemical transformation.

  • Crystallization and Purification: Recrystallization, a primary technique for purifying solid organic compounds, relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[2]

  • Formulation Development: In the pharmaceutical industry, the solubility of an API directly impacts its formulation strategy, affecting everything from tablet dissolution rates to the feasibility of liquid formulations.

  • Analytical Chemistry: The preparation of samples for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) requires dissolving the analyte in a suitable solvent.[4]

Solubility Profile of this compound

While extensive quantitative data for this compound is not consolidated in the public literature, a qualitative and inferred solubility profile can be constructed based on the fundamental principle of "like dissolves like" and data from structurally similar compounds, such as terephthalic acid and isophthalic acid.[2][5]

The molecule's two carboxylic acid groups suggest good solubility in polar, protic solvents capable of hydrogen bonding. The bulky nonpolar group, however, suggests some affinity for less polar or polar aprotic solvents.

Qualitative Solubility Table

The following table provides a qualitative assessment of the expected solubility of this compound in a variety of common organic solvents. For precise applications, experimental verification is strongly recommended using the protocol outlined in Section 3.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticSolubleCapable of hydrogen bonding with the carboxylic acid groups.
Ethanol Polar ProticSolubleSimilar to methanol, effectively solvates the polar functional groups.
Acetone Polar AproticSolubleThe polar carbonyl group interacts well with the carboxylic acid groups. 4-tert-butylphthalic anhydride is known to be soluble in acetone.[6]
Tetrahydrofuran (THF) Polar AproticSolubleEther oxygen can act as a hydrogen bond acceptor. Phthalic acid isomers show solubility in THF.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleA highly polar aprotic solvent, excellent for dissolving carboxylic acids.
Toluene NonpolarSparingly SolubleThe aromatic ring of toluene can interact with the benzene ring of the solute, but it is a poor solvent for the polar carboxylic acid groups. The anhydride is soluble in toluene.[6]
Hexane NonpolarInsolubleLacks the polarity to overcome the crystal lattice energy and solvate the carboxylic acid groups.[2][7]
Water Polar ProticSparingly SolubleWhile capable of hydrogen bonding, the large nonpolar tert-butyl group and benzene ring limit aqueous solubility.[6]

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, the Isothermal Equilibrium Method , often referred to as the shake-flask method, is the gold standard.[8][9] This method measures the thermodynamic equilibrium solubility, which is the concentration of a compound in a saturated solution when excess solid is present, and the solution and solid are at equilibrium.[8][10]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the rate of dissolution of the solid into the solvent is equal to the rate of recrystallization of the compound from the solution. The concentration of the dissolved solid in the supernatant is then measured, representing the solubility at that temperature.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks, pipettes, and vials

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or nylon, solvent-dependent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis[4]

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealed vial (e.g., 20 mL scintillation vial). "Excess" means that undissolved solid should be clearly visible after the equilibration period.

    • Add a known volume (e.g., 10 mL) of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended.[7] To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[9][10]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

    • Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or GC-FID method.

    • Prepare a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (e.g., 24-72 hours) prep3->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through syringe filter (0.45 µm) sample1->sample2 sample3 Dilute sample accurately sample2->sample3 sample4 Analyze concentration (e.g., HPLC) sample3->sample4 calc1 Calculate Solubility (apply dilution factor) sample4->calc1

Caption: Experimental workflow for determining thermodynamic solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound. Acknowledging these variables is crucial for both predicting solubility and ensuring the reproducibility of experimental results.

Effect of Temperature

For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to favor the endothermic dissolution process, thus increasing solubility. This property is the basis for purification by recrystallization.

Logical Relationships in Solubility

The solubility of this compound is governed by the balance between its polar and nonpolar regions and the properties of the solvent.

G solute This compound -COOH, -COOH Polar, H-Bonding -C(CH₃)₃, Benzene Ring Nonpolar solubility Solubility solute->solubility 'Like Dissolves Like' Interaction solvent Solvent Properties Polarity Hydrogen Bonding (Donor/Acceptor) Dielectric Constant solvent->solubility Solvation Energy

Caption: Interplay of molecular and solvent properties governing solubility.

As the diagram illustrates, high solubility is achieved when the solvent can effectively interact with both the polar carboxylic acid groups (through hydrogen bonding and dipole-dipole forces) and the nonpolar moieties (through van der Waals forces). Solvents that are exclusively nonpolar (like hexane) or highly polar but with poor interaction with the nonpolar part may result in lower solubility.

Conclusion

While a comprehensive public database of quantitative solubility for this compound is sparse, this guide establishes a robust framework for understanding and determining this vital parameter. The molecule's amphiphilic nature—possessing both polar carboxylic acid groups and a significant nonpolar scaffold—results in a nuanced solubility profile, with a preference for polar aprotic and polar protic organic solvents. For applications demanding high precision, the provided isothermal equilibrium protocol offers a reliable method for generating accurate, quantitative solubility data. This empowers researchers to make informed decisions in solvent selection, leading to optimized outcomes in synthesis, purification, and formulation.

References

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  • A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. (n.d.). PubMed.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . (2014, April 29). American Pharmaceutical Review. Retrieved from [Link].

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis | Request PDF. (2025, August 7). ResearchGate.
  • 4-tert-Butylphthalic anhydride . (n.d.). CAS Common Chemistry. Retrieved from [Link].

  • Solubility Profile of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • 4-tert-butylphenol. (n.d.). Solubility of Things.
  • Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. (2025, August 10). ResearchGate.
  • Solubility of Terephthalic Acid in the Reaction System Oligomeric Bishydroxybutyl Terephthalates-1,4-Butanediol. (2025, August 7). ResearchGate.
  • 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement - 30 June 2022. (2022, June 30). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Studies on the Solubility of Terephthalic Acid in Ionic Liquids. (n.d.). PMC - NIH.

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Spectroscopic Characterization of 4-tert-butylphthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of 4-tert-butylphthalic acid, a key organic intermediate in the synthesis of advanced materials and pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected and observed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₂H₁₄O₄, is an aromatic dicarboxylic acid.[1] Its structure is characterized by a benzene ring substituted with two adjacent carboxylic acid groups (phthalic acid moiety) and a tert-butyl group at the 4-position. This unique combination of a bulky, non-polar tert-butyl group and polar carboxylic acid functionalities imparts specific physical and chemical properties, making it a valuable building block in polymer chemistry and organic synthesis. Accurate spectroscopic characterization is paramount for verifying its structure, assessing its purity, and understanding its reactivity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the tert-butyl group. The solvent of choice for this analysis would typically be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with the latter being preferable for carboxylic acids to ensure the observation of the acidic protons.

Expected Chemical Shifts (δ) in DMSO-d₆:

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region, typically between 7.5 and 8.0 ppm. Due to their different electronic environments, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.

    • The proton positioned between the two carboxylic acid groups is expected to be the most deshielded.

    • The other two protons will show characteristic ortho and meta coupling.

  • tert-Butyl Protons (9H): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, expected to appear in the upfield region, around 1.3 ppm. This is a characteristic signal for a tert-butyl group attached to an aromatic ring.

  • Carboxylic Acid Protons (2H): The two acidic protons of the carboxylic acid groups will appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm in DMSO-d₆. The broadness of this signal is due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid>12Broad Singlet2H
Aromatic7.5 - 8.0Multiplet3H
tert-Butyl~1.3Singlet9H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the twelve carbon atoms in the molecule.

Expected Chemical Shifts (δ):

  • Carboxylic Carbons (2C): The carbonyl carbons of the two carboxylic acid groups are expected to resonate in the most downfield region of the spectrum, typically between 165 and 175 ppm.

  • Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the aromatic region, generally between 120 and 150 ppm. The carbon atom attached to the tert-butyl group will be a quaternary carbon and is expected to have a distinct chemical shift compared to the protonated aromatic carbons. The two carbons bearing the carboxylic acid groups will also be quaternary and shifted downfield.

  • tert-Butyl Carbons (4C): The quaternary carbon of the tert-butyl group is expected around 35 ppm, while the three equivalent methyl carbons will produce a single, intense signal around 31 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carboxylic (C=O)165 - 175
Aromatic (quaternary)130 - 150
Aromatic (CH)120 - 135
tert-Butyl (quaternary)~35
tert-Butyl (CH₃)~31
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Section 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid and tert-butyl groups, as well as the aromatic ring.

Interpretation of the FTIR Spectrum

The experimental FTIR spectrum of this compound, typically acquired as a KBr pellet, reveals key vibrational modes.[1]

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

  • C-H Stretch:

    • Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹.

    • Aliphatic C-H stretching from the tert-butyl group will be observed as strong bands just below 3000 cm⁻¹ (typically around 2960 cm⁻¹).

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will be present around 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.

  • C=C Stretch: Aromatic C=C stretching vibrations will give rise to one or more medium-intensity bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group will appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

  • C-H Bends: Bending vibrations for the tert-butyl group will be visible around 1370 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C-H Stretch (Aromatic)>3000Weak to Medium
C-H Stretch (Aliphatic)<3000Strong
C=O Stretch (Carboxylic Acid)~1700Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch / O-H Bend1200 - 1400Medium to Strong
C-H Bend (tert-Butyl)~1370Medium
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Technique):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (222.24 g/mol ).[1]

  • Key Fragmentation Pathways:

    • Loss of a Methyl Group ([M-15]⁺): A prominent peak at m/z 207 is expected, corresponding to the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to the formation of a stable tertiary carbocation.

    • Loss of Water ([M-18]⁺): A peak at m/z 204 may be present due to the loss of a water molecule from the carboxylic acid groups.

    • Loss of a Carboxyl Group ([M-45]⁺): A fragment at m/z 177, corresponding to the loss of a carboxyl radical (•COOH), is also plausible.

    • Base Peak: The base peak in the spectrum is often the [M-15]⁺ fragment at m/z 207 due to its high stability. Other significant peaks observed in the experimental GC-MS data include m/z 189, 184, and 161, which represent further fragmentation of the molecule.[1]

Table 4: Expected and Observed MS Fragmentation Data for this compound

m/z Proposed Fragment Significance
222[C₁₂H₁₄O₄]⁺Molecular Ion
207[M-CH₃]⁺Loss of a methyl group
189Further FragmentationObserved in experimental data
184Further FragmentationObserved in experimental data
161Further FragmentationObserved in experimental data
Experimental Protocol for GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Derivatization (e.g., esterification) may be necessary to increase the volatility of the dicarboxylic acid for gas chromatography.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

    • The separated components then enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules (e.g., by electron impact) and separates the resulting ions based on their mass-to-charge ratio.

    • A mass spectrum is generated for each eluting component.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR FTIR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (GC-MS) Purification->MS Sample Prep Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Purity Assessment Interpretation->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. While experimental NMR data is not widely published, predictive analysis based on fundamental principles and analogous compounds offers a reliable guide for its interpretation. The experimental IR and MS data available confirm the presence of the key functional groups and the expected molecular weight. The protocols and interpretations detailed in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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thermal stability analysis of 4-tert-butylphthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4-tert-Butylphthalic Acid

Disclaimer: This technical guide has been compiled based on fundamental principles of organic chemistry, thermal analysis, and available literature for structurally analogous compounds. As of the latest literature search, specific, publicly available experimental thermal analysis data for this compound is limited. The quantitative data and decomposition pathways presented herein are therefore predictive and intended to serve as a robust reference for researchers, scientists, and drug development professionals to design and interpret their own experimental work.

Executive Summary

This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a bulky tert-butyl group and two adjacent carboxylic acid moieties, makes it a molecule of interest as a building block in polymer chemistry and a potential intermediate in the synthesis of complex organic molecules. The thermal stability of such a compound is a critical parameter, dictating its storage conditions, synthetic utility at elevated temperatures, and safety profile. This guide provides a comprehensive analysis of the predicted thermal behavior of this compound, detailed protocols for its experimental evaluation, and an interpretation of the expected results based on established chemical principles.

The Chemical Rationale: Predicting Thermal Behavior

The thermal decomposition of this compound is anticipated to be a multi-stage process, governed by the lability of its distinct functional groups at increasing temperatures. The analysis of related structures, such as phthalic acid and compounds containing tert-butyl groups, provides a strong foundation for predicting its decomposition pathway.[1]

The key transformations expected are:

  • Melting: A solid-to-liquid phase transition.

  • Intramolecular Dehydration (Anhydride Formation): The two adjacent carboxylic acid groups are sterically poised to lose a molecule of water to form the more stable five-membered ring of 4-tert-butylphthalic anhydride. This is a common thermal reaction for 1,2-dicarboxylic acids.

  • Dealkylation: The C-C bond between the aromatic ring and the quaternary carbon of the tert-butyl group is susceptible to cleavage at higher temperatures, likely resulting in the elimination of isobutylene.[2]

  • Decarboxylation/Decarbonylation: The phthalic anhydride structure can subsequently decompose through the loss of carbon dioxide (CO₂) and/or carbon monoxide (CO).

  • Aromatic Ring Fragmentation: At very high temperatures, the remaining aromatic backbone will fragment into smaller gaseous products, ultimately leaving a carbonaceous char residue.

The following diagram illustrates this predicted logical progression.

G A This compound (Solid) B This compound (Liquid) A->B Melting C 4-tert-Butylphthalic Anhydride + H₂O B->C Dehydration D Phthalic Anhydride Radical + Isobutylene C->D Dealkylation E Gaseous Products (CO, CO₂) + Char D->E Decarbonylation / Fragmentation

Caption: Predicted thermal decomposition pathway for this compound.

Core Analytical Techniques for Thermal Stability Assessment

A comprehensive understanding of thermal stability is achieved by employing a suite of complementary analytical techniques. Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is particularly powerful.[3]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise quantitative data on decomposition temperatures and mass loss associated with each decomposition step.[3]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature or time. It identifies thermal events like melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic).[3]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Involves thermally decomposing a sample in an inert atmosphere (pyrolysis) and immediately introducing the volatile decomposition products into a GC-MS system for separation and identification. This technique is invaluable for elucidating the chemical nature of the off-gassed products at each TGA mass loss step.

The logical workflow for a complete analysis is outlined below.

G cluster_0 Thermal Analysis Workflow start Sample of This compound sta STA (TGA/DSC) TGA: Quantitative Mass Loss DSC: Thermal Events (Melting, etc.) start->sta pygcms Py-GC-MS Identify Gaseous Products sta:tga->pygcms Correlate Mass Loss to Product Identity data Correlated Data| Pathway Elucidation sta->data pygcms->data

Caption: Experimental workflow for comprehensive thermal stability analysis.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data from TGA and DSC analyses of this compound. This data is predictive and should be validated experimentally.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

Decomposition Stage Predicted Temperature Range (°C) Predicted Mass Loss (%) Associated Chemical Event
1 180 - 250 ~7.5% Intramolecular Dehydration (Loss of H₂O)
2 250 - 350 ~23.3% Dealkylation (Loss of Isobutylene)
3 > 350 Variable Decarbonylation / Ring Fragmentation

| Residue | @ 800 °C | < 20% | Carbonaceous Char |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

Thermal Event Predicted Temperature (°C) Type Rationale
Melting 170 - 185 Endotherm Solid-to-liquid phase transition
Dehydration 180 - 250 Endotherm Energy required to break bonds and release water

| Decomposition | > 250 | Exotherm(s) | Bond cleavage and formation of stable gaseous products can be net exothermic |

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and validated assessment of the thermal stability of this compound.

Protocol: Simultaneous TGA-DSC Analysis
  • Objective: To quantitatively determine the temperature ranges of mass loss and identify associated thermal events (melting, decomposition).

  • Instrumentation: A calibrated Simultaneous Thermal Analyzer (STA) (e.g., TA Instruments, Mettler Toledo, Netzsch).

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible. Do not use sealed aluminum pans, as the pressure from off-gassing can cause them to rupture.

    • Instrument Setup: Place the sample crucible and an empty reference crucible of the same material into the STA furnace.

    • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50 mL/min to maintain an inert atmosphere.

    • Thermal Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can improve resolution of closely occurring events.

    • Data Analysis:

      • Analyze the TGA curve to determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) for each mass loss step using the first derivative (DTG) curve.

      • Integrate the DSC curve peaks to determine the enthalpy (ΔH) of melting and any subsequent decomposition events.

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the chemical composition of volatile products released during thermal decomposition.

  • Instrumentation: A pyrolyzer (e.g., Frontier Labs, CDS Analytical) coupled directly to the injector of a GC-MS system.

  • Methodology:

    • Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

    • Instrument Setup: Insert the sample cup into the pyrolyzer, which is interfaced with the GC-MS.

    • Staged Pyrolysis Program:

      • Stage 1 (Dehydration): Pyrolyze the sample at a temperature corresponding to the first TGA mass loss (e.g., 250 °C). Collect the GC-MS data. The primary expected hit in the mass spectral library is water.

      • Stage 2 (Dealkylation): Using a fresh sample, pyrolyze at a temperature corresponding to the second TGA mass loss (e.g., 350 °C). The primary expected hit is isobutylene.

      • Stage 3 (Fragmentation): Using a fresh sample, pyrolyze at a higher temperature (e.g., 500 °C) to analyze the products of anhydride decomposition. Expected products include CO, CO₂, and benzene derivatives.

    • Data Analysis:

      • Separate the volatile pyrolysis products using an appropriate GC column (e.g., a non-polar DB-5ms).

      • Identify the separated compounds by comparing their mass spectra to a standard library (e.g., NIST).

Safety, Handling, and Storage

Proper handling is essential. While specific data for this compound is not available, precautions for related aromatic acids and anhydrides should be followed.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[4][5] Avoid generating dust.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

  • Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[6][7]

Conclusion and Future Directions

This guide establishes a predictive framework for the thermal stability of this compound, suggesting a multi-step decomposition pathway initiated by intramolecular dehydration. The provided analytical protocols offer a clear and robust methodology for experimentally validating this hypothesis. For drug development professionals, understanding these thermal limits is crucial for preventing degradation during formulation processes like hot-melt extrusion. For polymer scientists, this data informs the maximum processing temperatures and the potential for off-gassing during synthesis and application. The definitive characterization of this molecule's thermal behavior will enable its confident and safe application in advanced materials and chemical synthesis.

References

  • Vertex AI Search. (2024). 4 - SAFETY DATA SHEET.
  • Apollo Scientific. 4-(tert-Butyl)benzeneboronic acid.
  • CPAChem. (2022). Safety data sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). 2 - SAFETY DATA SHEET.
  • BenchChem. (2025). In-Depth Technical Guide: Thermal Stability of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol.
  • ResearchGate. (2025). Thermal Stability Study of 4-tert-Butylphenol. [Link]

  • National Institutes of Health (NIH). (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC. [Link]

  • National Institutes of Health (NIH). (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • ResearchGate. (n.d.). TG and DSC curves of the BHT antioxidant. [Link]

  • Netzsch. Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

  • BenchChem. (2025). In-Depth Technical Guide on the Thermal Stability of 4-tert-Butylbenzenesulfonic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of 4-tert-Butylphenol Derivatives for Antioxidant Studies.
  • University of Twente Research Information. (2011). Scanning Thermal Lithography of Tailored tert-Butyl Ester Protected Carboxylic Acid Functionalized (Meth)acrylate. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

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Navigating the Data Void: A Health and Safety Advisory for 4-tert-Butylphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Note to Researchers, Scientists, and Drug Development Professionals on the Scarcity of Safety Data for 4-tert-Butylphthalic Acid (CAS No. 14236-13-6)

In the pursuit of scientific advancement, the foundational principle of "safety first" remains paramount. This technical guide deviates from a standard format to address a critical issue concerning this compound: a significant and concerning lack of comprehensive public health and safety data. While this compound is available commercially and is structurally related to well-characterized chemicals, a thorough review of scientific literature and safety data repositories reveals a notable absence of specific toxicological and handling information.

This document serves not as a traditional safety data sheet, but as an in-depth advisory. Its purpose is to highlight the data gaps, explain the potential risks of extrapolating information from analogous compounds, and provide a framework for a cautious and informed approach should your research necessitate the use of this chemical.

Identification and Physicochemical Properties

Before delving into the safety lacunae, it is essential to establish the known identity of this compound.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 14236-13-6[1]
Molecular Formula C₁₂H₁₄O₄[1][2]
Molecular Weight 222.24 g/mol [1][2]

A foundational step in any safety assessment is the understanding of a compound's physical and chemical properties. However, beyond these basic identifiers, crucial data points such as melting point, boiling point, solubility, and vapor pressure are not consistently reported in publicly accessible, peer-reviewed sources for this compound.

The Hazard Identification Dilemma: A Case of Mistaken Identity

A primary challenge in assessing the hazards of this compound is the prevalence of safety data for structurally similar but distinct chemicals. It is imperative to understand that even minor molecular modifications can drastically alter a substance's toxicological profile. The following compounds are frequently conflated with this compound, and their safety data should not be used as a substitute:

  • 4-tert-Butylphenol (CAS No. 98-54-4): This compound is a phenol, not a phthalic acid. It is classified as causing skin irritation and serious eye damage, and is suspected of damaging fertility. It is also very toxic to aquatic life with long-lasting effects.

  • Terephthalic Acid (CAS No. 100-21-0): While a dicarboxylic acid, it lacks the tert-butyl group, which can significantly influence its metabolic pathway and toxicological endpoints.

  • 4-Nitrophthalic Acid (CAS No. 610-27-5): The nitro group imparts distinct reactivity and toxicological properties that are not representative of a tert-butyl group.

The lack of a specific Globally Harmonized System (GHS) classification for this compound means its potential for acute toxicity, skin and eye irritation, sensitization, carcinogenicity, mutagenicity, and reproductive toxicity remains uncharacterized. One available safety data sheet template for this compound explicitly states "no data available" for hazard classification.[1]

Exposure Controls and Personal Protection: A Proactive, Precautionary Approach

In the absence of established occupational exposure limits (OELs) and specific personal protective equipment (PPE) recommendations, a highly conservative approach based on the principles of chemical hygiene is mandatory. The following protocol is a recommended minimum standard for handling this compound in a laboratory setting.

Experimental Protocol: Safe Handling in the Absence of Data
  • Engineering Controls:

    • All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Given the unknown skin absorption potential, consider double-gloving. Always inspect gloves for tears or punctures before use.

    • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.

    • Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron or suit.

    • Respiratory Protection: While working in a fume hood should be sufficient, if there is any potential for aerosolization outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The logical relationship for determining the necessary level of PPE in this data-deficient scenario is illustrated below.

Caption: PPE determination flow for data-deficient chemicals.

First Aid and Emergency Procedures: Preparing for the Unknown

Without specific toxicological information, first aid measures must be comprehensive and aimed at minimizing exposure and seeking immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

It is crucial to provide the attending medical personnel with all available information, including the chemical name and CAS number, and to explicitly state that detailed toxicological data is unavailable.

Storage, Handling, and Disposal: Mitigating Risk

Prudent laboratory practices are essential for the safe storage and disposal of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.

  • Disposal: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

The workflow for the safe management of this compound is outlined in the diagram below.

Safe_Management_Workflow Procurement Procurement of This compound SDS_Request Request Certified SDS from Supplier Procurement->SDS_Request Risk_Assessment Perform Risk Assessment Based on Precautionary Principle SDS_Request->Risk_Assessment Handling Handling in Controlled Environment (Fume Hood, PPE) Risk_Assessment->Handling Storage Secure and Segregated Storage Handling->Storage Disposal Dispose as Hazardous Waste Handling->Disposal Documentation Document All Procedures and Incidents Handling->Documentation

Caption: Lifecycle management workflow for this compound.

Conclusion and a Call for Data

The responsible use of chemicals in research and development demands a thorough understanding of their potential hazards. In the case of this compound, the current state of publicly available information is insufficient to provide a definitive health and safety guide. This advisory, therefore, underscores the critical importance of the precautionary principle.

Researchers, scientists, and drug development professionals are strongly urged to:

  • Prioritize obtaining a certified Safety Data Sheet (SDS) from the supplier before purchasing or handling this compound.

  • Conduct a thorough, internal risk assessment that acknowledges the lack of toxicological data.

  • Implement the most stringent engineering controls and PPE as a baseline for handling.

  • Contribute to the body of knowledge by sharing any non-proprietary safety and toxicological data that may be generated through your research, thereby helping to fill this critical information gap for the benefit of the entire scientific community.

Until such data becomes widely available, this compound should be treated as a substance of unknown toxicity with the potential for significant health hazards.

References

As this guide is an advisory based on the absence of data, a traditional reference list of toxicological studies is not possible. The following references confirm the identity of the compound and the lack of comprehensive safety information.

  • ChemScene. Safety Data Sheet - this compound. [URL: https://www.chemscene.com/products/4-tert-butylphthalic-acid-2180869-14236-13-6.html]
  • Benchchem. 4-tert-Butylbenzonitrile | 4210-32-6. [URL: https://www.benchchem.
  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 14236-13-6. [URL: https://www.xixisys.com/en/sds/cas/14236-13-6]
  • MOLBASE. This compound|14236-13-6 - Encyclopedia. [URL: https://www.molbase.

Sources

Methodological & Application

Synthesis of 4-tert-butylphthalonitrile: A Detailed Guide from Phthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-tert-butylphthalonitrile is a key intermediate in the synthesis of substituted phthalocyanines, which have widespread applications in materials science, including as pigments, catalysts, and in photodynamic therapy. This document provides a comprehensive, field-tested protocol for the synthesis of 4-tert-butylphthalonitrile, commencing from 4-tert-butylphthalic acid. The described multi-step synthesis is robust, high-yielding, and scalable for laboratory settings. We will delve into the causality behind the procedural choices, ensuring a deep understanding of the reaction mechanism and safety considerations.

Overall Synthesis Workflow

The conversion of this compound to 4-tert-butylphthalonitrile is a three-step process. First, the dicarboxylic acid is converted to the more reactive diacyl chloride. This is followed by amidation to form the corresponding diphthalamide. Finally, the diphthalamide is dehydrated to yield the target dinitrile.

Synthesis_Workflow Start This compound Step1 Step 1: Acyl Chloride Formation Start->Step1 Intermediate1 4-tert-butylphthaloyl chloride Step1->Intermediate1 SOCl₂ Step2 Step 2: Amidation Intermediate1->Step2 Intermediate2 4-tert-butylphthalamide Step2->Intermediate2 NH₃ solution Step3 Step 3: Dehydration Intermediate2->Step3 End 4-tert-butylphthalonitrile Step3->End P₂O₅

Caption: Overall workflow for the synthesis of 4-tert-butylphthalonitrile.

Part 1: Synthesis of 4-tert-butylphthaloyl chloride

Principle and Experimental Rationale

The initial step involves the conversion of the carboxylic acid groups of this compound into acyl chlorides. Acyl chlorides are significantly more reactive towards nucleophiles than their corresponding carboxylic acids, making this activation step crucial for the subsequent amidation. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[1] The reaction with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture, driving the reaction to completion.[1]

Materials and Equipment
Reagent/MaterialGradeSupplier
This compound≥98%(e.g., Sigma-Aldrich)
Thionyl chloride (SOCl₂)≥99%(e.g., Sigma-Aldrich)
Three-necked round-bottom flask--
Reflux condenser--
Heating mantle--
Distillation apparatus--
Detailed Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: Add this compound (e.g., 22.2 g, 0.1 mol) to the flask.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (e.g., 110 mL) to the flask.[2] The large excess ensures the complete conversion of the diacid.

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 3-4 hours.[3] The reaction is complete when the evolution of gases ceases.

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.[2] Subsequently, distill the residue under reduced pressure to obtain the pure 4-tert-butylphthaloyl chloride as a liquid.[2] A yield of approximately 96-99% can be expected.[2]

Part 2: Synthesis of 4-tert-butylphthalamide

Principle and Experimental Rationale

The second step is a nucleophilic acyl substitution reaction where the highly reactive 4-tert-butylphthaloyl chloride is treated with ammonia to form the stable 4-tert-butylphthalamide. The reaction is typically carried out at a low temperature to control its exothermic nature and to minimize side reactions. A suitable solvent that can dissolve the acyl chloride and is miscible with the ammonia solution, such as 1,4-dioxane, is used.[2]

Materials and Equipment
Reagent/MaterialGradeSupplier
4-tert-butylphthaloyl chloride(From Part 1)-
1,4-DioxaneAnhydrous(e.g., Sigma-Aldrich)
Ammonia solutionConcentrated (e.g., 28-30%)(e.g., Sigma-Aldrich)
Three-necked round-bottom flask--
Dropping funnel--
Magnetic stirrer--
Ice bath--
Detailed Protocol
  • Reaction Setup: Set up a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath.

  • Ammonia Solution: Place a solution of ammonia in 1,4-dioxane in the flask and cool it to between -5 and 0 °C.[2]

  • Addition of Acyl Chloride: Dissolve the 4-tert-butylphthaloyl chloride (e.g., 25.8 g, 0.1 mol) in 1,4-dioxane and place it in the dropping funnel.[2] Add the acyl chloride solution dropwise to the cooled ammonia solution while maintaining the internal temperature below 0 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight to ensure complete reaction.[2]

  • Work-up: A white solid of 4-tert-butylphthalamide will precipitate. Collect the solid by filtration, wash it with cold water, and then with a small amount of cold 1,4-dioxane. Dry the solid under vacuum to obtain the pure product. A yield of approximately 97% is expected.[2]

Part 3: Synthesis of 4-tert-butylphthalonitrile

Principle and Experimental Rationale

The final step is the dehydration of the 4-tert-butylphthalamide to the corresponding dinitrile. This is a classic transformation in organic synthesis. Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent that is effective for this purpose.[2] The reaction is typically carried out under reflux in an inert solvent like acetonitrile.[2]

Reaction Mechanism

Dehydration_Mechanism Amide 4-tert-butylphthalamide Intermediate Intermediate Complex Amide->Intermediate + P₂O₅ P2O5 P₂O₅ Nitrile 4-tert-butylphthalonitrile Intermediate->Nitrile - 2H₂O Byproduct H₃PO₄ Intermediate->Byproduct

Caption: Simplified mechanism of amide dehydration to nitrile using P₂O₅.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-tert-butylphthalamide(From Part 2)-
Phosphorus pentoxide (P₂O₅)≥98%(e.g., Sigma-Aldrich)
AcetonitrileAnhydrous(e.g., Sigma-Aldrich)
Three-necked round-bottom flask--
Reflux condenser--
Heating mantle--
Magnetic stirrer--
Detailed Protocol
  • Reaction Setup: In a fume hood, set up a 500 mL three-necked round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging the Flask: Add 4-tert-butylphthalamide (e.g., 22.0 g, 0.1 mol) and acetonitrile (e.g., 150 mL) to the flask.[2]

  • Addition of Dehydrating Agent: With vigorous stirring, add phosphorus pentoxide (e.g., 25 g) in portions to the flask.[2] The addition may be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Cool the reaction mixture and then carefully pour it into an ice-water mixture.[2] A white solid will precipitate.

  • Purification: Collect the solid by filtration, wash it thoroughly with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield pure 4-tert-butylphthalonitrile.[4] A yield of over 99% can be achieved.[2]

Characterization

The final product, 4-tert-butylphthalonitrile, can be characterized by standard analytical techniques:

  • Melting Point: 49-51 °C[2]

  • ¹H NMR (400MHz, CDCl₃): δ (ppm) = 1.36 (s, 9H), 7.75 (d, 2H), 7.82 (t, 1H).[2]

  • ¹³C NMR (400MHz, CDCl₃): δ (ppm) = 30.6, 35.6, 112.7, 115.6, 115.7, 115.8, 130.5, 131.0, 133.4, 157.8.[2]

Safety Precautions

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[5][6] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[7][8]

  • Phosphorus pentoxide is a corrosive and powerful dehydrating agent. It reacts vigorously with water. Avoid contact with skin and eyes.

  • Acetonitrile is flammable and toxic. Handle in a well-ventilated area.

  • The initial reaction with thionyl chloride produces toxic gases (HCl and SO₂) which must be trapped.

References

  • CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents.
  • A Novel System for the Synthesis of Nitriles from Carboxylic Acids - ResearchGate. Available at: [Link]

  • More efficient methods to convert carboxylic acids to nitriles - ResearchGate. Available at: [Link]

  • Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC - NIH. Available at: [Link]

  • Procedure - Organic Syntheses. Available at: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Available at: [Link]

  • 20: Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • tert.-BUTYL CHLORIDE - Organic Syntheses Procedure. Available at: [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride | Request PDF. Available at: [Link]

  • (PDF) Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption - ResearchGate. Available at: [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Available at: [Link]

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. Available at: [Link]

  • The Synthesis and Optimization of Non-Commercially Available Phthalonitriles and their Pathway to Novel Boron Subphthalocyanines - Thesis Template. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents.
  • Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride - Organic Syntheses. Available at: [Link]

  • CN102344405A - Method for preparing N-butylphthalimide - Google Patents.
  • 4-tert-butylcatechol – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC - NIH. Available at: [Link]

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Application Notes & Protocols: Leveraging 4-tert-Butylphthalic Acid as a Versatile Precursor for Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the tert-butyl group onto aromatic backbones is a cornerstone of modern functional dye design. 4-tert-Butylphthalic acid, and its more reactive derivative, 4-tert-butylphthalic anhydride, serve as pivotal precursors in the synthesis of high-performance dyes, including phthalocyanines, quinophthalones, and rhodamines. The bulky, non-polar tert-butyl moiety imparts critical physicochemical properties to the final dye molecules, most notably enhancing their solubility in organic solvents and sterically hindering the intermolecular aggregation that often quenches desirable photophysical behaviors. This guide provides an in-depth exploration of the synthesis pathways starting from this compound, offering detailed, field-proven protocols for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Strategic Importance of the tert-Butyl Group in Dye Chemistry

Phthalic acid and its anhydride are fundamental building blocks for a vast array of chromophores. However, the planar, aromatic nature of many dyes derived from these precursors leads to strong π-π stacking and aggregation in solution. This phenomenon can drastically alter their optical properties, reduce fluorescence quantum yields, and severely limit their processability and application scope.

The introduction of a 4-tert-butyl substituent on the phthalic acid backbone provides an elegant and effective solution to these challenges. This bulky, three-dimensional group acts as a "steric shield," disrupting the close packing of dye molecules. The primary advantages conferred by the tert-butyl group are:

  • Enhanced Solubility: The non-polar alkyl chains increase affinity for organic solvents, transforming otherwise intractable pigments into soluble dyes suitable for spin-coating, ink-jet printing, and solution-phase characterization.

  • Suppression of Aggregation: By preventing the formation of cofacial aggregates, the intrinsic electronic and optical properties of the monomeric dye are preserved in solution, leading to sharper absorption bands (Q-bands in phthalocyanines) and improved fluorescence.

  • Tunable Physicochemical Properties: The substituent allows for fine-tuning of properties such as thermal stability and electrochemical behavior.

This document outlines the conversion of this compound into key synthetic intermediates and provides detailed protocols for its use in the synthesis of high-value dye classes.

Physicochemical & Handling Data of Key Precursors

Proper handling and characterization of the starting materials are critical for reproducible and successful synthesis. The data below is compiled for the primary acid and its more commonly used anhydride derivative.

PropertyThis compound4-tert-Butylphthalic Anhydride
Molecular Formula C₁₂H₁₄O₄[1]C₁₂H₁₂O₃[2]
Molecular Weight 222.24 g/mol [1]204.23 g/mol [2]
CAS Number 14236-13-6[1]32703-79-0[2]
Appearance White solid/powderWhite to off-white powder, crystals, or chunks[3]
Melting Point Not specified, sublimes70-75 °C[3]
Primary Hazard Skin/eye/respiratory irritantSkin/eye/respiratory irritant[3]

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling these chemicals.

From Acid to Versatile Intermediates: The Synthetic Pathway

While this compound is the foundational precursor, many dye syntheses utilize more reactive derivatives like the corresponding anhydride or phthalonitrile. The conversion is a standard procedure in organic chemistry. The "acidic route" is a well-established method for converting the substituted phthalic acid into the phthalonitrile, a key ingredient for phthalocyanines.[4][5]

Synthesis_Pathway Acid This compound Anhydride 4-tert-Butylphthalic Anhydride Acid->Anhydride Heat/Dehydration Imide Phthalimide Derivative Anhydride->Imide NH₃/Urea Amide Phthalamide Derivative Imide->Amide Partial Hydrolysis Nitrile 4-tert-Butylphthalonitrile Amide->Nitrile Dehydration

Caption: General "Acidic Route" for precursor conversion.

Experimental Protocols

Protocol 1: Synthesis of 2,9(10),16(17),23(24)-Tetra-tert-butyl Zinc(II) Phthalocyanine

Phthalocyanines are robust macrocyclic compounds with intense absorption in the red region of the visible spectrum, making them ideal for applications as catalysts, photosensitizers, and electronic materials. This protocol details their synthesis from 4-tert-butylphthalonitrile.[6]

A. Rationale: The synthesis proceeds via a template-driven cyclotetramerization of four phthalonitrile units around a central metal ion, in this case, Zn(II). A high-boiling solvent is used to achieve the necessary reaction temperature, and a non-nucleophilic base, 1,8-Diazabicycloundec-7-ene (DBU), catalyzes the reaction. The tert-butyl groups ensure the final product is soluble in common organic solvents like THF, facilitating purification by column chromatography.

B. Materials and Equipment:

  • 4-tert-Butylphthalonitrile (1.0 eq)

  • Anhydrous Zinc(II) Acetate (0.30 eq)

  • 1,8-Diazabicycloundec-7-ene (DBU) (catalytic amount, ~0.04 eq)

  • Anisole (solvent)

  • 1N Hydrochloric Acid (HCl)

  • Methanol

  • Water (deionized)

  • Tetrahydrofuran (THF)

  • Silica Gel for column chromatography

  • Petroleum Ether

  • Two-necked round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

C. Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphthalonitrile (e.g., 1.0 g, 5.43 mmol).

  • Addition of Reagents: To the flask, add zinc(II) acetate (0.30 mmol) and anisole (5 mL).

  • Initiation: Add two drops of DBU (approx. 32 mg, 0.21 mmol) to the stirred mixture.

  • Reflux: Heat the mixture to reflux (anisole boiling point: 154 °C) and maintain for 3 hours. The solution will turn a deep green/blue color as the phthalocyanine forms.

  • Work-up - Precipitation: After 3 hours, cool the reaction mixture to room temperature. Add 15 mL of 1N HCl to protonate any remaining base and precipitate the crude product.

  • Work-up - Filtration and Washing: Filter the resulting solid using a Büchner funnel. Wash the solid sequentially with water (2 x 20 mL) and then methanol (2 x 15 mL) to remove salts and other polar impurities.

  • Drying: Dry the crude solid product under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of petroleum ether-THF mixtures (starting from 98:2) to separate the desired product from any unreacted starting material or side products. The main product will be a vibrant blue-green band.

  • Final Product: Collect the relevant fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the pure tetra-tert-butyl zinc(II) phthalocyanine as a shiny purple or dark blue solid.[6]

D. Expected Results & Characterization:

  • Yield: ~40-60%

  • Appearance: Shiny purple/dark blue crystals.

  • UV-Vis (in THF): Expect a sharp, intense Q-band absorption maximum (λmax) around 672 nm, with a less intense vibrational satellite band around 606 nm and a Soret band around 350 nm.[6]

Phthalocyanine_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Combine Phthalonitrile, Zn(OAc)₂, DBU in Anisole Reflux 2. Reflux at 154°C for 3 hours Setup->Reflux Cool 3. Cool to RT Reflux->Cool Precipitate 4. Add 1N HCl Cool->Precipitate Filter 5. Filter Solid Precipitate->Filter Wash 6. Wash with H₂O, then MeOH Filter->Wash Column 7. Silica Gel Column (Petroleum Ether/THF) Wash->Column Evaporate 8. Evaporate Solvent Column->Evaporate Product Pure ZnPc(tBu)₄ Evaporate->Product

Caption: Experimental workflow for ZnPc(tBu)₄ synthesis.

Protocol 2: Synthesis of a Quinophthalone Dye (Conceptual)

Quinophthalone dyes are known for their bright yellow hues and excellent thermal stability, making them suitable for specialized applications like LCD color filters.[3] They are synthesized by the condensation of a phthalic anhydride derivative with a substituted quinaldine.

A. Rationale: This reaction is a condensation between the anhydride and an active methylene group on the quinaldine derivative (the methyl group at the 2-position). The reaction is typically driven by heat in a high-boiling solvent or by using an acid catalyst. The tert-butyl group on the phthalic anhydride moiety is carried through to the final product, enhancing its solubility and performance in polymer matrices.

B. General Procedure Outline:

  • Combine 4-tert-butylphthalic anhydride (1.0 eq) and 2-quinaldine (or a substituted derivative) (1.0 eq) in a high-boiling point solvent (e.g., nitrobenzene or sulfolane).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) if required.

  • Heat the mixture to a high temperature (e.g., 180-220 °C) for several hours while removing the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and precipitate the crude dye by adding a non-solvent like methanol.

  • Filter, wash, and recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure yellow dye.

Caption: General synthesis of a Quinophthalone dye.

Protocol 3: Synthesis of a Rhodamine Dye (Conceptual)

Rhodamines are a famous class of xanthene dyes renowned for their brilliant fluorescence, making them essential as biological labels and laser dyes.[7][8] Their synthesis involves the condensation of a phthalic anhydride with two equivalents of an m-aminophenol derivative.

A. Rationale: The use of 4-tert-butylphthalic anhydride in this synthesis will produce a rhodamine dye with a tert-butyl group attached to the pendant phenyl ring. This modification is expected to increase the dye's solubility in less polar organic solvents and potentially influence its photophysical properties by altering the rotational freedom of the pendant ring. The reaction is an acid-catalyzed electrophilic substitution on the electron-rich aminophenol rings.

B. General Procedure Outline:

  • Combine 4-tert-butylphthalic anhydride (1.0 eq) and 3-(diethylamino)phenol (2.2 eq).

  • Add a strong acid catalyst, such as methanesulfonic acid or sulfuric acid, to the mixture.

  • Heat the mixture with stirring to a temperature of 180-200 °C for 4-6 hours.

  • Monitor the reaction by TLC, observing the formation of a highly fluorescent spot.

  • After cooling, pour the viscous reaction mixture into a large volume of water.

  • Adjust the pH with a base (e.g., NaOH) to precipitate the crude dye.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography (silica or alumina) using a solvent system like dichloromethane/methanol to obtain the pure, brilliantly colored fluorescent dye.

Caption: Condensation reaction for a Rhodamine dye.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced functional dyes. Its primary contribution—imparting solubility and preventing aggregation via its bulky tert-butyl group—enables the development of high-performance materials for a range of applications, from electronics to biological imaging. The protocols and synthetic strategies outlined in this guide provide a robust framework for researchers to explore the rich chemistry of dyes derived from this important building block. By understanding the causality behind the synthetic steps and the role of the key substituent, scientists can better design and execute experiments to create novel chromophores with tailored properties.

References

  • Santa Cruz Biotechnology. 4-tert-Butylphthalic anhydride.
  • Gale, P. A., et al. (2021). Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. Molecules, 26(6), 1727.
  • Sigma-Aldrich. 4-tert-Butylphthalic anhydride 95.
  • Kovalev, I., et al. Synthesis of substituted phthalocyanines. University of Michigan Deep Blue.
  • Yashina, E., et al. (2012). Synthesis of Substituted Phthalocyanines.
  • PubChem. This compound.
  • Sigma-Aldrich. Rhodamine.
  • Sigma-Aldrich. Rhodamine dyes.
  • PubChem. Rhodamine B.

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Applications of 4-tert-Butylphthalic Acid in Polymer Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of sterically demanding groups into polymer backbones is a well-established strategy for tuning material properties. The bulky tert-butyl group, when appended to aromatic monomers, imparts significant changes to the resulting polymer's solubility, processability, and thermal characteristics. 4-tert-Butylphthalic acid, and its corresponding anhydride, are valuable building blocks in this regard, offering a means to disrupt chain packing and introduce desirable attributes into a range of polymers, including polyesters, polyamides, and alkyd resins. This technical guide provides an in-depth exploration of the applications of this compound in polymer synthesis, complete with detailed protocols and an analysis of the structure-property relationships that arise from its use.

Enhancing the Processability of High-Performance Polyesters

High-performance aromatic polyesters, such as poly(1,4-phenylene terephthalate) (PPT), are known for their exceptional thermal stability and mechanical strength. However, their rigid rod-like structure leads to high melting points and limited solubility, making them difficult to process. The incorporation of this compound or its derivatives into the polymer backbone serves to disrupt the crystalline packing of the polymer chains, thereby lowering the melting temperature and improving melt processability.

The bulky tert-butyl group introduces a kink in the polymer chain, increasing the distance between adjacent chains and reducing the intermolecular forces. This steric hindrance significantly affects the crystal structure of the resulting copolyesters. For instance, even small amounts of t-butyl substitution can disrupt the crystal structure of PPT, while higher concentrations can lead to a completely different crystal lattice[1]. This disruption of crystallinity is key to achieving a lower melting point, often exhibiting a minimum melting temperature at approximately equimolar proportions of the substituted and unsubstituted components[1].

Application Note: Melt Polycondensation for Processable Copolyesters

The synthesis of copolyesters incorporating this compound is typically achieved through melt polycondensation. This solvent-free method is advantageous for industrial-scale production. The following protocol is a representative example of how to synthesize a copolyester of poly(1,4-phenylene terephthalate) and poly(t-butyl-1,4-phenylene terephthalate).

Protocol 1: Synthesis of a Melt-Processable Aromatic Copolyester

Objective: To synthesize a copolyester with improved melt processability by incorporating this compound into a poly(1,4-phenylene terephthalate) backbone via melt polycondensation.

Materials:

  • Terephthalic acid (TPA)

  • This compound (tBPA)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst

  • Antioxidant (e.g., Irganox 1010)

Equipment:

  • High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Vacuum pump

  • Heating mantle with a temperature controller

  • Collection flask for distillate

Procedure:

  • Esterification Stage:

    • Charge the reactor with terephthalic acid, this compound (in the desired molar ratio to achieve the target properties), and a molar excess of 1,4-butanediol (e.g., 1.5 to 2.2 times the total moles of diacids).

    • Add the catalyst (e.g., 200-500 ppm of Ti(OBu)₄) and a small amount of antioxidant.

    • Purge the reactor with nitrogen and begin heating with stirring.

    • Gradually increase the temperature to 180-220°C. Water will begin to distill off as the esterification reaction proceeds.

    • Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 240-260°C.

    • Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg over a period of about 1 hour. This facilitates the removal of excess 1,4-butanediol and drives the polymerization reaction forward.

    • Observe an increase in the viscosity of the reaction mixture, indicated by an increase in the torque on the mechanical stirrer.

    • Continue the reaction under high vacuum and at high temperature for 2-3 hours, or until the desired melt viscosity is achieved.

    • Once the reaction is complete, extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Pelletize the resulting copolyester for further processing and characterization.

Self-Validation:

  • Monitoring Distillate: The amount of water and 1,4-butanediol collected should be close to the theoretical values.

  • Viscosity Increase: A noticeable increase in the melt viscosity is a primary indicator of successful polymerization.

  • Characterization: The final polymer should be analyzed by techniques such as Differential Scanning Calorimetry (DSC) to determine its melting point and glass transition temperature, and by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.

Enhancing the Solubility and Thermal Properties of Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal resistance. However, their applications can be limited by their poor solubility in common organic solvents, which complicates their processing. The incorporation of bulky substituents like the tert-butyl group is a proven strategy to enhance the solubility of polyamides without significantly compromising their desirable thermal properties.

The presence of the 4-tert-butylphthaloyl unit in the polyamide backbone disrupts the strong interchain hydrogen bonding and packing that are characteristic of aramids. This disruption leads to increased solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc)[2][3]. Importantly, these modified polyamides can often be solution-cast into tough and flexible films[2]. While enhancing solubility, the rigid aromatic backbone ensures that the polymers maintain high glass transition temperatures (Tg), often in the range of 250-300°C, and excellent thermal stability[2][3].

Application Note: Low-Temperature Solution Polycondensation for Soluble Polyamides

Solution polycondensation at low temperatures is a common and effective method for synthesizing high-molecular-weight aromatic polyamides. This technique avoids the high temperatures that can lead to side reactions and degradation. The following protocol outlines the synthesis of a soluble polyamide from this compound and an aromatic diamine.

Protocol 2: Synthesis of a Soluble Aromatic Polyamide

Objective: To synthesize a soluble, high-performance aromatic polyamide by reacting 4-tert-butylphthaloyl chloride with an aromatic diamine via low-temperature solution polycondensation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • An aromatic diamine (e.g., 4,4'-oxydianiline (ODA))

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet.

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Synthesis of 4-tert-Butylphthaloyl Chloride:

    • In a fume hood, reflux this compound with an excess of thionyl chloride and a catalytic amount of DMF for 4-6 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Recrystallize the resulting crude diacid chloride from a suitable solvent (e.g., hexane) to obtain pure 4-tert-butylphthaloyl chloride.

  • Polymerization:

    • Dissolve a stoichiometric amount of the aromatic diamine in anhydrous NMP in the three-necked flask under a slow stream of argon or nitrogen.

    • Cool the solution to 0°C using an ice bath.

    • Dissolve an equimolar amount of 4-tert-butylphthaloyl chloride in a small amount of anhydrous NMP and add it to the dropping funnel.

    • Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

    • Add a small amount of pyridine to the reaction mixture to neutralize the HCl byproduct.

  • Isolation and Purification:

    • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer precipitate by vacuum filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.

    • Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

Self-Validation:

  • Viscosity Measurement: The inherent viscosity of the polymer solution in a suitable solvent (e.g., NMP) should be determined to confirm the formation of a high-molecular-weight polymer.

  • Film Formation: A small amount of the polymer should be dissolved in a solvent like DMAc and cast onto a glass plate. The ability to form a tough, flexible, and creasable film is a good indicator of high molecular weight and successful synthesis.

  • Spectroscopic Analysis: FTIR spectroscopy should be used to confirm the presence of the amide linkages and the disappearance of the acid chloride groups.

Modification of Alkyd Resins for Coating Applications

Alkyd resins are oil-modified polyesters that are widely used in the paint and coatings industry. Their properties, such as drying time, hardness, and flexibility, are determined by the type and amount of fatty acids, polyols, and diacids used in their formulation. This compound can be used as a co-monomer in the synthesis of alkyd resins to modify their properties.

The bulky tert-butyl group can influence the viscosity of the alkyd resin, which is a critical parameter for coating applications[4]. By disrupting the chain packing, it can lead to lower viscosity resins, which may allow for higher solids content in formulations, reducing the need for volatile organic compounds (VOCs). Furthermore, the incorporation of the aromatic ring from the phthalic acid moiety contributes to the hardness and durability of the final coating. Related compounds, like 4-tert-butylbenzoic acid, are used as chain stoppers to control the molecular weight and viscosity of alkyd resins[5]. This compound, being a di-functional acid, acts as a chain builder but with a significant steric influence.

Application Note: Synthesis of a this compound-Modified Alkyd Resin

The synthesis of alkyd resins is typically a one-pot, two-stage process involving alcoholysis (or monoglyceride formation) followed by polyesterification. The following is a generalized protocol for preparing an alkyd resin modified with this compound.

Protocol 3: Synthesis of a this compound-Modified Long Oil Alkyd Resin

Objective: To synthesize a long oil alkyd resin modified with this compound to potentially achieve lower viscosity and good film-forming properties.

Materials:

  • Soybean oil

  • Glycerol

  • Phthalic anhydride

  • This compound

  • Litharge (PbO) or another alcoholysis catalyst

  • Xylene (for azeotropic distillation)

Equipment:

  • Four-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller

Procedure:

  • Alcoholysis Stage:

    • Charge the soybean oil, glycerol, and the alcoholysis catalyst (e.g., 0.05% by weight of the oil) into the reaction flask.

    • Heat the mixture to 230-240°C under a nitrogen blanket with continuous stirring.

    • Monitor the progress of the alcoholysis by checking the solubility of a small sample of the reaction mixture in methanol. The reaction is complete when the sample is soluble in 3-4 volumes of methanol, indicating the formation of monoglycerides. This stage typically takes 1-2 hours.

    • Once the alcoholysis is complete, cool the reaction mixture to below 200°C.

  • Polyesterification Stage:

    • Add the phthalic anhydride and this compound to the flask. The ratio of these two diacids will determine the final properties of the resin.

    • Add a small amount of xylene to the mixture to facilitate the azeotropic removal of water.

    • Begin heating the mixture again, and start collecting the water of condensation in the Dean-Stark trap. Maintain the reaction temperature at 220-240°C.

    • Monitor the reaction by periodically measuring the acid value and viscosity of the resin.

    • Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.

    • Cool the resin and dissolve it in a suitable solvent (e.g., mineral spirits) to the desired solids content.

Self-Validation:

  • Methanol Solubility Test: This is a critical in-process check to ensure the completion of the alcoholysis stage before proceeding to polyesterification.

  • Acid Value and Viscosity Monitoring: Regular measurement of these parameters is essential to control the extent of the reaction and to ensure the final product meets the desired specifications.

  • Film Properties: The final resin solution should be applied to a substrate and allowed to dry. The resulting film should be evaluated for properties such as drying time, hardness, and flexibility.

Summary of Polymer Properties

The incorporation of this compound generally leads to predictable changes in polymer properties, which are summarized in the table below.

Polymer ClassPropertyEffect of this compound IncorporationRationale
Polyesters Melting Temperature (Tm)DecreasedThe bulky tert-butyl group disrupts chain packing and reduces crystallinity.[1]
SolubilityGenerally IncreasedDisruption of crystalline domains enhances interaction with solvents.
ProcessabilityImprovedLower melting temperatures allow for melt processing without thermal degradation.[1]
Polyamides SolubilitySignificantly IncreasedThe tert-butyl group hinders intermolecular hydrogen bonding and chain packing.[2][3]
Glass Transition Temp. (Tg)Remains HighThe rigid aromatic backbone is maintained, ensuring good thermal stability.[2]
CrystallinityDecreasedSteric hindrance prevents the formation of highly ordered crystalline regions.
Alkyd Resins ViscosityPotentially DecreasedDisruption of intermolecular interactions can lead to a less viscous resin at a given molecular weight.[4]
Film HardnessMaintained or IncreasedThe aromatic ring contributes to the rigidity of the polymer network.
CompatibilityMay be alteredThe non-polar tert-butyl group can affect compatibility with other components in a coating formulation.

Visualizing the Impact of this compound

The following diagrams illustrate the chemical structures and reaction schemes discussed in this guide.

G cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis TPA Terephthalic Acid Copolyester Processable Copolyester TPA->Copolyester tBPA This compound tBPA->Copolyester BDO 1,4-Butanediol BDO->Copolyester tBPCl 4-tert-Butylphthaloyl Chloride Polyamide Soluble Polyamide tBPCl->Polyamide Diamine Aromatic Diamine Diamine->Polyamide caption Figure 1. Monomers for modified polymers.

Caption: Monomers used in the synthesis of modified polyesters and polyamides.

G Start Charge Diacids and Diol Esterification Esterification (180-220°C) - H2O Start->Esterification Heat + Catalyst Polycondensation Polycondensation (240-260°C, Vacuum) - Excess Diol Esterification->Polycondensation Increase Temp. Apply Vacuum End Extrude and Pelletize Polycondensation->End caption Figure 2. Polyester synthesis workflow.

Caption: General workflow for melt polycondensation of polyesters.

References

  • Li, Z. G., et al. (1993). Thermotropic polyesters: synthesis and properties of t-butyl substituted poly (1,4-phenylene terephthalate) s. Polymer, 34(1), 14-20. [Link]

  • Hsiao, S. H., & Lin, S. H. (2006). Novel aromatic polyamides and polyimides functionalized with 4-tert-butyltriphenylamine groups. Journal of Polymer Science Part A: Polymer Chemistry, 44(15), 4579-4592. [Link]

  • Liaw, D. J., & Liaw, B. Y. (1998). Synthesis and properties of new polyamides derived from 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 36(7), 1069-1074. [Link]

  • Kato, Y. (1979). U.S. Patent No. 4,147,675. Washington, DC: U.S.
  • Van den Berg, K. J., et al. (2019). Synthesis and characterisation of alkyd resins with glutamic acid-based monomers. Scientific reports, 9(1), 1-9. [Link]

Sources

The Emerging Role of 4-tert-butylphthalic Acid in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities with Sterically Influenced Ligands

In the vast and dynamic field of coordination chemistry, the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers are driven by the pursuit of unique structural topologies and enhanced functional properties. The choice of the organic ligand is paramount in dictating the final architecture and, consequently, the material's performance in applications ranging from gas storage and separation to catalysis and drug delivery. While ligands like terephthalic acid have been extensively studied, the exploration of substituted derivatives offers a promising avenue for fine-tuning the resulting frameworks. This guide focuses on 4-tert-butylphthalic acid , a ligand that introduces a bulky tert-butyl group, offering a unique steric and electronic profile for the construction of advanced coordination materials.

The presence of the tert-butyl group can significantly influence the coordination environment of the metal centers, potentially leading to the formation of novel framework topologies with modified porosity, stability, and host-guest interactions. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, application notes, and detailed protocols for the synthesis and characterization of coordination compounds based on this compound.

Ligand Profile: this compound

This compound (C₁₂H₁₄O₄) is a dicarboxylic acid featuring a phthalic acid core functionalized with a tert-butyl group at the 4-position. This substitution imparts specific characteristics to the ligand that are of interest in the design of coordination polymers.

PropertyValue
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol [1]
Structure Phthalic acid with a tert-butyl group at the 4-position
Key Features - Two adjacent carboxylic acid groups for chelation and bridging - Bulky tert-butyl group for steric influence - Aromatic backbone

The strategic placement of the bulky tert-butyl group is anticipated to play a crucial role in directing the self-assembly process during crystallization, potentially preventing dense packing and promoting the formation of porous structures.

Application Notes: Potential Uses of 4-tert-butylphthalate-Based Coordination Polymers

The unique structural features imparted by the this compound ligand suggest a range of potential applications for the resulting coordination polymers and MOFs.

  • Gas Storage and Separation: The introduction of the bulky tert-butyl group may create pores of specific sizes and shapes, making these materials candidates for the selective adsorption of gases. The hydrophobicity of the tert-butyl group could also enhance affinity for non-polar gas molecules.

  • Heterogeneous Catalysis: The coordination environment and the electronic properties of the metal centers, influenced by the ligand, can be tailored for catalytic applications. The porous nature of the frameworks could allow for size-selective catalysis. For instance, coordination polymers have been investigated as catalysts for reactions like the Knoevenagel condensation[2].

  • Luminescent Sensing: Functionalized MOFs can exhibit luminescence that is sensitive to the presence of specific analytes. The incorporation of this compound could modulate the luminescent properties of the framework, enabling its use as a sensor for small molecules or metal ions.

  • Drug Delivery: The porous structure of MOFs allows for the encapsulation and controlled release of therapeutic agents. The functionalization with tert-butyl groups might influence the drug loading capacity and release kinetics.

Experimental Protocols: Synthesis and Characterization

The following protocols are foundational and can be adapted based on the target metal and desired framework topology. Solvothermal and hydrothermal methods are common for the synthesis of coordination polymers.

Protocol 1: Solvothermal Synthesis of a Transition Metal-Based Coordination Polymer

This protocol describes a general procedure for the synthesis of a coordination polymer using a divalent transition metal salt and this compound.

Materials:

  • This compound

  • Transition metal salt (e.g., Zinc(II) nitrate hexahydrate, Copper(II) acetate monohydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL scintillation vials or Teflon-lined autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of the transition metal salt in 5 mL of ethanol.

  • Combine the two solutions in the reaction vial.

  • Cap the vial tightly and place it in an oven at 120 °C for 48-72 hours.

  • Allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol.

  • Dry the crystals under vacuum.

Causality Behind Experimental Choices:

  • Solvothermal Method: The use of a sealed vessel at elevated temperatures increases the solubility of the reactants and promotes the crystallization of the coordination polymer.

  • DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic ligand and many metal salts, facilitating the self-assembly process.

  • Slow Cooling: Slow cooling is crucial for obtaining well-defined single crystals suitable for X-ray diffraction analysis.

Protocol 2: Hydrothermal Synthesis of a Lanthanide-Based Coordination Polymer

This protocol is adapted for the synthesis of lanthanide-based coordination polymers, which often exhibit interesting luminescent properties.

Materials:

  • This compound

  • Lanthanide salt (e.g., Europium(III) chloride hexahydrate, Terbium(III) nitrate hexahydrate)

  • Deionized water

  • Ethanol

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In the Teflon liner of the autoclave, combine 0.1 mmol of this compound and 0.1 mmol of the lanthanide salt.

  • Add a mixture of 5 mL of deionized water and 5 mL of ethanol.

  • Seal the autoclave and place it in an oven at 160 °C for 72 hours.

  • Allow the oven to cool slowly to room temperature.

  • Isolate the crystalline product by filtration, wash with water and ethanol.

  • Dry the product in air.

Causality Behind Experimental Choices:

  • Hydrothermal Method: The use of water as a solvent at high temperatures and pressures can lead to the formation of unique coordination environments and framework structures.

  • Mixed Solvent System: The addition of ethanol can help to solubilize the organic ligand and modify the polarity of the reaction medium, influencing crystal growth.

Characterization of 4-tert-butylphthalate Coordination Polymers

A thorough characterization is essential to understand the structure and properties of the synthesized materials.

TechniquePurposeExpected Information
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic arrangement.Crystal system, space group, unit cell parameters, bond lengths and angles, coordination geometry of the metal center, and the overall framework topology.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare with the simulated pattern from SCXRD.Confirmation of the crystalline nature and purity of the synthesized material.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the coordination polymer.Decomposition temperature, presence of coordinated or guest solvent molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups and confirm the coordination of the carboxylate groups to the metal center.Shifts in the C=O stretching frequencies of the carboxylate groups upon coordination.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the porosity and surface area of the material.BET surface area, pore volume, and pore size distribution.
Photoluminescence Spectroscopy To investigate the luminescent properties of the material, particularly for lanthanide-based frameworks.Excitation and emission spectra, quantum yield, and luminescence lifetime.

Visualization of a Hypothetical Synthesis and Application Workflow

The following diagrams illustrate the general workflows for the synthesis and a potential application of a 4-tert-butylphthalate-based coordination polymer.

G cluster_synthesis Solvothermal Synthesis Ligand This compound Mixing Mixing & Dissolution Ligand->Mixing Metal Salt Metal Salt (e.g., Zn(NO3)2) Metal Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (120°C, 48h) Mixing->Heating Cooling Slow Cooling Heating->Cooling Crystallization Crystallization Cooling->Crystallization Isolation Filtration & Washing Crystallization->Isolation Product Coordination Polymer Crystals Isolation->Product

Caption: Workflow for the solvothermal synthesis of a 4-tert-butylphthalate-based coordination polymer.

G cluster_application Luminescent Sensing Application CP Luminescent Coordination Polymer Dispersion Dispersion in Solvent CP->Dispersion Analyte Addition of Analyte Dispersion->Analyte Interaction Host-Guest Interaction Analyte->Interaction Detection Photoluminescence Measurement Interaction->Detection Signal Change in Luminescence (Quenching/Enhancement) Detection->Signal

Caption: Conceptual workflow for a luminescent sensing application using a 4-tert-butylphthalate coordination polymer.

Conclusion and Future Outlook

This compound represents a compelling yet underexplored ligand in the field of coordination chemistry. The introduction of the sterically demanding tert-butyl group offers a powerful tool for chemists to design novel MOFs and coordination polymers with tailored structures and properties. The protocols and application notes provided herein serve as a starting point for researchers to explore the potential of this versatile building block. Future research in this area will likely focus on the systematic synthesis of a family of 4-tert-butylphthalate-based frameworks with various metal ions, a thorough investigation of their physical and chemical properties, and an in-depth evaluation of their performance in targeted applications. The insights gained from such studies will undoubtedly contribute to the broader understanding of structure-property relationships in coordination materials and pave the way for the development of next-generation functional materials.

References

  • Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions.

  • Metal-organic frameworks: structure, properties, methods of synthesis, and characterization.

  • Synthesis and Structure Characterization of Copper Terephthalate Metal-Organic Frameworks. National MagLab.

  • Crystal Structure, Synthesis and Luminescence Sensing of a Zn(II) Coordination Polymer with 2,5-Dihydroxy-1,4-Terephthalic Acid and 2,2′-Bipyridine as Ligands. MDPI.

  • Magnetic and Spectroscopic Investigations of Tetra-(4-t-butyl)phthalocyano Complexes of μ-Oxo-bridged Iron(II) Dimer. ResearchGate.

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances.

  • Synthesis and structure characterization of copper terephthalate metal-organic frameworks.

  • Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends. ACS Omega.

  • Optimized synthesis of tetrafluoroterephthalic acid: a versatile linking ligand for the construction of new coordination polymers and metal-organic frameworks. PubMed.

  • Terephthalic acid-based coordination polymers: synthesis, thermal stability, and photocatalytic activity. ResearchGate.

  • The coordination chemistry of p-tert-butylcalix[3]arene with paramagnetic transition and lanthanide metal ions: an Edinburgh Perspective. Dalton Transactions.

  • Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3.

  • This compound. PubChem.

  • Chapter 23 Chemistry of Coordination Compounds.

  • Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI.

  • Construction of Four Zn(II) Coordination Polymers Used as Catalysts for the Photodegradation of Organic Dyes in Water. ResearchGate.

  • Application Notes and Protocols for the Synthesis of Coordination Polymers Using 3,6-Dichlorotrimellitic Acid Derivatives. Benchchem.

  • Transition Metal Coordination Chemistry.

  • Synthesis and reaction characterization of 4-tert-butylcatechol. ResearchGate.

  • CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS.

  • 4-tert-butyl phenol, 98-54-4. The Good Scents Company.

Sources

Application Note & Protocols: Comprehensive Characterization of 4-tert-Butylphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-tert-Butylphthalic Acid

This compound (4-t-BPA) is an aromatic dicarboxylic acid characterized by a phthalic acid core substituted with a bulky tert-butyl group. As a key intermediate in the synthesis of specialized polymers, resins, and other fine chemicals, its purity and structural integrity are paramount. The presence of isomers, precursors, or degradation products can significantly impact the performance and safety of downstream products. Therefore, a robust, multi-technique analytical approach is essential for its complete characterization in research, development, and quality control settings.

This guide provides an in-depth exploration of the principal analytical techniques for the definitive identification, quantification, and physicochemical characterization of this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Physicochemical Properties Summary

A foundational understanding begins with the compound's basic properties, which inform analytical strategy, such as solvent selection and thermal analysis ranges.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[1][2]
Molecular Weight 222.24 g/mol [1][2]
IUPAC Name 4-tert-butylbenzene-1,2-dicarboxylic acid[1]
CAS Number 14236-13-6[2]
Appearance Solid (predicted)
Topological Polar Surface Area 74.6 Ų[1][2]
Calculated LogP 2.38 - 2.6[1][2]

Chromatographic Separation and Quantification

Chromatography is the cornerstone for assessing the purity of 4-t-BPA and quantifying it within complex matrices. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the preferred method for analyzing 4-t-BPA due to its non-volatile nature and high polarity. A reversed-phase (RP) method is ideal, where a nonpolar stationary phase is paired with a polar mobile phase. To achieve consistent retention and sharp peak shapes, it is critical to suppress the ionization of the two carboxylic acid groups. This is accomplished by acidifying the mobile phase, which forces the equilibrium towards the neutral, less polar, and more readily retained form of the molecule.

  • Sample Preparation:

    • Accurately weigh 10 mg of the 4-t-BPA sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution. If solubility is an issue, a small amount of dilute ammonium hydroxide can be added to dissolve the sample, followed by dilution in the mobile phase.[3]

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.[3]

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
System Agilent 1260 Infinity LC or equivalentStandard robust system for routine analysis.
Column Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm) or equivalentC18 provides necessary hydrophobic interaction. Poroshell particles offer high efficiency at lower backpressures.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile modifier suitable for MS detection and effectively suppresses carboxylate formation.[4][5]
Gradient 30% B to 95% B over 10 minutes, hold for 2 min, return to 30% B over 1 min, equilibrate for 3 min.A gradient elution ensures that any impurities with different polarities are effectively separated and eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume minimizes peak distortion.
Detector Diode Array Detector (DAD) or UV
Wavelength 240 nm and 277 nmDetection at multiple wavelengths can help distinguish 4-t-BPA from potential impurities.[6]
  • Data Interpretation:

    • A pure sample of 4-t-BPA will yield a single, sharp, symmetrical peak at a characteristic retention time.

    • The peak area is directly proportional to the concentration and can be used for quantification against a calibration curve prepared from a certified reference standard.

    • The presence of other peaks indicates impurities, and their identities can be further investigated using LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: The direct analysis of 4-t-BPA by GC-MS is unfeasible due to its low volatility and thermal lability. The high temperatures of the GC inlet would cause on-column degradation rather than volatilization. Therefore, a chemical derivatization step is mandatory.[7] This process converts the polar carboxylic acid functional groups into nonpolar, volatile esters. Silylation or methylation are common, effective strategies. The subsequent mass spectrometric detection provides high selectivity and structural confirmation based on the fragmentation pattern of the derivatized molecule.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 4-t-BPA Sample Solvent Add Aprotic Solvent (e.g., Dichloromethane) Sample->Solvent Deriv Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) Solvent->Deriv Reaction Heat at 60-70°C for 30 min Deriv->Reaction Product Volatile Bis(trimethylsilyl) Ester Reaction->Product Inject Inject into GC-MS Product->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Mass Spectrum Detect->MassSpec TIC->MassSpec Identify Identify Peak by Retention Time & Fragmentation MassSpec->Identify Quant Quantify using Selected Ion Monitoring (SIM) Identify->Quant

Caption: GC-MS workflow including mandatory derivatization.

  • Sample Preparation & Derivatization (Silylation):

    • Place ~1 mg of the 4-t-BPA sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., dichloromethane, acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction.[6]

    • Cool to room temperature before analysis.

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
System Agilent 8890 GC with 7250 Q-TOF or equivalentProvides high-resolution separation and accurate mass data.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA robust, low-bleed, non-polar column suitable for a wide range of derivatized compounds.[8]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.[8]
Inlet Temp. 280 °C (Splitless mode)Ensures rapid volatilization of the derivatized analyte without degradation.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)Temperature program designed to separate the analyte from solvent and potential byproducts.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Electron Ionization (EI) at 70 eVStandard, reproducible ionization energy that generates characteristic, library-searchable fragmentation patterns.[8]
Mass Range m/z 50 - 600Covers the expected mass of the derivatized molecule and its fragments.
  • Data Interpretation:

    • The derivatized 4-t-BPA (bis(trimethylsilyl) ester, MW = 366.55 g/mol ) will elute as a single peak.

    • The EI mass spectrum is expected to show a molecular ion (M⁺) at m/z 366.

    • A prominent fragment ion should appear at m/z 351, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation for trimethylsilyl and tert-butyl groups.[7][9]

    • Other significant fragments would include m/z 73 [Si(CH₃)₃]⁺ and ions related to the aromatic structure.

Spectroscopic Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecular structure of 4-t-BPA by probing the molecule at the atomic and functional group levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For 4-t-BPA, the distinct chemical environments of the protons and carbons will produce a unique spectral fingerprint.

  • Sample Preparation: Dissolve 5-10 mg of 4-t-BPA in ~0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic protons.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

¹H NMR (in DMSO-d₆) Predicted Shift (ppm) Multiplicity Integration Assignment
Carboxylic Acid Protons~13.0Broad Singlet2H-COOH x 2
Aromatic Proton (H6)~7.85d1HAr-H ortho to a COOH
Aromatic Proton (H5)~7.70dd1HAr-H between t-Bu and COOH
Aromatic Proton (H3)~7.60d1HAr-H ortho to t-Bu
tert-Butyl Protons~1.30Singlet9H-C(CH₃ )₃
¹³C NMR (in DMSO-d₆) Predicted Shift (ppm) Assignment
Carboxylic Carbons~168, ~167C =O x 2
Aromatic Carbon (C4)~155Ar-C -tBu
Aromatic Carbons (C1, C2)~133, ~131Ar-C -COOH x 2
Aromatic Carbons (C3, C5, C6)~129, ~128, ~125Ar-C -H x 3
Quaternary t-Butyl Carbon~35-C (CH₃)₃
Methyl t-Butyl Carbons~31-C(C H₃)₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of 4-t-BPA will be dominated by characteristic absorptions from the carboxylic acid groups (both O-H and C=O stretching) and the substituted aromatic ring.

  • Sample Preparation: No specific preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid 4-t-BPA sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
2500-3300 (very broad)O-H StretchCarboxylic Acid (H-bonded dimer)
2960-2870C-H Stretchtert-Butyl group
~1700 (strong)C=O StretchCarboxylic Acid (dimer)
~1600, ~1470C=C StretchAromatic Ring
~1420O-H Bend (in-plane)Carboxylic Acid
~1300C-O StretchCarboxylic Acid
~920 (broad)O-H Bend (out-of-plane)Carboxylic Acid (dimer)

Thermal Properties Assessment

Expertise & Causality: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, melting point, and decomposition profile of 4-t-BPA.[10] This information is vital for handling, storage, and processing, especially in applications involving high temperatures. DSC will reveal the melting point, a key indicator of purity, while TGA will define the temperature at which the material begins to degrade.

Analytical Characterization Workflow

cluster_info cluster_tech Purity Purity & Impurity Profile Quant Quantification Structure Structural Confirmation Func_Group Functional Group ID Thermal Thermal Stability Melt_Point Melting Point BPA 4-tert-Butylphthalic Acid HPLC HPLC BPA->HPLC GCMS GC-MS BPA->GCMS NMR NMR BPA->NMR FTIR FT-IR BPA->FTIR TGA TGA BPA->TGA DSC DSC BPA->DSC HPLC->Purity HPLC->Quant GCMS->Purity GCMS->Structure NMR->Structure FTIR->Func_Group TGA->Thermal DSC->Purity DSC->Melt_Point

Caption: Relationship between techniques and derived information.

Protocol: TGA & DSC Analysis
  • Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-t-BPA into an appropriate pan (aluminum for DSC below 400°C, platinum or ceramic for TGA).

  • Conditions:

    • Atmosphere: High-purity Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: Ambient to 500 °C.

  • Data Interpretation:

    • DSC Thermogram: Expect a sharp endothermic peak corresponding to the melting point of 4-t-BPA. A broad peak or multiple peaks may suggest the presence of impurities or different crystalline forms (polymorphs).

    • TGA Thermogram: The sample weight should remain stable until the onset of decomposition. The first decomposition step may involve the loss of water to form 4-tert-butylphthalic anhydride (a weight loss of ~8.1%). Subsequent weight loss at higher temperatures would correspond to decarboxylation and fragmentation of the tert-butyl group and aromatic ring.

Conclusion

The comprehensive characterization of this compound is achieved not by a single technique, but through the synergistic application of orthogonal analytical methods. Chromatography (HPLC and GC-MS) provides definitive data on purity and concentration. Spectroscopic methods (NMR and FT-IR) unambiguously confirm molecular structure and functional group identity. Finally, thermal analysis (TGA and DSC) defines the material's stability and physical transition points. The integrated protocols and expert insights provided in this guide form a robust framework for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of this compound and the materials derived from it.

References

  • Separation of 4-tert-Butylphthalic anhydride on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound | C12H14O4 | CID 605174. PubChem, NIH.
  • 4-tert-Butylphthalic anhydride | C12H12O3 | CID 122930. PubChem, NIH.
  • 14236-13-6 | 4-(Tert-butyl)phthalic acid. ChemScene.
  • Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. PMC, NIH.
  • Separation of 4-tert-Butylcatechol on Newcrom R1 HPLC column. SIELC Technologies.
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies.
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. (2013).
  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Tsunoi, S., et al. (2020). Analytical and Bioanalytical Chemistry.
  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
  • Chapter 4 Thermal analysis. Request PDF.

Sources

Application Notes and Protocols for the Purification of Crude 4-tert-Butylphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Need for Purity in 4-tert-Butylphthalic Acid

This compound is a valuable intermediate in the synthesis of a variety of materials, including polymers, resins, and specialized esters for pharmaceutical applications. The presence of impurities, often originating from its synthesis via the oxidation of 4-tert-butyl-o-xylene, can significantly hinder downstream applications. These impurities may include unreacted starting materials, partially oxidized intermediates (e.g., 4-tert-butyl-toluic acid, 4-tert-butyl-2-carboxybenzaldehyde), and other byproducts.[1][2] Achieving high purity is therefore not merely a matter of analytical neatness but a prerequisite for predictable reaction kinetics, consistent product quality, and, in the context of drug development, regulatory compliance.

This comprehensive guide provides detailed protocols for the purification of crude this compound, focusing on robust and scalable methods. We will delve into the principles behind each technique, offering insights into the selection of appropriate solvents and conditions to empower researchers to adapt and optimize these methods for their specific needs.

Understanding the Impurity Profile of Crude this compound

The primary route to this compound involves the oxidation of 4-tert-butyl-o-xylene. Incomplete oxidation is a common source of impurities. Analogous to the industrial production of terephthalic acid, the crude product can be expected to contain intermediates where one or both of the methyl groups are not fully oxidized to carboxylic acids.

Common Potential Impurities:

  • 4-tert-Butyl-2-methylbenzoic acid (4-tert-butyl-o-toluic acid): An intermediate product of the oxidation process.

  • 4-tert-Butyl-2-carboxybenzaldehyde: Another intermediate resulting from partial oxidation.

  • Unreacted 4-tert-butyl-o-xylene: The starting material for the synthesis.

  • Catalyst residues: If a metal-based catalyst is used in the oxidation.

  • Solvent residues: From the synthesis reaction.

A logical workflow for the purification of this compound is outlined below. This workflow is designed to first remove non-acidic impurities and then to purify the carboxylic acid through recrystallization.

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve AcidBase Acid-Base Extraction (Aqueous NaHCO3) Dissolve->AcidBase OrganicLayer Organic Layer: Neutral & Basic Impurities AcidBase->OrganicLayer Separate AqueousLayer Aqueous Layer: Sodium 4-tert-Butylphthalate AcidBase->AqueousLayer Separate Acidify Acidify Aqueous Layer (e.g., with HCl) AqueousLayer->Acidify Precipitate Precipitated Crude Acid Acidify->Precipitate Recrystallize Recrystallization Precipitate->Recrystallize PureAcid Pure this compound Recrystallize->PureAcid Isolate Crystals Filtrate Filtrate: Soluble Impurities Recrystallize->Filtrate Mother Liquor

Caption: A workflow diagram for the purification of crude this compound.

Method 1: Acid-Base Extraction for Preliminary Purification

Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic and basic compounds from neutral species.[3][4][5][6][7] By converting the carboxylic acid to its water-soluble salt, it can be efficiently separated from non-acidic impurities that remain in the organic phase.

Principle of Separation

This compound, being a carboxylic acid, reacts with a weak base like sodium bicarbonate (NaHCO₃) to form its corresponding sodium salt, sodium 4-tert-butylphthalate. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral impurities (like unreacted starting material) and basic impurities remain in the immiscible organic solvent. The layers are then separated, and the aqueous layer containing the desired product as its salt is treated with a strong acid to regenerate the pure carboxylic acid, which precipitates out of the aqueous solution.

Protocol for Acid-Base Extraction

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent like diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in an Erlenmeyer flask. Use approximately 10-15 mL of solvent per gram of crude material.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of this compound. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of saturated aqueous NaHCO₃ solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.

  • Back-Washing (Optional but Recommended): To remove any entrained neutral impurities from the combined aqueous extracts, perform a "back-wash" by adding a small volume of fresh ethyl acetate to the aqueous extracts in the separatory funnel, shaking gently, and discarding the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of this compound will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Method 2: Recrystallization for High-Purity Product

Recrystallization is a powerful technique for purifying solid organic compounds.[8][9][10] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical parameter in recrystallization. For this compound, its molecular structure containing both polar carboxylic acid groups and a non-polar tert-butyl group suggests that a solvent of intermediate polarity or a mixed solvent system would be effective.

Solvent SystemRationaleSuitability
Aqueous Ethanol/Methanol The alcohol will dissolve the compound, and the addition of water (an anti-solvent) will decrease its solubility, promoting crystallization upon cooling.[11][12]Excellent choice for a starting point. The ratio can be fine-tuned.
Toluene The aromatic nature of toluene is compatible with the benzene ring of the molecule. Solubility is expected to increase significantly with temperature.A good option, especially for removing more polar impurities.
Toluene/Hexane Toluene acts as the "good" solvent, and hexane acts as the "poor" solvent (anti-solvent) to induce crystallization.[11][13]A versatile non-aqueous option.
Amyl Acetate/Petroleum Ether This system has been reported for the recrystallization of a similar substituted phthalic acid.[14]A promising system to investigate based on literature precedent.
Protocol for Recrystallization from a Mixed Solvent System (Aqueous Ethanol)

Materials:

  • Crude or partially purified this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution in "Good" Solvent: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at its boiling point.

  • Addition of "Poor" Solvent: While the solution is hot and stirring, add hot deionized water dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration at this stage.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final recrystallization solvent) to remove any adhering mother liquor containing impurities.

  • Drying: Dry the pure crystals in a vacuum oven at a moderate temperature to a constant weight.

RecrystallizationProcess Start Crude Solid in Flask AddHotSolvent Add Minimum Hot 'Good' Solvent (e.g., Ethanol) Start->AddHotSolvent Dissolve Complete Dissolution AddHotSolvent->Dissolve AddAntiSolvent Add Hot 'Poor' Solvent (e.g., Water) to Cloud Point Dissolve->AddAntiSolvent Clarify Add Drops of 'Good' Solvent to Clarify AddAntiSolvent->Clarify CoolSlowly Slow Cooling to Room Temperature Clarify->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Pure Crystals Wash->Dry

Caption: Step-by-step workflow for the recrystallization process.

Method 3: Sublimation for Ultra-High Purity

Sublimation is a phase transition from solid to gas without passing through a liquid phase.[2][15][16] This technique can yield very pure products as many common impurities are not volatile under the conditions used. For sublimation to be effective, the compound must have a sufficiently high vapor pressure at a temperature below its melting point.

Protocol for Vacuum Sublimation

Materials:

  • Crude or recrystallized this compound

  • Sublimation apparatus

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold trap

Procedure:

  • Loading the Apparatus: Place the this compound in the bottom of the sublimation apparatus.

  • Assembly: Assemble the apparatus, ensuring all joints are well-sealed. Connect the cold finger to a source of cold water or a chiller.

  • Evacuation: Connect the apparatus to a vacuum pump, preferably with a cold trap in between, and evacuate the system. A high vacuum is generally required.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to induce sublimation without melting the compound.

  • Deposition: The pure this compound will sublime and deposit as crystals on the cold finger.

  • Cooling and Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Venting and Harvesting: Slowly and carefully vent the apparatus to atmospheric pressure. Disassemble the apparatus and scrape the pure crystals from the cold finger.

Conclusion

The choice of purification method for this compound depends on the initial purity of the crude material and the desired final purity. For a robust and scalable process, a two-step approach is recommended: an initial clean-up using acid-base extraction to remove neutral and basic impurities, followed by recrystallization from a suitable solvent system, such as aqueous ethanol, to achieve high purity. For applications demanding ultra-high purity, vacuum sublimation can be employed as a final polishing step. By understanding the principles behind these techniques and carefully executing the protocols provided, researchers can consistently obtain high-quality this compound for their downstream applications.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Taylor, R. P., & Seloyer, J. C. (1962). Phthalic acid products purification. U.S. Patent No. 3,058,997. Washington, DC: U.S. Patent and Trademark Office.
  • Grosso, P., & Buzzoni, R. (2004). Process for the purification of aromatic carboxylic acids. U.S. Patent No. 6,833,472 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. Macroscale and Microscale Organic Experiments.
  • Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phthalic Acids and Related Impurities. Retrieved from [Link]

  • Papa, D. (1956). Methods of preparing phthalic acid derivatives. U.S. Patent No. 2,753,373. Washington, DC: U.S. Patent and Trademark Office.
  • University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Lee, K. S. (2013). Process for purification of aromatic carboxylic acids. U.S. Patent No. 8,492,583 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from [Link]

  • Birzan, L., et al. (2014). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. Revista de Chimie, 65(8), 923-928.
  • University of Toronto Scarborough. (n.d.). Sublimation Theory. Chemistry Online. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phthalic anhydride. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Scribd. (n.d.). Sublimation in Organic Purification. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References. Retrieved from [Link]

  • Huddleston, J. G., et al. (2018). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules, 23(10), 2465. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Retrieved from [Link]

Sources

Scale-Up Synthesis of 4-tert-Butylphthalic Acid for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic pathways for the industrial-scale production of 4-tert-butylphthalic acid, a crucial intermediate in the synthesis of specialized polymers, resins, and other high-value organic compounds. This document provides two detailed protocols: a well-documented method utilizing potassium permanganate oxidation and a proposed industrial-scale process based on the robust and widely adopted cobalt-manganese-bromide catalyzed air oxidation of 4-tert-butyl-o-xylene. The causality behind experimental choices, safety protocols, and purification strategies are thoroughly discussed to ensure a reproducible, safe, and efficient scale-up. This guide is intended for researchers, chemists, and chemical engineers in the field of specialty chemicals and drug development.

Introduction and Industrial Significance

This compound is a substituted aromatic dicarboxylic acid with significant industrial applications. The presence of the bulky tert-butyl group imparts unique solubility, thermal stability, and compatibility properties to polymers and resins derived from it. Its primary applications include its use as a monomer in the production of specialty alkyd resins, polyesters, and as a precursor for the synthesis of 4-tert-butylphthalic anhydride, which is utilized in the manufacturing of quinophthalone dyes for LCD color filters.

The industrial production of this compound necessitates a scalable, cost-effective, and safe synthetic route. The most common precursor is 4-tert-butyl-o-xylene, which can be synthesized via the Friedel-Crafts alkylation of o-xylene. The subsequent oxidation of the two methyl groups to carboxylic acids is the critical transformation for which this guide provides detailed protocols.

Reaction Pathway Overview

The overall synthesis of this compound from o-xylene involves two main stages: the alkylation of o-xylene to form 4-tert-butyl-o-xylene, followed by the oxidation of the two methyl groups of 4-tert-butyl-o-xylene to yield the desired product.

G A o-Xylene C 4-tert-Butyl-o-xylene A->C Friedel-Crafts Alkylation (Iodine Catalyst) B tert-Butyl Chloride B->C E This compound C->E Oxidation D Oxidizing Agent (e.g., KMnO4 or O2/Catalyst) D->E

Caption: General reaction workflow for the synthesis of this compound.

Protocol 1: Potassium Permanganate Oxidation of 4-tert-Butyl-o-xylene

This protocol is based on a documented method and is suitable for laboratory-scale to pilot-plant-scale production.[1] While effective, the use of a stoichiometric amount of potassium permanganate may present challenges in terms of cost and waste management for very large-scale industrial production.

Materials and Equipment
Reagent/Equipment Specification Supplier Example
4-tert-Butyl-o-xylene98% purityThermo Fisher Scientific
Potassium Permanganate (KMnO₄)ACS gradeSigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ACS gradeVWR
Hydrochloric Acid (HCl)37% solution, ACS gradeFisher Chemical
Deionized WaterHigh purityIn-house supply
Glass-lined Reactor100 L capacity, with overhead stirrer, reflux condenser, and temperature controlPfaudler
Filtration UnitNutsche filter-dryerDe Dietrich Process Systems
Drying OvenVacuum ovenSheldon Manufacturing
Step-by-Step Protocol
  • Reaction Setup: In a 100 L glass-lined reactor, charge 50 L of deionized water and 5 kg of sodium hydroxide pellets. Stir until the sodium hydroxide has completely dissolved.

  • Addition of Starting Material: Add 8.1 kg (50 mol) of 4-tert-butyl-o-xylene to the reactor.

  • Heating and Oxidant Addition: Heat the mixture to 80°C with vigorous stirring. Slowly add a solution of 23.7 kg (150 mol) of potassium permanganate in 100 L of deionized water over a period of 4-6 hours. The addition should be controlled to maintain the reaction temperature below 95°C. The exothermic nature of the reaction requires careful monitoring and cooling capabilities.

  • Reaction Completion: After the addition of potassium permanganate is complete, maintain the reaction mixture at 90-95°C for an additional 2 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Work-up and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with 20 L of deionized water.

  • Acidification and Precipitation: Combine the filtrate and the washings in a clean reactor. Cool the solution to 10-15°C in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution reaches 2-3. A white precipitate of this compound will form.

  • Isolation and Drying: Collect the precipitated product by filtration using a Nutsche filter. Wash the filter cake with cold deionized water (3 x 10 L) to remove any remaining inorganic salts. Dry the product in a vacuum oven at 80°C to a constant weight.

Expected Yield and Purity
  • Expected Yield: 85-92%

  • Purity: >98% (by HPLC)

Protocol 2: Proposed Industrial-Scale Catalytic Air Oxidation

This proposed protocol is an adaptation of the well-established AMOCO process for terephthalic acid production and is designed for large-scale, continuous or semi-continuous industrial manufacturing.[2][3][4][5] This method is more economically viable and environmentally friendly for large volumes due to the use of air as the oxidant and a catalytic amount of the metal catalyst system.

Materials and Equipment
Reagent/Equipment Specification Supplier Example
4-tert-Butyl-o-xylene98% purityTCI Chemicals
Acetic AcidGlacial, 99.7%Eastman Chemical
Cobalt(II) Acetate Tetrahydrate98%Alfa Aesar
Manganese(II) Acetate Tetrahydrate99%Acros Organics
Sodium Bromide99%Avantor
Compressed AirFiltered and driedIn-house supply
High-Pressure ReactorTitanium-lined, >500 L capacity, with gas sparging, high-torque agitation, and pressure/temperature controlParr Instrument Company
CrystallizerAgitated vessel with cooling jacketsSwenson Technology
CentrifugeIndustrial-scaleHEINKEL Drying and Separation Group
Rotary Vacuum DryerIndustrial-scalePaul O. Abbe
Step-by-Step Protocol
  • Catalyst and Solvent Charging: Charge the high-pressure titanium-lined reactor with glacial acetic acid (300 L). Add the catalyst components: cobalt(II) acetate tetrahydrate (0.5 kg), manganese(II) acetate tetrahydrate (0.5 kg), and sodium bromide (0.4 kg).

  • Pressurization and Heating: Seal the reactor and pressurize it with nitrogen to 10 bar. Begin agitation and heat the mixture to 175-200°C.

  • Initiation of Oxidation: Once the desired temperature is reached, switch the gas feed from nitrogen to compressed air at a pressure of 15-30 bar. Begin the continuous feed of 4-tert-butyl-o-xylene (50 kg) into the reactor at a controlled rate over 2-4 hours.

  • Reaction Monitoring: The reaction is highly exothermic, and the temperature should be carefully controlled by adjusting the feed rate of the starting material and using the reactor's cooling system. The progress of the reaction can be monitored by analyzing off-gas for oxygen content and by taking samples for HPLC analysis to determine the concentration of starting material, intermediates, and the final product.

  • Reaction Completion and Cooldown: After the addition of 4-tert-butyl-o-xylene is complete, continue the air sparging for an additional 1-2 hours to ensure complete oxidation. Cool the reactor to approximately 120°C.

  • Crystallization and Isolation: Transfer the reaction slurry to a crystallizer and cool it further to 25-30°C to precipitate the this compound. Isolate the solid product using a centrifuge.

  • Washing and Drying: Wash the product cake in the centrifuge with fresh acetic acid, followed by washing with deionized water to remove residual acetic acid and catalyst salts. Dry the final product in a rotary vacuum dryer.

Key Process Parameters and Expected Outcomes
Parameter Range/Value Rationale
Temperature175-225°CEnsures a high reaction rate and overcomes the activation energy for the oxidation of the second methyl group.[2]
Pressure15-30 barMaintains the solvent in the liquid phase and ensures a sufficient concentration of dissolved oxygen.[2]
Catalyst Ratio (Co:Mn:Br)(1:1:0.8)A synergistic effect between cobalt and manganese, with bromide as a promoter, is crucial for efficient oxidation.[6][7]
SolventGlacial Acetic AcidProvides a suitable reaction medium and is relatively stable under the harsh oxidation conditions.[2]
Expected Yield >95%Catalytic air oxidation is a highly efficient industrial process.[4]
Expected Purity >99% after purificationPurification steps are necessary to remove by-products.

Purification of this compound

The primary impurities in the crude product from catalytic air oxidation are expected to be partially oxidized intermediates, such as 4-tert-butyl-2-methylbenzoic acid and 4-carboxybenzaldehyde analogs. Recrystallization is a common and effective method for purification.

G A Crude this compound B Dissolution in Hot Acetic Acid/Water A->B C Hot Filtration (optional) B->C D Cooling and Crystallization C->D E Filtration and Washing D->E F Drying E->F G Pure this compound F->G

Caption: Purification workflow for this compound.

A common purification method involves dissolving the crude product in a mixture of acetic acid and water at an elevated temperature, followed by cooling to induce crystallization of the purified product.[8]

Safety Precautions

6.1. Chemical Hazards:

  • 4-tert-Butyl-o-xylene: Flammable liquid and vapor. Causes skin and eye irritation.

  • Potassium Permanganate: Strong oxidizer. Contact with other material may cause fire. Harmful if swallowed.

  • Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Cobalt and Manganese Salts: May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.

6.2. Operational Hazards:

  • High-Pressure Reactions: The catalytic air oxidation is performed at high pressures and temperatures, requiring a properly rated and maintained reactor with appropriate safety relief systems.

  • Exothermic Reactions: Both oxidation protocols are highly exothermic. Adequate cooling capacity and temperature monitoring are essential to prevent runaway reactions.

  • Flammable Solvents: Acetic acid is flammable. The reactor and all associated equipment must be properly grounded to prevent static discharge.

6.3. Personal Protective Equipment (PPE):

  • Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

  • For handling corrosive and hazardous materials, chemical-resistant gloves, aprons, and face shields are required.

  • When working with high-pressure equipment, appropriate training and safety protocols must be followed.

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction (Protocol 1)Insufficient amount of KMnO₄; reaction time too short; temperature too low.Add more KMnO₄ solution and continue heating until the purple color disappears. Ensure the reaction is maintained at the specified temperature for the full duration.
Low yield (Protocol 2)Catalyst deactivation; insufficient oxygen supply; low reaction temperature.Check the quality of the catalyst. Ensure the air supply is not restricted and that the pressure is maintained. Verify and adjust the reactor temperature.
Product discolorationPresence of colored by-products from over-oxidation or side reactions.Optimize reaction conditions (temperature, time) to minimize by-product formation. Employ a more rigorous purification process, such as treatment with activated carbon during recrystallization.
Difficulty in filtrationFine particle size of the precipitate.Control the cooling rate during crystallization to promote the growth of larger crystals.

References

  • CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents.
  • p-Xylene Oxidation to Terephthalic Acid: New Trends - MDPI. Available at: [Link]

  • CN108997123B - Method for synthesizing phthalate by catalytic oxidation product of o-xylene or naphthalene - Google Patents.
  • US7741509B2 - Conversion of terephthalic acid to Di-n-butyl terephthalate - Google Patents.
  • US3869489A - Process of manufacturing tert.-butyl p-tert. butylperbenzoate - Google Patents.
  • Modeling of the Co-Mn-Br catalyzed liquid phase oxidation of p-xylene to terephthalic acid and m-xylene to isophthalic acid | Request PDF - ResearchGate. Available at: [Link]

  • Process for preparing terephthalic acid from para-xylene - European Patent Office. Available at: [Link]

  • The influence of solvent composition on the coordination environment of the Co/Mn/Br based para-xylene oxidation catalyst as revealed by EPR and ESEEM spectroscopy - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • (PDF) p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development - ResearchGate. Available at: [Link]

  • p-Xylene catalytic oxidation to terephthalic acid by ozone - ScienceAsia. Available at: [Link]

  • Oxidation of p-xylene to terephthalic acid and 4-carboxybenzaldehyde. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Chemistry and Mechanism of Oxidation of para -Xylene to Terephthalic Acid Using Co-Mn-Br Catalyst: Industrial Applications and Academic Perspectives - ResearchGate. Available at: [Link]

  • US3592847A - Process for the purification of terephthalic acid - Google Patents.
  • EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents.
  • Method of making mixed esters of phthalic acid - European Patent Office - Googleapis.com.
  • Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms - MDPI. Available at: [Link]

  • Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids - Green Chemistry (RSC Publishing). Available at: [Link]

  • p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC - NIH. Available at: [Link]

  • The preparation of terephthalic acid by solvent-free oxidation of p-xylene with air over T(p-Cl)PPMnCl and Co(OAc)2 - ResearchGate. Available at: [Link]

  • (PDF) Process for Preparation of Terephthalic Acid - ResearchGate. Available at: [Link]

  • Kinetics of p-Xylene Liquid-Phase Catalytic Oxidation to Terephthalic Acid - ResearchGate. Available at: [Link]

Sources

Introduction: The Unique Utility of 4-tert-Butylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 4-tert-butylphthalic anhydride in modern organic synthesis.

4-tert-Butylphthalic anhydride is a substituted aromatic anhydride that has garnered significant interest in organic synthesis due to the unique physicochemical properties conferred by its bulky tert-butyl group.[1][2] With the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.23 g/mol , this white crystalline solid serves as a versatile building block in several advanced applications.[2][3] The presence of the sterically demanding tert-butyl substituent on the aromatic ring is not a trivial modification. It fundamentally alters the properties of the resulting derivatives, most notably by disrupting intermolecular packing and enhancing solubility in common organic solvents. This characteristic is particularly valuable in polymer chemistry, where the processability of rigid aromatic polymers often poses a significant challenge.

This guide provides a detailed overview of the primary applications of 4-tert-butylphthalic anhydride, complete with mechanistic insights and field-proven experimental protocols designed for practical implementation in a research setting.

PropertyValueSource
CAS Number 32703-79-0[3]
Molecular Formula C₁₂H₁₂O₃[3]
Molecular Weight 204.23 g/mol [3]
Appearance Powder, crystals, or chunks[4]
Melting Point 70-75 °C[4]
IUPAC Name 5-tert-butyl-2-benzofuran-1,3-dione[2]

Application I: Enhancing High-Performance Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. However, their rigid backbones often lead to poor solubility, making them difficult to process. The incorporation of bulky side groups, such as tert-butyl, is a well-established strategy to mitigate this issue. 4-tert-Butylphthalic anhydride serves as an ideal monomer for this purpose.

Mechanism of Polyimide Formation

The synthesis is a conventional two-step polycondensation reaction. First, the highly reactive 4-tert-butylphthalic anhydride undergoes nucleophilic attack by an aromatic diamine in a polar aprotic solvent (e.g., NMP, DMAc) at room temperature. This ring-opening polyaddition yields a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide via thermal or chemical imidization, a process that involves cyclodehydration to form the robust five-membered imide ring. The bulky tert-butyl groups along the polymer chain prevent close packing, thereby improving the solubility of the final polyimide without significantly compromising its thermal properties.[5]

G cluster_process Process anhydride 4-tert-Butylphthalic Anhydride paa Poly(amic acid) Precursor anhydride->paa + Diamine (Solvent, RT) diamine Aromatic Diamine (e.g., ODA) diamine->paa pi Soluble Polyimide paa->pi Imidization (Heat or Chemical)

Caption: General workflow for the synthesis of soluble polyimides.

Protocol 1: Synthesis of a Soluble Polyimide

Principle: This protocol details the two-step synthesis of a polyimide from 4-tert-butylphthalic anhydride and 4,4'-oxydianiline (ODA). The resulting polymer is expected to exhibit enhanced solubility in organic solvents compared to unsubstituted analogs.

Materials and Reagents:

  • 4-tert-Butylphthalic anhydride (1.00 eq)

  • 4,4'-Oxydianiline (ODA) (1.00 eq)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask with mechanical stirrer, gas inlet, and drying tube

Procedure:

  • Poly(amic acid) Synthesis:

    • Dry all glassware thoroughly in an oven at 120°C overnight.

    • To a 250 mL three-neck flask equipped with a mechanical stirrer and argon inlet, add 4,4'-oxydianiline (e.g., 2.00 g, 10.0 mmol).

    • Add anhydrous DMAc (approx. 50 mL) to dissolve the diamine completely under a gentle stream of argon.

    • Once a clear solution is obtained, add 4-tert-butylphthalic anhydride (2.04 g, 10.0 mmol) in one portion.

    • Rinse the weighing paper/funnel with a small amount of DMAc (approx. 5 mL) to ensure quantitative transfer.

    • Stir the reaction mixture vigorously at room temperature under an argon atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Chemical Imidization:

    • To the viscous poly(amic acid) solution, add acetic anhydride (4.0 eq, 3.77 mL, 40.0 mmol) and pyridine (2.0 eq, 1.62 mL, 20.0 mmol) as the dehydrating agent and catalyst, respectively.

    • Continue stirring at room temperature for 1 hour, then heat the mixture to 60-80°C for an additional 4 hours to ensure complete cyclization.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Precipitate the polyimide by slowly pouring the viscous solution into a beaker containing rapidly stirring methanol (approx. 500 mL).

  • A fibrous or powdered solid will form. Collect the solid by vacuum filtration.

  • Wash the collected polymer thoroughly with fresh methanol (3 x 100 mL) to remove residual solvent and reagents.

  • Dry the polymer in a vacuum oven at 100°C overnight to a constant weight.

Characterization:

  • FTIR: Confirm the conversion of poly(amic acid) to polyimide by the appearance of characteristic imide peaks around 1776 cm⁻¹ (asymmetric C=O), 1720 cm⁻¹ (symmetric C=O), and 1378 cm⁻¹ (C-N stretch), and the disappearance of the broad amic acid O-H and N-H stretches.[5]

  • ¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the structure.

  • Solubility Test: Test the solubility of the dried polymer in various organic solvents like NMP, DMAc, THF, and chloroform at room temperature.[5]

Safety: Phthalic anhydrides can cause skin, eye, and respiratory irritation.[2] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application II: Control of Polymer Properties as an End-Capping Agent

In polymer synthesis, controlling the molecular weight and enhancing the thermal stability of the final polymer are critical. End-capping is a technique where a monofunctional reagent is added to terminate the polymer chains. 4-tert-butylphthalic anhydride is an effective end-capping agent, particularly for polymers synthesized from diamines, as it reacts with the terminal amine groups to form a stable, bulky, and non-reactive imide end-group.[3]

G start Polymerization (Dianhydride + Diamine) polymer Growing Polymer Chain H₂N-Polymer-NH₂ start->polymer Chain Growth capped_polymer End-Capped Polymer Stable, Soluble End Group polymer:f0->capped_polymer:f0 Chain Termination end_cap 4-tert-Butylphthalic Anhydride end_cap->polymer:f0

Caption: Workflow illustrating the use of an end-capping agent.

Application III: Synthesis of Quinophthalone Dyes

4-tert-Butylphthalic anhydride is a key precursor in the synthesis of quinophthalone dyes.[4] These dyes are known for their bright yellow color and high stability, making them suitable for specialized applications such as color filters in liquid crystal displays (LCDs).[4]

Mechanism of Dye Formation

The synthesis involves a condensation reaction between 4-tert-butylphthalic anhydride and a heterocyclic compound containing an active methyl group adjacent to a nitrogen atom, such as quinaldine (2-methylquinoline). The reaction is typically catalyzed by heat and a dehydrating agent like zinc chloride, proceeding through the formation of an intermediate that subsequently cyclizes and dehydrates to yield the final planar, conjugated dye molecule. The tert-butyl group enhances the dye's solubility in the polymer matrix of the color filter and can fine-tune its spectral properties.

Protocol 2: Synthesis of a Quinophthalone Yellow Dye

Principle: This protocol describes the condensation of 4-tert-butylphthalic anhydride with quinaldine to produce a yellow quinophthalone dye.

Materials and Reagents:

  • 4-tert-Butylphthalic anhydride (1.0 eq)

  • Quinaldine (2-methylquinoline) (1.0 eq)

  • Zinc chloride (catalytic amount, e.g., 0.1 eq), anhydrous

  • High-boiling solvent (e.g., nitrobenzene or perform solvent-free)

  • Ethanol

Procedure:

  • Reaction Setup:

    • Combine 4-tert-butylphthalic anhydride (2.04 g, 10.0 mmol), quinaldine (1.43 g, 10.0 mmol), and anhydrous zinc chloride (0.14 g, 1.0 mmol) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

    • Note: The reaction can be run neat (solvent-free) or in a high-boiling solvent like nitrobenzene. The neat reaction is often preferred for environmental and purification reasons.

  • Reaction Execution:

    • Heat the reaction mixture in an oil bath to 180-200°C.

    • Maintain this temperature and stir for 4-6 hours. The mixture will darken, and water will be evolved as a byproduct.

    • Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent) until the starting materials are consumed.

Work-up and Purification:

  • Cool the reaction mixture until it becomes a solid or highly viscous mass.

  • Add ethanol (50 mL) to the flask and heat to boiling to dissolve or break up the solid mass.

  • Cool the ethanolic slurry in an ice bath to precipitate the crude dye.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or toluene) to obtain the purified yellow dye.

  • Dry the purified crystals in a vacuum oven.

Characterization:

  • UV-Vis Spectroscopy: Dissolve the dye in a suitable solvent (e.g., chloroform) and record the absorption spectrum to determine the λ_max, which should be in the yellow region of the visible spectrum.

  • Melting Point: Determine the melting point of the purified product.

  • ¹H NMR & ¹³C NMR: Confirm the structure of the conjugated system.

References

  • Synthesis of 4-t-butyl-phthalic anhydride. PrepChem.com. [Link]

  • Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. Macromolecules. [Link]

  • Synthesis and properties of soluble polyimides containing tert-butyl, ether linkages, and triphenylmethane units. Semantic Scholar. [Link]

  • cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses. [Link]

  • Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs). ResearchGate. [Link]

  • Fully alternating and regioselective ring-opening copolymerization of phthalic anhydride with epoxides using highly active metal-free Lewis pairs as a catalyst. Polymer Chemistry (RSC Publishing). [Link]

  • Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. PMC - NIH. [Link]

  • 4-tert-butylphthalic anhydride (C12H12O3). PubChemLite. [Link]

  • 4-tert-Butylphthalic anhydride | C12H12O3 | CID 122930. PubChem - NIH. [Link]

  • ChemInform Abstract: Synthesis of 4-Phenylethynylphthalic Anhydride, a Useful End-Capping Agent for Polyimides. ResearchGate. [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central. [Link]

  • Process for preparing substituted phthalic anhydrides.
  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]

  • Phthalein Dyes: Chemistry and Characteristics. Jabirian - Sprin Publisher. [Link]

  • Chemical Modification of Butyl Rubber with Maleic Anhydride via Nitroxide Chemistry and Its Application in Polymer Blends. MDPI. [Link]

  • Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. MDPI. [Link]

Sources

derivatization of 4-tert-butylphthalic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 4-tert-Butylphthalic Acid for High-Performance Biological Assays

Abstract

This application note provides a detailed technical guide for the chemical derivatization of this compound, a critical hapten for developing sensitive and specific biological assays, particularly immunoassays. We delve into the foundational principles of carboxylic acid activation and present robust, field-proven protocols for both direct protein conjugation and the synthesis of stable, amine-reactive intermediates. The methodologies are designed to be self-validating, incorporating essential quality control checkpoints to ensure the generation of high-quality conjugates for research, diagnostics, and drug development applications.

Introduction: The Strategic Importance of Derivatization

This compound (t-BPA) is a small molecule, or hapten, that is incapable of eliciting an immune response on its own. However, when covalently coupled to a larger carrier molecule, such as a protein, it becomes immunogenic, enabling the production of specific antibodies. These antibodies are the cornerstone of immunoassays designed to detect and quantify related phthalate compounds. The process of chemically modifying t-BPA to enable this coupling is known as derivatization.

The two carboxylic acid functional groups of t-BPA are the targets for derivatization. They are not inherently reactive towards the primary amine groups (e.g., lysine residues) found on proteins. Therefore, a chemical activation step is required to convert one or both carboxyl groups into a more reactive species capable of forming a stable amide bond with a protein. This guide focuses on the most reliable and widely used method for this purpose: carbodiimide-mediated activation to form an N-hydroxysuccinimide (NHS) ester.

The Chemistry of Activation: An Expert's Perspective

The covalent conjugation of a carboxylic acid to a primary amine is most effectively achieved by forming an active ester intermediate. The gold standard for this in aqueous environments suitable for biomolecules is the zero-length crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1]

The process is elegant in its efficiency and proceeds via two principal stages:

  • Carboxyl Activation: EDC reacts with a carboxyl group on t-BPA to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid, reducing conjugation efficiency.[1]

  • Stabilization with NHS/Sulfo-NHS: To mitigate hydrolysis, NHS or Sulfo-NHS is included in the reaction. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester. This new intermediate is significantly more resistant to hydrolysis in aqueous buffers yet remains highly reactive towards primary amines.[1][2]

The choice between NHS and Sulfo-NHS is dictated by solvent compatibility. Sulfo-NHS is preferred for reactions conducted entirely in aqueous buffers due to its enhanced solubility, while NHS is suitable for reactions in organic solvents or mixtures.[3] The overall reaction is critically dependent on pH; the activation step is most efficient at a slightly acidic pH (e.g., 6.0) to minimize hydrolysis, while the subsequent reaction of the NHS-ester with the amine is favored at a slightly alkaline pH (7.2-8.0) where the amine is deprotonated and thus more nucleophilic.

G cluster_activation Activation Step (pH ~6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) tBPA This compound (R-COOH) Acylisourea O-Acylisourea Intermediate (Unstable) tBPA->Acylisourea + EDC EDC EDC Acylisourea->tBPA Hydrolysis (H₂O) (Side Reaction) NHSEster Amine-Reactive Sulfo-NHS Ester (Semi-Stable) Acylisourea->NHSEster + Sulfo-NHS - EDC Urea Byproduct NHS Sulfo-NHS Conjugate Stable Amide Bond (t-BPA-Protein Conjugate) NHSEster->Conjugate + Protein-NH₂ - Sulfo-NHS Protein Protein-NH₂

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-tert-butylphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-butylphthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure your success.

Introduction to the Synthesis Pathway

The most common and economically viable route to this compound involves a two-step process:

  • Friedel-Crafts Alkylation: o-Xylene is alkylated with a tert-butylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst to produce 4-tert-butyl-o-xylene.

  • Oxidation: The resulting 4-tert-butyl-o-xylene is then oxidized using a strong oxidizing agent, such as potassium permanganate, to yield this compound.

While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will dissect these challenges and provide actionable solutions.

Visualized Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Oxidation cluster_2 Purification o-Xylene o-Xylene Alkylation_Reaction Friedel-Crafts Reaction o-Xylene->Alkylation_Reaction t-Butyl_Chloride t-Butyl_Chloride t-Butyl_Chloride->Alkylation_Reaction Catalyst Lewis Acid (e.g., AlCl3, FeCl3) Catalyst->Alkylation_Reaction 4-tert-butyl-o-xylene 4-tert-butyl-o-xylene Alkylation_Reaction->4-tert-butyl-o-xylene Oxidation_Reaction Oxidation 4-tert-butyl-o-xylene->Oxidation_Reaction Oxidant KMnO4 Oxidant->Oxidation_Reaction Crude_Product Crude this compound Oxidation_Reaction->Crude_Product Purification_Step Recrystallization Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of this compound.

Part 1: Friedel-Crafts Alkylation of o-Xylene

Question 1: My Friedel-Crafts alkylation reaction has a low yield, and I'm recovering a significant amount of unreacted o-xylene. What are the likely causes?

Answer: Low conversion in Friedel-Crafts alkylation is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here are the primary factors to investigate:

  • Inactive Catalyst: The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is extremely sensitive to moisture.[1] Any water in your reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or purified reagents.

  • Insufficient Catalyst: While technically a catalyst, the Lewis acid can form a complex with any trace amounts of water or other Lewis basic impurities, effectively removing it from the catalytic cycle. For a sluggish reaction, a modest increase in catalyst loading may be beneficial.

  • Low Reaction Temperature: While lower temperatures can help control the formation of byproducts, if the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier, leading to poor conversion.[1] A gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advisable.

Question 2: I'm observing the formation of multiple alkylated products. How can I improve the selectivity for 4-tert-butyl-o-xylene?

Answer: The formation of multiple isomers is a known challenge in Friedel-Crafts alkylation. The directing effects of the two methyl groups on o-xylene would suggest substitution at the 4-position (para to one methyl and ortho to the other). However, other isomers can form. Here's how to address this:

  • Steric Hindrance: The bulky tert-butyl group generally favors substitution at the less sterically hindered position, which is the 4-position. However, under certain conditions, a significant amount of the 3-isomer can be formed.

  • Reaction Temperature: Temperature can influence the isomer distribution. It's often observed that lower temperatures favor the kinetically controlled product, while higher temperatures can lead to thermodynamic equilibrium between isomers.[2] It is recommended to start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature.

  • Catalyst Choice: The choice of Lewis acid can impact selectivity. While AlCl₃ is a strong catalyst, it can sometimes promote isomerization. Milder catalysts like FeCl₃ or the use of shape-selective zeolite catalysts can sometimes provide better selectivity for the desired para-isomer.[3]

Question 3: My reaction mixture turned dark and formed a lot of tar-like material. What went wrong?

Answer: Tar formation is usually a sign of side reactions, often promoted by overly aggressive reaction conditions.

  • Excessive Temperature: High temperatures can lead to polymerization and decomposition of the reactants and products.

  • High Catalyst Concentration: An excessive amount of a strong Lewis acid can also promote unwanted side reactions.

  • Polyalkylation: The product, 4-tert-butyl-o-xylene, is more reactive than the starting material, o-xylene, and can undergo a second alkylation. To minimize this, use a molar excess of o-xylene relative to tert-butyl chloride. This increases the probability of the electrophile reacting with the starting material.[4]

Data on Friedel-Crafts Alkylation of o-Xylene
EntryMolar Ratio (o-xylene:t-BuCl:AlCl₃)Temperature (°C)Time (h)Yield of 4-tert-butyl-o-xylene (%)Reference
15:1:0.125375[5]
210:1:0.10-5482[5]
35:1:0.225285[5]

This data is adapted from studies on the tert-butylation of o-xylene and should be used as a guideline for optimization.[5]

Part 2: Oxidation of 4-tert-butyl-o-xylene

Question 4: The yield of this compound is low after the oxidation step. What are the common pitfalls?

Answer: The oxidation of the two methyl groups on 4-tert-butyl-o-xylene to carboxylic acids is a vigorous reaction that requires careful control.

  • Incomplete Oxidation: A common reason for low yield is the incomplete oxidation of one or both methyl groups. This leads to the formation of intermediates such as 4-tert-butyl-2-methylbenzoic acid and 2-(hydroxymethyl)-4-tert-butylbenzoic acid. To drive the reaction to completion, ensure a sufficient amount of potassium permanganate (KMnO₄) is used and that the reaction is heated for an adequate amount of time. The theoretical stoichiometry requires 4 moles of KMnO₄ for each mole of 4-tert-butyl-o-xylene. Using a slight excess of the oxidant can be beneficial.

  • Over-oxidation/Ring Cleavage: While the benzene ring is relatively stable to oxidation, harsh conditions (very high temperatures or a large excess of KMnO₄) can lead to the degradation of the aromatic ring, reducing the yield of the desired product.[6]

  • Product Isolation: this compound is a solid. During the workup, ensure the pH is sufficiently acidic to fully protonate the carboxylate groups and precipitate the product. Incomplete precipitation will lead to a lower isolated yield.

Question 5: My final product is off-white or yellow and shows impurities in the NMR/HPLC analysis. What are these impurities and how can I remove them?

Answer: The most likely impurities are the partially oxidized products mentioned above.

  • Identification: The presence of a methyl group in the ¹H NMR spectrum (a singlet around 2.5 ppm) would suggest the presence of 4-tert-butyl-2-methylbenzoic acid. An aldehyde proton (around 10 ppm) would indicate an intermediate aldehyde. HPLC is an excellent technique for separating and quantifying these impurities.[7][8]

  • Purification: Recrystallization is the most effective method for purifying this compound. A suitable solvent system would be a mixture of water and an organic solvent like ethanol or acetic acid. The impurities, being more soluble, will remain in the mother liquor. Multiple recrystallizations may be necessary to achieve high purity.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_alkylation Problem: Low Yield in Alkylation cluster_oxidation Problem: Low Yield in Oxidation A1 Low Conversion? A2 Check for moisture. Use anhydrous conditions. A1->A2 Yes A5 Multiple Products? A1->A5 No A3 Increase catalyst loading. A2->A3 A4 Optimize temperature. A3->A4 A6 Lower reaction temperature. A5->A6 Yes A7 Consider a milder catalyst. A6->A7 A8 Use excess o-xylene. A7->A8 B1 Incomplete Reaction? B2 Increase KMnO4 stoichiometry. B1->B2 Yes B4 Impure Product? B1->B4 No B3 Increase reaction time/temperature. B2->B3 B5 Recrystallize the product. B4->B5 Yes B6 Check for over-oxidation. B5->B6

Caption: A troubleshooting decision tree for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Friedel-Crafts alkylation step?

The Lewis acid, such as AlCl₃, polarizes the C-Cl bond in tert-butyl chloride, facilitating the formation of the tert-butyl carbocation, which is the electrophile in this electrophilic aromatic substitution reaction.[9]

Q2: Can I use tert-butanol and a strong acid instead of tert-butyl chloride and a Lewis acid for the alkylation?

Yes, this is a viable alternative. A strong acid like sulfuric acid can protonate the hydroxyl group of tert-butanol, which then leaves as a water molecule to form the tert-butyl carbocation.[3]

Q3: Why is potassium permanganate used for the oxidation? Are there any alternatives?

Potassium permanganate is a powerful and relatively inexpensive oxidizing agent that is effective for converting alkyl side chains on an aromatic ring to carboxylic acids, provided there is at least one benzylic hydrogen.[10][11] Alternatives include sodium dichromate in sulfuric acid, although this generates chromium waste, which is a significant environmental concern. Catalytic oxidation with air or oxygen in the presence of cobalt and manganese salts is used industrially for similar transformations but often requires high pressure and temperature.[6]

Q4: How can I monitor the progress of the reactions?

For the Friedel-Crafts alkylation, Gas Chromatography (GC) is ideal for monitoring the disappearance of o-xylene and the appearance of 4-tert-butyl-o-xylene. Thin Layer Chromatography (TLC) can also be used. For the oxidation step, TLC can be used to monitor the disappearance of the starting material. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the formation of the dicarboxylic acid and any potential intermediates.

Q5: What are the key safety precautions I should take during this synthesis?

  • Friedel-Crafts Alkylation: This reaction should be performed in a well-ventilated fume hood as it can evolve HCl gas.[12] Anhydrous Lewis acids like AlCl₃ react violently with water. Handle them with care in a dry environment. Organic solvents and reactants are flammable.

  • Permanganate Oxidation: Potassium permanganate is a strong oxidizer and can react explosively with organic materials.[13][14] Avoid contact with combustible materials. The reaction can be exothermic; ensure it is well-controlled. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-tert-butyl-o-xylene
  • Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • Reactants: Charge the flask with anhydrous aluminum chloride (AlCl₃, 0.12 mol) and a dry, non-polar solvent such as dichloromethane or carbon disulfide. Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Alkylating Agent: Add tert-butyl chloride (1.0 mol) to the dropping funnel.

  • Addition of Aromatic Substrate: Slowly add o-xylene (5.0 mol) to the stirred suspension of AlCl₃.

  • Reaction: Add the tert-butyl chloride dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction to stir at this temperature for another hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 4-tert-butyl-o-xylene.

Protocol 2: Synthesis of this compound
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place 4-tert-butyl-o-xylene (0.5 mol).

  • Oxidant Solution: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 2.0 mol) in water. A small amount of a phase-transfer catalyst can be added to improve the reaction rate.

  • Reaction: Gently heat the 4-tert-butyl-o-xylene with stirring. Slowly add the KMnO₄ solution to the reaction flask. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • Completion: After the addition is complete, continue to heat the mixture at reflux until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the MnO₂. Wash the filter cake with hot water.

  • Precipitation: Combine the filtrate and washings, and acidify with concentrated HCl until the pH is approximately 2. A white precipitate of this compound will form.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to obtain the pure acid.

Characterization of this compound

  • Appearance: White crystalline solid.

  • Melting Point: The melting point should be sharp and consistent with literature values.

  • ¹H NMR: Expect signals for the tert-butyl protons (a singlet around 1.3 ppm) and the aromatic protons. The absence of signals corresponding to methyl groups (around 2.3-2.5 ppm) indicates complete oxidation.

  • ¹³C NMR: The spectrum should show signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the aromatic carbons, and the two carboxylic acid carbons (typically in the range of 165-175 ppm).

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

  • HPLC: A single major peak should be observed, with minimal peaks corresponding to impurities.

References

  • LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 16.8 Oxidation of Aromatic Compounds. In Organic Chemistry. [Link]

  • Chemguide. Friedel-Crafts reactions of benzene and methylbenzene. [Link]

  • Chemguide. Friedel-Crafts alkylation of methylbenzene (toluene). [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • Chemistry Stack Exchange. (2012, April 26). Mechanism of arene side chain oxidation by permanganate. [Link]

  • CLEAPSS. Student safety sheets 48 Manganese and its compounds. [Link]

  • Pearson. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Lumen Learning. 16.3. Reactions of alkylbenzenes | Organic Chemistry II. [Link]

  • YouTube. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. [Link]

  • YouTube. (2021, March 16). F C alkylation of m xylene (Pre-lab lecture). [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. [Link]

  • The Friedel-Crafts Reaction. (2014, February 27). [Link]

  • Tomás, R. A. F., Bordado, J. C. M., & Gomes, J. F. P. (2013). p-Xylene oxidation to terephthalic acid: a literature review oriented toward process optimization and development. Chemical reviews, 113(10), 7421–7469. [Link]

  • MDPI. (2023, February 17). p-Xylene Oxidation to Terephthalic Acid: New Trends. [Link]

  • New Jersey Department of Health. POTASSIUM PERMANGANATE HAZARD SUMMARY. [Link]

  • YouTube. (2022, April 4). Carus Webinar: Safety and Handling of Permanganate. [Link]

  • LibreTexts. (2023, January 22). Oxidation of Alkenes with Potassium Manganate. Chemistry LibreTexts. [Link]

  • Das, S., Parida, K. M., & Mohanty, S. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Coordination Chemistry Reviews, 252(1-2), 154-178. [Link]

  • U.S. Patent No. 3,058,997. (1962).
  • Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • SIELC Technologies. Separation of Phthalic Acids and Related Impurities. [Link]

  • PubMed. (2017, March 31). Micellar liquid chromatography of terephthalic acid impurities. [Link]

  • ASTM D7884-13. (2019). Standard Test Method for Determination of 4-Carboxybenzaldehyde and p-Toluic Acid in Purified Terephthalic Acid by Reverse Phase High Performance Liquid Chromatography. [Link]

  • PubMed Central. (2023, May 26). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]

  • ResearchGate. (2020, June). Parametric Sensitivity Analysis for the Industrial Case of O-Xylene Oxidation to Phthalic Anhydride in a Packed Bed Catalytic Reactor. [Link]

  • ResearchGate. (2012, January). Kinetics of the Selective Oxidation of o-Xylene to Phthalic Anhydride. [Link]

  • Lehigh University. REACTION NETWORK A. [Link]

  • ResearchGate. (2016, May). Kinetics of vapor phase ammoxidation of o-xylene on V-Sb-Bi-Cr / γ-Al2O3 oxide catalyst II. Development of kinetic reaction model. [Link]

  • PubMed. (2010). Oxidation kinetics of polycyclic aromatic hydrocarbons by permanganate. [Link]

  • ResearchGate. (2014, June). Synthesis of p-tert-Butylcalix[9]arene and ether derivative. [Link]

  • MDPI. (2020, January 10). Synthesis of Novel p-tert-Butylcalix[9]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. [Link]

  • ResearchGate. (2015, August). Surfactant assisted permanganate oxidation of aromatic compounds. [Link]

  • ResearchGate. (2008, October). ChemInform Abstract: Oxidation by Permanganate: Synthetic and Mechanistic Aspects. [Link]

  • ResearchGate. (2014, January). Synthesis of Biobased Terephthalic Acid from Cycloaddition of Isoprene with Acrylic Acid. [Link]

  • ResearchGate. (2017, August). (PDF) Process for Preparation of Terephthalic Acid. [Link]

  • U.S. Patent No. 4,675,434. (1987). Process for producing phthalic acid esters.
  • SpectraBase. Phthalic acid, butyl 4-methoxyphenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

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Technical Support Center: Synthesis of 4-tert-butylphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-butylphthalic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize by-products and optimize your synthesis. Our focus is on providing practical, experience-driven insights grounded in established scientific principles.

Introduction: The Challenge of By-Product Formation

The synthesis of this compound, a valuable intermediate in various chemical industries, typically involves the oxidation of 4-tert-butyl-o-xylene. While seemingly straightforward, this oxidation can be prone to the formation of several by-products that complicate purification and reduce overall yield. Understanding the reaction mechanism and the factors that influence side reactions is paramount to achieving high purity and efficiency. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Yield of this compound Incomplete oxidation of the starting material or intermediates.Increase Reaction Time or Temperature: Incomplete conversion is often a kinetic issue. Cautiously increasing the reaction time or temperature can drive the reaction to completion. Monitor the reaction progress by techniques like TLC or GC to avoid excessive by-product formation at higher temperatures. Optimize Oxidant-to-Substrate Ratio: An insufficient amount of the oxidizing agent will naturally lead to incomplete reaction. Conversely, a large excess can sometimes promote undesired side reactions. A careful titration of the oxidant ratio is recommended.
Presence of 4-tert-butyl-o-toluic acid This is a common intermediate resulting from the incomplete oxidation of one of the two methyl groups on the starting material, 4-tert-butyl-o-xylene.Enhance Catalyst Activity: In catalytic oxidations, ensuring the catalyst is active and not poisoned is crucial. For cobalt-manganese-bromide systems, maintaining the correct ratio of catalytic species is key to efficiently oxidizing both methyl groups. Staged Temperature Profile: Consider a two-stage temperature approach. An initial lower temperature can favor the formation of the mono-acid, followed by an increase in temperature to drive the oxidation of the second methyl group.
Formation of Colored Impurities Over-oxidation or side reactions involving the aromatic ring can lead to colored, often polymeric, by-products.Precise Temperature Control: Runaway temperatures are a primary cause of over-oxidation. Employ a well-controlled heating system and monitor the internal reaction temperature closely. Use of a Milder Oxidizing Agent: If harsh oxidants like permanganate are causing issues, exploring milder, more selective catalytic systems (e.g., Co/Mn/Br with air/O2) can be beneficial.[1][2]
Difficult Purification of the Final Product Co-precipitation of by-products with similar solubility profiles to this compound.Recrystallization from a Mixed Solvent System: A single solvent may not provide adequate separation. Experiment with binary or ternary solvent systems to exploit subtle differences in solubility between the desired product and impurities. pH Adjustment during Workup: The solubility of carboxylic acids is highly pH-dependent. Carefully adjusting the pH during the crystallization process can selectively precipitate the desired product while keeping impurities in solution.

Visualizing the Reaction Pathway and By-Product Formation

Understanding the reaction landscape is crucial for troubleshooting. The following diagram illustrates the primary synthesis route from 4-tert-butyl-o-xylene to this compound and the key side reactions that can occur.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_byproducts By-product Formation 4-tert-butyl-o-xylene 4-tert-butyl-o-xylene 4-tert-butyl-o-toluic_acid 4-tert-butyl-o-toluic_acid 4-tert-butyl-o-xylene->4-tert-butyl-o-toluic_acid Oxidation Step 1 Ring_Oxidation_Products Ring_Oxidation_Products 4-tert-butyl-o-xylene->Ring_Oxidation_Products Over-oxidation 4-tert-butylphthalic_acid 4-tert-butylphthalic_acid 4-tert-butyl-o-toluic_acid->4-tert-butylphthalic_acid Oxidation Step 2 Decarboxylation_Products Decarboxylation_Products 4-tert-butylphthalic_acid->Decarboxylation_Products Harsh Conditions

Caption: Reaction pathway for this compound synthesis and potential by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial synthesis involves the oxidation of 4-tert-butyl-o-xylene.[3][4] This can be achieved using strong oxidizing agents like potassium permanganate or through catalytic oxidation with systems such as cobalt and manganese salts in the presence of a bromide source, using air or oxygen as the oxidant.[1][2]

Q2: What are the primary by-products to be aware of during the synthesis?

The main by-products are typically intermediates from incomplete oxidation, such as 4-tert-butyl-o-toluic acid and 4-tert-butylbenzaldehyde. Over-oxidation can lead to ring-opened products or colored impurities. Under certain conditions, decarboxylation of the final product can also occur.

Q3: How can I effectively remove 4-tert-butyl-o-toluic acid from my final product?

Due to their similar structures, separating 4-tert-butyl-o-toluic acid from this compound can be challenging.

  • Fractional Crystallization: This is often the most effective method. Exploiting the slight differences in solubility in a carefully chosen solvent system can allow for the selective crystallization of the desired dicarboxylic acid.

  • pH-Mediated Separation: The pKa values of the mono- and di-acids differ. A carefully controlled pH gradient during an aqueous workup can sometimes facilitate separation.

  • Esterification and Distillation: In some cases, converting the mixture of acids to their corresponding methyl or ethyl esters, followed by fractional distillation, and subsequent hydrolysis can be an effective, albeit more involved, purification strategy.

Q4: What are the optimal reaction conditions to minimize by-products in a permanganate oxidation?

When using potassium permanganate, the following conditions are crucial:

  • Temperature Control: Maintain a consistently low to moderate temperature (e.g., 70-90°C) to prevent over-oxidation and decomposition of the permanganate.

  • Slow Addition of Oxidant: Add the potassium permanganate solution slowly and portion-wise to the reaction mixture. This helps to control the exotherm and maintain a steady reaction rate.

  • pH Control: The reaction is often carried out under basic conditions (e.g., using sodium carbonate or hydroxide). This helps to solubilize the intermediate carboxylic acids and can influence the reaction pathway.

Q5: Are there more environmentally friendly alternatives to traditional strong oxidants?

Yes, significant research has focused on developing "greener" catalytic oxidation processes. The use of transition metal catalysts like cobalt and manganese with air or pure oxygen as the oxidant in an acetic acid solvent is a widely adopted industrial method that avoids the use of stoichiometric heavy metal oxidants.[1][2] More recent research explores the use of heterogeneous catalysts and alternative solvents to further improve the environmental profile of the synthesis.[5][6]

Recommended Experimental Protocol: Catalytic Air Oxidation of 4-tert-butyl-o-xylene

This protocol outlines a robust method for the synthesis of this compound using a Co/Mn/Br catalyst system, which is known for its efficiency and selectivity.

Materials:

  • 4-tert-butyl-o-xylene

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

  • Pressurized reaction vessel (autoclave) equipped with a stirrer, gas inlet, and temperature/pressure controls

Procedure:

  • Reactor Charging: In a clean, dry autoclave, charge 4-tert-butyl-o-xylene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. The typical solvent-to-substrate ratio is around 3:1 to 5:1 by weight.

  • Inerting and Pressurization: Seal the reactor and purge several times with nitrogen to remove any residual air. Then, pressurize the reactor with compressed air or an oxygen/nitrogen mixture to the desired operating pressure (typically 15-30 bar).[1][2]

  • Heating and Reaction: Begin stirring and heat the reactor to the target temperature, usually in the range of 175-225°C.[1][2] The reaction is exothermic, so careful temperature control is essential.

  • Monitoring: Monitor the reaction progress by observing the oxygen uptake and periodically analyzing samples (if the reactor setup allows) by a suitable chromatographic method (e.g., GC or HPLC).

  • Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of oxygen uptake), cool the reactor to room temperature. Carefully and slowly vent the excess pressure.

  • Product Isolation: The crude this compound will precipitate out of the acetic acid upon cooling. Isolate the solid product by filtration.

  • Washing: Wash the filter cake with fresh acetic acid and then with water to remove residual catalyst and solvent.

  • Drying: Dry the purified this compound in a vacuum oven.

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the catalytic oxidation process.

Experimental_Workflow start Start charge_reactor Charge Reactor with Reactants, Catalysts, and Solvent start->charge_reactor inert_pressurize Inert with N2 and Pressurize with Air/O2 charge_reactor->inert_pressurize heat_react Heat to 175-225°C and Stir inert_pressurize->heat_react monitor Monitor Reaction Progress heat_react->monitor cool_depressurize Cool to Room Temperature and Depressurize monitor->cool_depressurize filter Filter to Isolate Crude Product cool_depressurize->filter wash Wash with Acetic Acid and Water filter->wash dry Dry under Vacuum wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the catalytic oxidation of 4-tert-butyl-o-xylene.

References

  • CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents.
  • 4-tert-Butyl-o-xylene | 7397-06-0 - Benchchem.
  • p-Xylene Oxidation to Terephthalic Acid: New Trends - MDPI. URL: [Link]

  • p-Xylene Oxidation to Terephthalic Acid: New Trends - ResearchGate. URL: [Link]

  • (PDF) p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development - ResearchGate. URL: [Link]

  • Complete catalytic oxidation of o-xylene over CeO2 nanocubes - PubMed. URL: [Link]

  • Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms - MDPI. URL: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-tert-Butylphthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butylphthalic acid. It is structured in a question-and-answer format to directly address specific experimental challenges, providing not only solutions but also the underlying scientific rationale to empower your optimization efforts.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a common challenge in the synthesis of this compound, often stemming from incomplete oxidation, suboptimal reaction conditions, or product loss during the workup phase. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Key Factors and Optimization Strategies:

  • Incomplete Oxidation: The oxidation of 4-tert-butyl-o-xylene to this compound is a stepwise process. The second methyl group's oxidation is often slower, leading to the accumulation of 4-tert-butyl-o-toluic acid as a major byproduct.

    • Expert Insight: To drive the reaction to completion, consider the following adjustments:

      • Reaction Time and Temperature: Prolonging the reaction time and carefully increasing the temperature can enhance the conversion rate. For oxidations using potassium permanganate (KMnO₄), maintaining a temperature between 80-100°C is typical.[1]

      • Oxidant Stoichiometry: An insufficient amount of the oxidizing agent will result in an incomplete reaction. When using KMnO₄, ensure an adequate molar excess is used to oxidize both methyl groups. A patent for a related synthesis describes using KMnO₄ as the oxidant.[2]

  • Phase Transfer Catalyst (PTC) Inefficiency: In biphasic systems (e.g., an organic substrate in a non-polar solvent and an aqueous oxidant), the efficiency of the phase transfer catalyst is paramount for facilitating the reaction between the reactants.

    • Troubleshooting: Ensure the PTC is stable and active under the reaction conditions. The choice of catalyst and its concentration can significantly impact the reaction rate and overall yield.[3]

  • Product Loss During Workup: this compound has some solubility in water, which can lead to significant product loss during the isolation and purification steps.

    • Mitigation Strategies:

      • Acidification: Ensure the reaction mixture is sufficiently acidified to a low pH (typically 1-2) to precipitate the dicarboxylic acid fully.

      • Cooling: Thoroughly cool the mixture in an ice bath after acidification to minimize the solubility of the product in the aqueous solution.

      • Washing: Use a minimal amount of ice-cold water to wash the filtered product, which helps remove inorganic impurities without dissolving a substantial amount of the desired acid.

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low yields.

Q2: I am struggling with a persistent impurity that is difficult to separate from my final product. What is it likely to be, and how can I address this?

A2: The most probable and challenging impurity is the intermediate, 4-tert-butyl-o-toluic acid . Its structural similarity to the desired product makes it difficult to remove through standard purification techniques like recrystallization.

Strategies for Prevention and Purification:

  • Drive the Reaction to Completion: The most effective approach is to prevent the formation of this impurity by ensuring the complete oxidation of the starting material. Refer to the optimization strategies outlined in the previous question, such as extending the reaction time or adjusting the oxidant-to-substrate ratio.

  • Alternative Synthetic Routes: If incomplete oxidation remains a persistent issue, consider alternative synthetic pathways. For instance, the hydrolysis of 4-tert-butylphthalonitrile can be a high-yielding route to this compound.[2]

  • Advanced Purification Techniques:

    • Fractional Crystallization: This method relies on subtle differences in solubility between the desired diacid and the monoacid impurity. Experiment with various solvent systems to achieve effective separation.

    • Chromatography: For small-scale purification or to obtain a highly pure analytical standard, preparative high-performance liquid chromatography (HPLC) can be employed.

    • Extraction: In some cases, impurities like p-toluic acid and 4-carboxybenzaldehyde can be removed from related compounds like terephthalic acid by extraction with solvents such as n-butanol or benzyl alcohol from an aqueous solution of the salt.[4]

Q3: My reaction is proceeding very slowly or appears to have stalled. What critical parameters should I investigate?

A3: A stalled reaction often points to an issue with one of the fundamental reaction conditions or reagents. A systematic check of these parameters is the first step in diagnosing the problem.

Critical Parameters for KMnO₄ Oxidation

ParameterRecommended Range/StateTroubleshooting Steps
Temperature 80 - 100 °CVerify the accuracy of your thermometer and ensure consistent heating. A drop in temperature can significantly slow down the reaction rate.
Stirring VigorousIn a multiphasic reaction, vigorous stirring is essential to ensure adequate mixing and facilitate the interaction between reactants.
KMnO₄ Quality Fine, free-flowing powderUse fresh, high-quality potassium permanganate. Old or clumped reagent may have reduced reactivity.
Phase Transfer Catalyst Check for degradationIf using a PTC, ensure it has not degraded due to improper storage. Consider using a fresh batch.

Visualizing the Reaction Pathway

G A 4-tert-butyl-o-xylene C Intermediate: 4-tert-butyl-o-toluic acid A->C First Oxidation B Oxidant (e.g., KMnO₄) + Heat B->A B->C D Final Product: This compound C->D Second Oxidation

Caption: The stepwise oxidation of 4-tert-butyl-o-xylene.

Part 2: Experimental Protocol & Safety

Optimized Protocol for the Synthesis of this compound

This protocol details a robust method for the oxidation of 4-tert-butyl-o-xylene using potassium permanganate.

Materials:

  • 4-tert-butyl-o-xylene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (optional, for pH adjustment)

  • Hydrochloric acid (HCl) for acidification

  • Sodium bisulfite (for quenching excess KMnO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add 4-tert-butyl-o-xylene and water.

  • Oxidant Addition: While stirring vigorously, heat the mixture to 80-90°C. Add potassium permanganate in portions over several hours to control the exothermic reaction. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue heating and stirring until the reaction is complete. The progress can be monitored by techniques like TLC or HPLC to confirm the disappearance of the starting material and the intermediate.

  • Workup - Quenching: Cool the reaction mixture and add sodium bisulfite to quench any unreacted potassium permanganate. This will be indicated by the disappearance of the purple color and the dissolution of the brown manganese dioxide precipitate.

  • Workup - Precipitation: Filter the mixture to remove any insoluble materials. Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid until the pH is around 1-2. The this compound will precipitate as a white solid.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water. Dry the product in a vacuum oven.

Safety Precautions:
  • Potassium Permanganate: This is a strong oxidizing agent.[5] Keep it away from combustible materials.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling it.[6][7] Ensure adequate ventilation.[6]

  • Exothermic Reaction: The oxidation reaction can be exothermic. Add the potassium permanganate in portions to maintain control over the reaction temperature.

  • Acid Handling: Concentrated acids like HCl are corrosive. Handle them with care in a fume hood and wear appropriate PPE.

References

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  • Safety Data Sheet: potassium permangan
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  • Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. | Request PDF.
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  • Preparation of 4-tert-butylbenzenesulfonic acid. PrepChem.com.
  • Terephthalic acid Impurity 3 | CAS No: NA.
  • Regioselective oxidation of xylene isomers by Rhodococcus sp. strain DK17. PubMed.
  • Process for the purification of terephthalic acid.
  • The preparation of terephthalic acid by solvent-free oxidation of p-xylene with air over T(p-Cl)PPMnCl and Co(OAc)2.
  • Synthesis of Biobased Terephthalic Acid from Cycloaddition of Isoprene with Acrylic Acid.
  • Purification of crude terephthalic acid.
  • (PDF) Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.
  • Hydrocarbon. Wikipedia.
  • (PDF) Process for Preparation of Terephthalic Acid.
  • Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions | The Journal of Organic Chemistry.
  • Alternative pathways for adipic acid synthesis..

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troubleshooting common issues in 4-tert-butylphthalic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-tert-butylphthalic acid and its derivatives. This guide is designed for researchers, chemists, and materials scientists to navigate the common challenges encountered during the synthesis, modification, and polymerization of this versatile chemical building block. The question-and-answer format below directly addresses specific experimental issues, providing not just solutions, but also the underlying chemical principles to empower your research and development.

Section 1: Synthesis of this compound and its Anhydride

The most common route to synthesizing the 4-tert-butylphthalic scaffold is through the Friedel-Crafts reaction. This powerful C-C bond-forming reaction, however, has several limitations that can lead to troubleshooting challenges.[1]

Frequently Asked Questions (FAQs)

Question 1: Why is the yield of my Friedel-Crafts reaction to produce 4-tert-butyl aromatic compounds consistently low?

Answer: Low yields in Friedel-Crafts reactions involving tert-butyl groups often stem from a combination of catalyst deactivation, side reactions, and steric hindrance.

  • Causality & Expertise:

    • Catalyst Stoichiometry and Activity: Friedel-Crafts acylation, unlike alkylation, requires a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃). The catalyst complexes with the resulting aryl ketone product, rendering it inactive.[1] If you are using sub-stoichiometric amounts, the reaction will stall prematurely. Furthermore, Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, dramatically reducing its activity.

    • Side Reactions: The tert-butyl group, while an ortho-, para- director, can be susceptible to elimination (dealkylation) or rearrangement under strong acidic conditions, especially at elevated temperatures.[2] This can lead to the formation of phthalic acid or other isomeric byproducts. Polysubstitution, where more than one acyl or alkyl group is added to the aromatic ring, can also occur, though it is less common in acylation due to the deactivating nature of the ketone product.[3]

    • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the electrophile, slowing down the reaction rate compared to less substituted aromatics.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Handle the AlCl₃ catalyst in a glovebox or under a positive pressure of inert gas (N₂ or Ar).

    • Verify Catalyst Loading: For acylation, use at least 1.1 equivalents of AlCl₃ for every equivalent of the acylating agent (e.g., phthalic anhydride).

    • Control Reaction Temperature: Start the reaction at a low temperature (0-5°C) and allow it to slowly warm to room temperature. This minimizes thermal decomposition and dealkylation side reactions.[2]

    • Order of Addition: Add the alkylaromatic substrate and the acylating agent to the solvent first. Then, portion-wise, add the AlCl₃ catalyst. This helps to control the initial exotherm.

Question 2: I've successfully synthesized this compound, but I'm struggling to convert it to 4-tert-butylphthalic anhydride. The product is impure or the reaction doesn't go to completion.

Answer: The conversion of a phthalic acid derivative to its corresponding anhydride is a dehydration reaction. Incomplete conversion is typically due to insufficient water removal, while impurities can arise from thermal decomposition.

  • Causality & Expertise:

    • Reaction Equilibrium: The formation of the anhydride from the diacid is a reversible equilibrium. To drive the reaction forward, the water produced must be continuously removed.

    • Thermal Stability: While heat is required, excessive temperatures can cause decarboxylation or other side reactions, leading to colored impurities. The melting point of 4-tert-butylphthalic anhydride is relatively low (70-75°C), which should be considered.

  • Troubleshooting Protocol: Dehydration using Acetic Anhydride

    • Reagent Choice: Acetic anhydride is an effective dehydrating agent for this purpose. It reacts with the water formed to produce acetic acid, which can be removed under reduced pressure.

    • Procedure:

      • Place the this compound in a round-bottom flask equipped with a reflux condenser.

      • Add an excess (2-3 equivalents) of acetic anhydride.

      • Heat the mixture to reflux for 1-2 hours.

      • Allow the mixture to cool slightly, then remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure (using a rotary evaporator).

      • The crude 4-tert-butylphthalic anhydride can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) or by sublimation. A detailed procedure for a similar compound can be found in Organic Syntheses.[4][5]

Section 2: Esterification Reactions

Esterification is a cornerstone reaction for modifying this compound, often to produce plasticizers or polyester monomers. The primary challenge is overcoming the equilibrium limitations of the reaction.

Frequently Asked Questions (FAQs)

Question 3: My Fischer esterification of this compound has a very low conversion rate. How can I improve the yield?

Answer: Low conversion in Fischer esterification is almost always due to the presence of water, which shifts the equilibrium back towards the reactants (hydrolysis).[6]

  • Causality & Expertise: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[7] According to Le Chatelier's principle, to maximize the product yield, the equilibrium must be shifted to the right. This can be achieved in two primary ways:

    • Using an Excess of a Reactant: Employing a large excess of the alcohol is common, especially if it is inexpensive and can also serve as the reaction solvent.[7]

    • Removing a Product: Actively removing the water as it is formed is a highly effective strategy.[7]

  • Troubleshooting & Optimization Protocol:

MethodDescriptionAdvantagesDisadvantages
Excess Alcohol Use the alcohol reactant as the solvent (e.g., 10-20 fold excess).Simple setup; drives equilibrium effectively.Not cost-effective for expensive alcohols; requires removal of large excess post-reaction.
Dean-Stark Trap Use a Dean-Stark apparatus with a water-immiscible solvent (e.g., toluene, cyclohexane). Water is removed as an azeotrope.Highly efficient water removal; drives reaction to near completion.Requires higher temperatures; setup is more complex.
Dehydrating Agents Add a chemical drying agent like molecular sieves to the reaction.Can be used at lower temperatures; simple setup.Stoichiometric amounts needed; potential for side reactions with the agent.
  • Recommended Workflow:

    • Combine this compound (1 equiv.), the alcohol (2.5 equiv. for diester), and a suitable solvent like toluene in a round-bottom flask.

    • Add a catalytic amount of a strong acid (e.g., 0.05 equiv. of p-toluenesulfonic acid or sulfuric acid).

    • Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Heat the reaction to reflux and continue until no more water is collected in the trap.

    • Work up the reaction by washing with a sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid, followed by purification.

Question 4: I am trying to esterify with a sterically hindered alcohol (e.g., tert-butanol) and Fischer esterification is failing. What are my alternatives?

Answer: Fischer esterification is generally ineffective for producing esters from tertiary alcohols due to the high activation energy for nucleophilic attack and the propensity for the alcohol to eliminate water and form an alkene under strong acid conditions.[8] Milder, more sophisticated coupling methods are required.

  • Causality & Expertise: The bulky nature of both the this compound and a tertiary alcohol creates significant steric hindrance. Furthermore, the carbocation that would form from protonating a tertiary alcohol is stable and readily loses a proton to form an alkene. Therefore, methods that avoid strong acids and high temperatures and instead use a highly reactive acylating intermediate are preferred.

  • Alternative Protocol: Steglich Esterification The Steglich esterification uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9]

    • Mechanism Insight: The carboxylic acid adds to the carbodiimide (DCC/EDC) to form a highly reactive O-acylisourea intermediate. DMAP then displaces the activated acid to form an even more reactive acylpyridinium species. This intermediate is readily attacked by the sterically hindered alcohol, and the urea byproduct precipitates or is washed away.[9]

    • Step-by-Step Procedure:

      • Dissolve this compound (1 equiv.), the tertiary alcohol (2.5 equiv.), and DMAP (0.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

      • Cool the solution to 0°C in an ice bath.

      • Slowly add a solution of EDC or DCC (2.2 equiv.) in the same solvent.

      • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, filter off the urea byproduct (if DCC is used). Wash the organic phase with dilute HCl, saturated NaHCO₃, and brine. Dry, concentrate, and purify the ester product by column chromatography.

Section 3: Polycondensation & Polymerization Reactions

This compound is a valuable monomer for producing specialty polyesters with modified thermal and solubility properties. Achieving a high degree of polymerization is critical for obtaining desirable material properties.

Troubleshooting Workflow: Polycondensation

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solution Solution Problem Low Molecular Weight or Brittle Polymer Cause1 Imprecise Stoichiometry Problem->Cause1 Potential Causes Cause2 Insufficient Water/Byproduct Removal Problem->Cause2 Potential Causes Cause3 Reaction Temperature Too Low/High Problem->Cause3 Potential Causes Cause4 Monomer Impurity Problem->Cause4 Potential Causes Sol1 Verify Monomer Purity (NMR, Titration). Accurately weigh reactants. Cause1->Sol1 Action Sol2 Increase vacuum level (<1 Torr). Improve stirring for surface renewal. Extend reaction time. Cause2->Sol2 Action Sol3 Optimize temperature profile. Too low: slow kinetics. Too high: degradation, side reactions. Cause3->Sol3 Action Sol4 Recrystallize monomers. Remove polymerization inhibitors (e.g., 4-tert-butylcatechol). Cause4->Sol4 Action

Caption: General troubleshooting workflow for low molecular weight in polycondensation.

Frequently Asked Questions (FAQs)

Question 5: The polyester I synthesized from this compound has a low molecular weight and is very brittle. What went wrong?

Answer: Achieving high molecular weight in step-growth polymerization requires extremely high conversion (>99%) and precise stoichiometric balance of the functional groups.

  • Causality & Expertise:

    • The Carothers Equation: This fundamental principle of polymer chemistry dictates that the number-average degree of polymerization (Xn) is highly sensitive to monomer conversion (p) and stoichiometric ratio (r). Even a small deviation from a 1:1 molar ratio of diacid to diol, or a conversion of less than 99.5%, will severely limit the final molecular weight.

    • Byproduct Removal: Polycondensation is an equilibrium process. The removal of the small molecule byproduct (typically water or methanol from transesterification) is essential to drive the reaction toward high polymer formation.[10] In the later stages of the reaction, the viscosity of the polymer melt increases dramatically, making it difficult for the byproduct to diffuse out. This is often the rate-limiting step.

    • Monomer Impurities: A monofunctional impurity will act as a chain terminator, capping the growing polymer chain and preventing further increases in molecular weight. Likewise, impurities in starting materials like styrene, such as the inhibitor 4-tert-butylcatechol, can interfere with polymerization if not removed.[11][12]

  • Troubleshooting Protocol:

    • Ensure Monomer Purity: Purify your this compound and the comonomer (diol) immediately before use. For the diacid, this can be done by recrystallization. For the diol, distillation is often effective. Verify purity using NMR, GC-MS, or titration.

    • Achieve Stoichiometric Balance: Weigh your monomers with high precision (e.g., on a 4-place analytical balance). If one monomer is volatile, it's common practice to add a slight excess (e.g., 1-2 mol%) to compensate for losses during heating and vacuum application.[10]

    • Implement a Two-Stage Reaction:

      • Stage 1 (Esterification): Heat the monomers with a catalyst under an inert gas (N₂) stream to drive off the bulk of the water byproduct. Aim for ~95% conversion in this stage.

      • Stage 2 (Polycondensation): Apply a high vacuum (<1 Torr) and increase the temperature. This is crucial for removing the final traces of the byproduct from the viscous melt. Efficient stirring is critical to maximize the surface area for evaporation.

    • Catalyst Choice: Use an appropriate polycondensation catalyst, such as antimony trioxide, titanium isopropoxide, or dibutyltin dilaurate, at a concentration of 200-500 ppm.[13]

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions, Vol. I. Interscience Publishers. (As referenced in US4895984A)
  • LibreTexts Chemistry. Esterification Lab Answers. [Link]

  • Dr. Dan Chemistry. How to Make Esters through Esterification. YouTube. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 7396-7405. [Link]

  • MIT OpenCourseWare. Solutions for Problem Set 2 - Polymer Chemistry. [Link]

  • Cope, A. C., & Herrick, E. C. (1951). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses, 31, 98. [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • Clark, J. esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Syntheses. Phthalic anhydride. [Link]

  • Reddit r/OrganicChemistry. Esterification not Working (Separation). [Link]

  • Taylor & Francis. 4-tert-butylcatechol – Knowledge and References. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Silva, R. R., et al. (2015). Synthesis and characterization of polyesters derived from glycerol and phthalic acid. Polímeros, 25(3), 249-254. [Link]

  • Jiang, Y., et al. (2021). Recent Advances in the Enzymatic Synthesis of Polyester. Polymers, 13(23), 4192. [Link]

  • da Silva, F. M., et al. (2010). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Journal of the Brazilian Chemical Society, 21(1), 131-136. [Link]

  • Shalom, H., et al. (2013). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Applied Polymer Science, 130(4), 2446-2451. [Link]

  • Ghiasvand, A., et al. (2020). Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study. BMC Chemistry, 14(1), 37. [Link]

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Technical Support Center: Catalyst Selection for 4-tert-Butylphthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-tert-butylphthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our focus is on providing practical, field-tested insights to help you navigate the complexities of your experiments and achieve optimal results.

Introduction

This compound is a valuable intermediate in the synthesis of various specialty polymers, resins, and pharmaceuticals. Its preparation typically involves the oxidation of 4-tert-butyl-o-xylene. The choice of catalyst and reaction conditions for this oxidation step is critical and directly impacts the yield, purity, and overall efficiency of the synthesis. This guide will explore two primary synthetic routes and provide detailed protocols and troubleshooting advice for each.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound is primarily achieved through the oxidation of 4-tert-butyl-o-xylene. Two main approaches are commonly employed:

  • Stoichiometric Oxidation using a Strong Oxidizing Agent: This method often utilizes potassium permanganate (KMnO₄) in a suitable solvent system. It is a robust and relatively straightforward method for lab-scale synthesis.[1]

  • Catalytic Oxidation with Molecular Oxygen (Air): This approach is more aligned with industrial-scale production and green chemistry principles. It typically employs a mixed-metal catalyst system, most commonly a combination of cobalt (Co) and manganese (Mn) salts, often with a bromine-containing promoter.[2][3][4]

Q2: How do I choose between the potassium permanganate and the catalytic air oxidation method?

A2: The choice of method depends on several factors, including the scale of your synthesis, available equipment, and environmental considerations.

  • Potassium Permanganate: This method is well-suited for smaller, laboratory-scale preparations where simplicity and high conversion are desired. However, it generates a significant amount of manganese dioxide (MnO₂) waste, which requires proper disposal.[1]

  • Catalytic Air Oxidation: This is the preferred method for larger-scale synthesis due to its atom economy (using air as the oxidant) and the catalytic nature of the process. It requires more specialized equipment to handle pressurized gases and higher temperatures. The catalyst system and reaction conditions need to be carefully optimized for high yield and selectivity.[3][5]

Q3: What is the role of the Co/Mn catalyst in the air oxidation process?

A3: The Co/Mn catalytic system is highly effective for the liquid-phase oxidation of alkylaromatics. The mechanism involves a free-radical chain reaction. Cobalt (in its +2 and +3 oxidation states) is the primary catalyst that facilitates the generation of radical species from the hydrocarbon. Manganese acts as a promoter, exhibiting a synergistic effect with cobalt to enhance the catalytic activity and selectivity of the reaction. The presence of a bromide source (like HBr or NaBr) further promotes the reaction by facilitating the hydrogen atom abstraction from the alkyl group, which is often the rate-determining step.[2][4]

Q4: Can I use other catalysts for the air oxidation of 4-tert-butyl-o-xylene?

A4: While Co/Mn is the most common and well-documented catalyst system for this type of transformation, research has explored other transition metal-based catalysts. However, for the specific oxidation of 4-tert-butyl-o-xylene to this compound, the Co/Mn system remains the most reliable and widely used choice in both academic and industrial settings.

Experimental Protocols

Protocol 1: Synthesis of this compound via Potassium Permanganate Oxidation

This protocol is adapted from a method for the synthesis of 4-tert-butylphthalonitrile, where this compound is a key intermediate.[1]

Step 1: Synthesis of 4-tert-Butyl-o-xylene (Precursor)

  • To a reaction flask containing o-xylene, add tert-butyl chloride and a catalytic amount of iodine.

  • Carry out the reaction at a controlled temperature (e.g., 0-50 °C).

  • After the reaction is complete (monitored by TLC or GC), wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove unreacted iodine.

  • Dry the organic layer and purify the 4-tert-butyl-o-xylene by distillation under reduced pressure.

Step 2: Oxidation to this compound

  • In a three-necked flask, dissolve 4-tert-butyl-o-xylene in a mixed solvent system of tert-butyl alcohol, water, and glacial acetic acid.[1]

  • Gradually add potassium permanganate to the reaction mixture in portions. The molar ratio of 4-tert-butyl-o-xylene to potassium permanganate should be in the range of 1:4 to 1:8.[1]

  • Maintain the reaction temperature and stir vigorously. The reaction is exothermic, so cooling may be necessary.

  • After the reaction is complete (indicated by the disappearance of the purple color of permanganate), the manganese dioxide precipitate is removed by filtration.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound via Catalytic Air Oxidation (General Procedure)

This is a general protocol based on the well-established AMOCO process for the oxidation of p-xylene, which can be adapted for 4-tert-butyl-o-xylene.[3][5]

  • Charge a high-pressure reactor with 4-tert-butyl-o-xylene, glacial acetic acid (as the solvent), a cobalt(II) acetate and manganese(II) acetate catalyst mixture, and a bromide source (e.g., sodium bromide or hydrobromic acid).

  • Pressurize the reactor with air or a mixture of oxygen and nitrogen.

  • Heat the reaction mixture to the desired temperature (typically in the range of 175-225 °C) with vigorous stirring.[5]

  • Maintain the reaction at temperature and pressure for a specified time, monitoring the reaction progress by analyzing samples for the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, cool the reactor and vent the excess pressure.

  • The crude this compound, which may precipitate upon cooling, can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent.[6]

Catalyst Performance Data

The following table provides a general comparison of the two synthetic methods. Note that specific yields and conditions will vary depending on the precise experimental setup and optimization.

ParameterPotassium Permanganate OxidationCatalytic Air Oxidation (Co/Mn)
Catalyst Stoichiometric KMnO₄Catalytic Co(OAc)₂/Mn(OAc)₂ with Br⁻ promoter
Oxidant KMnO₄Air / O₂
Typical Yield High (can be >90% with optimization)High (typically >90% in industrial processes)[3]
Reaction Temp. Moderate (can be run at or below 100°C)High (175-225 °C)[5]
Pressure AtmosphericHigh (15-30 bar)[5]
Key Advantages Simple setup, reliable for lab scaleAtom-economical, suitable for large scale
Key Disadvantages Large amount of solid waste (MnO₂)Requires high-pressure equipment, corrosive bromide

Visualizing the Workflow

Synthesis Pathway Overview

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_oxidation Oxidation o_xylene o-Xylene tBu_o_xylene 4-tert-Butyl-o-xylene o_xylene->tBu_o_xylene Friedel-Crafts Alkylation tBuCl tert-Butyl Chloride tBuCl->o_xylene I2 Iodine (catalyst) I2->o_xylene phthalic_acid This compound tBu_o_xylene->phthalic_acid Oxidation KMnO4 KMnO₄ KMnO4->tBu_o_xylene CoMn Co/Mn Catalyst + Air CoMn->tBu_o_xylene

Caption: Overall synthetic route to this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 4-tert-Butyl-o-xylene (KMnO₄ Method) - Insufficient amount of KMnO₄.- Low reaction temperature.- Poor mixing of the biphasic reaction mixture.- Increase the molar equivalent of KMnO₄.- Gently heat the reaction mixture.- Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The use of a phase-transfer catalyst can also be beneficial.
Low Yield of this compound (KMnO₄ Method) - Incomplete oxidation leading to intermediate products.- Loss of product during workup and isolation.- Ensure the complete disappearance of the permanganate color before workup.- Carefully control the pH during acidification to ensure complete precipitation of the product.- Wash the product with a minimal amount of cold solvent to avoid losses.
Low or No Conversion (Co/Mn Catalytic Method) - Catalyst deactivation due to impurities in the starting material or solvent.- Insufficient temperature or pressure.- Incorrect catalyst composition or loading.- Ensure the use of high-purity starting materials and solvent.- Verify that the reaction temperature and pressure are within the optimal range.- Optimize the Co/Mn ratio and the concentration of the bromide promoter.
Formation of Byproducts (Co/Mn Catalytic Method) - Over-oxidation or side-chain cleavage at harsh conditions.- Incomplete oxidation leading to intermediates like 4-tert-butyl-o-toluic acid.- Optimize the reaction time and temperature to minimize byproduct formation.- Adjust the oxygen partial pressure.- Analyze the crude product mixture by techniques like GC-MS or HPLC to identify the byproducts and adjust the reaction conditions accordingly.
Product is Colored or Impure - Presence of colored metal catalyst residues.- Formation of colored organic byproducts.- After the reaction, the crude product should be thoroughly washed to remove catalyst residues.- Recrystallization from a suitable solvent is a highly effective method for purification.[6]

References

  • CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents.
  • Synthesis of Phthalonitriles Using a Palladium Catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Selective synthesis of 2- t -butylated hydroxyl anisole by t -butylation of 4-methoxyphenol with t -butyl alcohol over mesoporous solid acid catalysts - PlumX. Available at: [Link]

  • Selective synthesis of 2- t-butylated hydroxyl anisole by t-butylation of 4-methoxyphenol with t-butyl alcohol over mesoporous solid acid catalysts - ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Modeling of the Co-Mn-Br catalyzed liquid phase oxidation of p-xylene to terephthalic acid and m-xylene to isophthalic acid | Request PDF - ResearchGate. Available at: [Link]

  • LIQUID PHASE OXIDATION OF ALKYLAROMATIC HYDROCARBONS - Revue Roumaine de Chimie. Available at: [Link]

  • Manganese and Cobalt Doped Hierarchical Mesoporous Halloysite-Based Catalysts for Selective Oxidation of p-Xylene to Terephthalic Acid - MDPI. Available at: [Link]

  • CoBr 2-MnBr 2 containing catalysts for catalytic oxidation of p-xylene to terephthalic acid - ResearchGate. Available at: [Link]

  • Troubleshooting Guide - Phenomenex. Available at: [Link]

  • Optimum Ratio of Co/Mn in the Liquid-Phase Catalytic Oxidation of p-Xylene to Terephthalic Acid | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Manganese and Cobalt Doped Hierarchical Mesoporous Halloysite-Based Catalysts for Selective Oxidation of p-Xylene to Terephthalic Acid - ResearchGate. Available at: [Link]

  • (PDF) Kinetics and Related Engineering Aspects of Catalytic Liquid-Phase Oxidation of p-Xylene to Terephthalic Acid - ResearchGate. Available at: [Link]

  • Liquid phase oxidation of alkylaromatic hydrocarbons - Semantic Scholar. Available at: [Link]

  • (PDF) Process for Preparation of Terephthalic Acid - ResearchGate. Available at: [Link]

  • p-Xylene catalytic oxidation to terephthalic acid by ozone - ScienceAsia. Available at: [Link]

  • Kinetics of p-Xylene Liquid-Phase Catalytic Oxidation to Terephthalic Acid - ResearchGate. Available at: [Link]

  • Liquid-phase oxidation of alkylaromatics to aromatic ketones with molecular oxygen over a Mn-based metal–organic framework - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Liquid-phase oxidation of alkylaromatics by a H-atom transfer mechanism with a new heterogeneous CoSBA-15 catalyst - PubMed. Available at: [Link]

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC - NIH. Available at: [Link]

  • p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC - NIH. Available at: [Link]

  • Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms - MDPI. Available at: [Link]

  • US3592847A - Process for the purification of terephthalic acid - Google Patents.
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. Available at: [Link]

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers - ChemRxiv. Available at: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. Available at: [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]

  • EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents.

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Technical Support Center: Synthesis of 4-tert-Butylphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-butylphthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis of this compound, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most likely causes related to my choice of solvent?

Low yields in the synthesis of this compound, typically achieved through the oxidation of 4-tert-butyl-o-xylene, are frequently linked to the solvent system employed. The choice of solvent directly influences the reactivity of the oxidizing agent, typically potassium permanganate (KMnO₄), and the solubility of the reactants and intermediates.

  • Inadequate Solvent Polarity: For the permanganate oxidation of alkylbenzenes, the polarity of the solvent plays a crucial role.[1] Highly polar solvents, such as water, are often used to dissolve KMnO₄. However, the starting material, 4-tert-butyl-o-xylene, has limited solubility in water. This phase mismatch can lead to a slow and incomplete reaction.

  • Use of Non-polar Organic Solvents: While organic solvents can improve the solubility of the starting material, they can also diminish the oxidizing power of KMnO₄.[2][3] For instance, in anhydrous acetone, potassium permanganate acts as a weaker oxidant and may not effectively oxidize the alkyl groups on the benzene ring.[2][3]

  • Formation of Insoluble Intermediates: During the reaction, intermediate manganese species (like MnO₂) are formed. If the solvent cannot effectively suspend these byproducts, they can coat the surface of the unreacted starting material, preventing further oxidation and thus lowering the yield.

Q2: I am observing the formation of significant byproducts. How can the solvent choice help in minimizing these?

Side reactions are a common challenge in the oxidation of substituted xylenes. The solvent can influence the selectivity of the oxidation process.

  • Over-oxidation: In strongly oxidizing aqueous conditions, there is a risk of cleaving the tert-butyl group or causing other unwanted side reactions on the aromatic ring.

  • Incomplete Oxidation: Conversely, in less reactive solvent systems, you might isolate partially oxidized products like 4-tert-butyl-2-methylbenzoic acid or 4-tert-butyl-o-tolualdehyde.

  • Solvent-Induced Selectivity: The oxidative power of potassium permanganate can be controlled by the solvent.[2] In some organic solvents, KMnO₄ can be a more selective oxidant.[2][3] For example, using a co-solvent system, such as a mixture of a polar solvent (like water or acetic acid) with a less polar solvent (like t-butanol), can help to balance the solubility of the reactants and control the reactivity of the permanganate, thereby improving selectivity towards the desired product.

Q3: The purification of my crude this compound by recrystallization is proving difficult. What are some effective solvent strategies?

The key to successful recrystallization is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

  • Single Solvent Systems: For a compound like this compound, which possesses both a non-polar tert-butyl group and polar carboxylic acid groups, finding a single ideal solvent can be challenging. Solvents to consider for screening include water, ethanol, acetic acid, and toluene.[4][5]

  • Mixed Solvent Systems: A more effective approach is often the use of a solvent pair.[4][6] A common strategy is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Common solvent pairs include ethanol-water and toluene-hexane.[4][7]

  • Troubleshooting Crystallization: If crystals do not form upon cooling, it may be due to using too much solvent or the presence of impurities that inhibit crystallization.[4] In such cases, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Reaction is sluggish or does not go to completion. 1. Poor solubility of 4-tert-butyl-o-xylene in the reaction medium.2. Reduced reactivity of KMnO₄ in the chosen solvent.1. Employ a phase-transfer catalyst: If using an aqueous system, a phase-transfer catalyst can facilitate the transfer of the permanganate ion into the organic phase where the substrate is located, thereby increasing the reaction rate.2. Use a co-solvent system: A mixture of water and a suitable organic solvent (e.g., acetic acid, pyridine) can enhance the solubility of both the oxidant and the organic substrate.[8][9] Acetic acid can also help to maintain an acidic pH, which can be beneficial for the oxidation.[9]
Low Purity of the Final Product. 1. Incomplete removal of MnO₂ byproduct.2. Co-precipitation of starting material or intermediates during workup.1. Thorough workup: After the reaction, ensure the complete reduction of any excess permanganate (e.g., with sodium bisulfite) and the dissolution of the manganese dioxide precipitate by acidification.2. Optimize recrystallization solvent: Experiment with different solvent systems to find one that effectively separates the desired product from impurities. A mixed solvent recrystallization is often more effective than a single solvent.[4][6]
Difficulty in isolating the product after reaction. The product may be too soluble in the workup solvent.Adjust the pH: this compound is a dicarboxylic acid and will be soluble in basic aqueous solutions as its dicarboxylate salt. Acidification of the aqueous solution will protonate the carboxylate groups, causing the less soluble diacid to precipitate. Ensure the pH is sufficiently low for complete precipitation.

Experimental Protocols

Protocol 1: Oxidation of 4-tert-Butyl-o-xylene using Potassium Permanganate in a Biphasic System

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 4-tert-Butyl-o-xylene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • A suitable phase-transfer catalyst (e.g., a quaternary ammonium salt) - Optional

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-tert-butyl-o-xylene and an aqueous solution of sodium carbonate.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to reflux the mixture until the purple color no longer fades, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature.

  • Add sodium bisulfite solution portion-wise until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Filter the cooled solution to remove any remaining solids.

  • Carefully acidify the filtrate with concentrated hydrochloric acid until no further precipitation is observed.

  • Collect the precipitated crude this compound by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization.

Visualizations

Workflow for the Synthesis and Purification of this compound

cluster_synthesis Synthesis cluster_purification Purification start Start: 4-tert-Butyl-o-xylene oxidation Oxidation (KMnO4, Solvent System) start->oxidation Reactant workup Workup (Quenching, Acidification) oxidation->workup Crude Product Mixture recrystallization Recrystallization (Solvent Selection) workup->recrystallization Crude Product isolation Isolation (Filtration, Drying) recrystallization->isolation Purified Crystals final_product Final Product: This compound isolation->final_product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

References

  • Zheng, M.-Y., Wei, Y.-S., Fan, G., & Huang, Y. (2011). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Asian Journal of Chemistry, 23(1), 161-163.
  • BenchChem. (2025).
  • Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions.
  • Shaabani, A., Ghadari, R., Ghasemi, S., & Lee, D. G. (2007). Organic Solvent Controlling the Oxidativity of Potassium Permanganate.
  • PrepChem. (n.d.). Synthesis of 4-t-butyl-phthalic anhydride. Retrieved from [Link]

  • Gardner, K. A., & Mayer, J. M. (1995). Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal of Applied Chemistry, 8(9), 56-61.
  • Ashenhurst, J. (2023, February 21). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.).
  • Various Authors. (2018). How will you convert phthalic acid into phthalimide?. Quora.
  • Reddit. (2023, February 19).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-tert-Butylphthalic anhydride 95%.
  • BenchChem. (n.d.). 4-tert-Butyl-o-xylene.
  • NileRed. (2015, January 26). How to make Phthalic acid and Phthalic Anhydride [Video]. YouTube.
  • Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE.
  • Lapa, A. S. R., & Martins, L. M. D. R. S. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Molecules, 28(4), 1735.
  • MH Chem. (2022, July 8).
  • Colonna, M., Berti, F., & Fiorini, M. (2022). Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms.
  • Organic Syntheses. (n.d.). Phthalide.
  • fieldguide2chemistry. (2021, March 22).
  • Lapa, A. S. R., & Martins, L. M. D. R. S. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Molecules, 28(4), 1735.
  • Sciencemadness Discussion Board. (2021, June 7).
  • Cincotti, A., Orru, R., & Cao, G. (1999). A kinetic study of the oxidation of p-xylene to terephthalic acid and 4-carboxybenzaldehyde. Chemical Engineering Science, 54(15-16), 3357-3363.
  • Glushkov, D. O., Mayorov, A. V., Glushkova, A. V., & Kutyashev, I. B. (2022).
  • Ningbo Innochem Co., Ltd. (2023, December 17). Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry.
  • General Electric Company. (1985). Process for preparing substituted phthalic anhydrides. U.S.
  • Hajishaabanha, F., Ghorbani-Choghamarani, A., & Norouzi, M. (2017). Temperature-controlled solvent-free selective synthesis of tert-butyl peresters or acids from benzyl cyanides in the presence of the TBHP/Cu(OAc)2 system. RSC Advances, 7(12), 7167-7171.
  • Kahandal, S. S., Kale, S. R., Disale, S. T., & Jayaram, R. V. (2012). Effect of solvents on the amidation of tert-butyl acetate with benzonitrile. Catalysis Science & Technology, 2(6), 1149-1156.
  • Yadav, G. D., & Kirthivasan, N. (1997). Efficacy of solid acids in the synthesis of butylated hydroxy anisoles by alkylation of 4-methoxyphenol with MTBE.
  • BenchChem. (2025).

Sources

Technical Support Center: Purification of 4-tert-butylphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-tert-butylphthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and extensive laboratory experience.

Introduction: The Challenge of Purity

This compound is a valuable building block in various synthetic applications. However, achieving high purity can be a significant hurdle due to the nature of its synthesis and inherent physical properties. Common impurities often arise from incomplete oxidation of the starting material or side reactions, and their structural similarity to the target compound complicates separation. This guide will equip you with the knowledge to diagnose and resolve these purification challenges effectively.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in crude this compound?

The primary impurities in crude this compound are typically related to the oxidation of p-xylene, a common starting material for terephthalic acid and its derivatives.[1] These can include:

  • 4-carboxybenzaldehyde (4-CBA): An intermediate from the incomplete oxidation of a methyl group.[1] Its presence is problematic as it can act as a chain terminator in polymerization reactions.

  • p-Toluic acid: Another product of incomplete oxidation.[2][3]

  • Unreacted starting materials: Depending on the synthetic route, residual starting materials may persist.

  • Isomeric impurities: If the synthesis starts from a mixture of xylene isomers, other phthalic acid isomers might be present.

  • Residual catalysts and solvents: Traces of metal catalysts (e.g., cobalt, manganese) and solvents like acetic acid can be carried over.[2]

FAQ 2: Why is recrystallization a preferred method for purifying this compound?

Recrystallization is a powerful purification technique for crystalline solids like this compound.[4] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. By dissolving the crude material in a hot solvent to form a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[5] This method is often more effective than column chromatography for removing closely related impurities and can be scaled up more readily.[4]

FAQ 3: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. This ensures maximum recovery of the purified product upon cooling.

  • Dissolve the impurities well at all temperatures or not at all. This keeps the impurities in the solution or allows for their removal by hot filtration.

  • Not react with the compound being purified.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic and inexpensive.

A systematic approach to solvent selection is crucial. The solubility of this compound, with its polar carboxylic acid groups and non-polar tert-butyl group, will vary in different organic solvents.[6]

Troubleshooting Guide

Problem 1: Oily precipitate or no crystallization upon cooling.

Cause: This common issue, often referred to as "oiling out," occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This can be due to:

  • Too high a concentration of the solute: The solution is oversaturated.

  • Cooling the solution too rapidly: Crystals do not have sufficient time to nucleate and grow in an ordered manner.[5]

  • Inappropriate solvent choice: The solvent may be too good a solvent for the compound, preventing it from precipitating.

Solutions:

  • Reheat the solution: Add a small amount of additional hot solvent to reduce the saturation and then allow it to cool more slowly.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[7] This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.[7]

  • Solvent modification: If oiling out persists, consider using a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Then, heat the mixture until it is clear and allow it to cool slowly.

Experimental Workflow: Troubleshooting Oiling Out

Caption: Decision tree for resolving oily precipitation during recrystallization.

Problem 2: Low recovery of purified product.

Cause: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization during hot filtration: If the solution cools too quickly during the removal of insoluble impurities, the product will crystallize on the filter paper.

  • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature for crystallization to complete.

  • Washing crystals with a solvent in which they are soluble.

Solutions:

  • Optimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This can be done by adding the solvent in small portions to the heated solid.

  • Prevent premature crystallization:

    • Use a pre-heated funnel and receiving flask for hot filtration.

    • Keep the solution at or near its boiling point during filtration.

  • Maximize crystallization:

    • Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation.[5]

    • Be patient; some compounds take longer to crystallize.

  • Proper washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities without dissolving a significant amount of the product.

Data Presentation: Solvent Selection for this compound Recrystallization

SolventPolarityBoiling Point (°C)Solubility of this compound (Qualitative)Suitability Notes
WaterHigh100Low at RT, moderate when hotCan be effective, but slow cooling is critical to avoid fine powders.[8]
EthanolHigh78Good solubilityMay be too good of a solvent, leading to low recovery. A mixed solvent system with water could be effective.[9]
AcetoneMedium56High solubilityLikely too soluble for good recovery unless used in a mixed solvent system.[9]
TolueneLow111Low at RT, good when hotA good candidate due to the significant temperature-dependent solubility.
HexaneLow69Very low solubilityCan be used as an anti-solvent in a mixed solvent system.[6]
Problem 3: Purified product is still colored.

Cause: Colored impurities can be persistent and may co-precipitate with the desired product.

Solutions:

  • Activated Carbon (Charcoal) Treatment: Activated carbon has a high surface area and can adsorb colored impurities.

    • Protocol: After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon.

    • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Let the solution cool slightly before adding the charcoal.

    • Boil the mixture for a few minutes to allow for adsorption.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove stubborn impurities.

Experimental Protocol: Recrystallization with Activated Carbon

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of a suitable hot solvent to completely dissolve it.

  • Cooling and Carbon Addition: Remove the flask from the heat source and allow the solution to cool slightly below its boiling point. Carefully add a small amount of activated carbon.

  • Heating: Return the flask to the heat source and gently boil the mixture for 5-10 minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to air dry.

Visualization: Purification Workflow

G cluster_0 Crude Product cluster_1 Recrystallization cluster_2 Purified Product A Crude this compound B Dissolve in minimal hot solvent A->B C Add Activated Carbon (if colored) B->C D Hot Gravity Filtration C->D E Slow Cooling & Crystallization D->E H H D->H Impurities & Carbon Removed F Vacuum Filtration E->F G Pure this compound crystals F->G I I F->I Mother Liquor (dissolved impurities)

Caption: General workflow for the purification of this compound by recrystallization.

Analytical Verification of Purity

After purification, it is essential to verify the purity of the this compound. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying residual impurities like 4-CBA and p-toluic acid.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting range.

By understanding the principles behind the purification challenges and systematically applying the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently obtain high-purity this compound for their downstream applications.

References

  • Sigma-Aldrich. (n.d.). 4-(Tert-butyl)phthalic acid.
  • Organic Syntheses. (n.d.). Procedure.
  • SynZeal. (n.d.). Terephthalic acid Impurity 3.
  • Fisher Scientific. (2012). Safety Data Sheet.
  • CPAChem. (2022). Safety data sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: ≥95 %.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Solubility of Things. (n.d.). 4-tert-butylphenol.
  • Benchchem. (n.d.). Solubility Profile of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Beth G. (2018, August 7).
  • Google Patents. (n.d.). US3592847A - Process for the purification of terephthalic acid.
  • Google Patents. (n.d.). US3646124A - Process for purification of terephthalic acid or its salt.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Moraes, M. C., et al. (2000). Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis. Journal of the Brazilian Chemical Society, 11(4), 400-405.
  • Yang, X. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Acree Jr, W. E., & Abraham, M. H. (2010). Solubility of benzilic acid in select organic solvents at 298.15 K.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 98-29-3 4-tert-Butylcatechol Impurity.
  • Wikipedia. (n.d.). Terephthalic acid.
  • NC State Undergraduate Organic Chemistry Teaching Laboratories - S.M.A.R.T. Lab. (2015, June 8).
  • Toyama, S., et al. (2015). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 81(12), 4048-4057.
  • Kiani, M., & Zarei, H. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 629-644.
  • Google Patents. (n.d.). EP0222500B1 - Purification of crude terephthalic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • chemBlink. (n.d.). 4-tert-Butylphthalic anhydride [CAS# 32703-79-0].
  • ResearchGate. (n.d.). (PDF) Process for Preparation of Terephthalic Acid.
  • Google Patents. (n.d.). US3465035A - Process for purifying terephthalic acid.
  • Al-Khalafi, H. Q., et al. (2023). Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study. Scientific Reports, 13(1), 1-8.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.
  • ResearchGate. (n.d.). (PDF) Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study.
  • Analytice. (n.d.). 4-Tert-butylphenol - analysis.

Sources

preventing decomposition of 4-tert-butylphthalic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-butylphthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound, with a primary focus on preventing its decomposition. Our goal is to provide you with in-depth technical knowledge, troubleshooting strategies, and validated protocols to ensure the integrity and purity of your final product.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the development of polymers, resins, and specialty chemicals. Its synthesis, most commonly achieved through the oxidation of 4-tert-butyl-o-xylene, can be compromised by decomposition and the formation of impurities. This guide provides a comprehensive framework for understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical challenges?

The most prevalent laboratory-scale synthesis involves the oxidation of 4-tert-butyl-o-xylene using a strong oxidizing agent, such as potassium permanganate (KMnO₄). While effective, this method is susceptible to several challenges, including incomplete oxidation leading to byproducts and potential decomposition of the target molecule under harsh reaction conditions.

Q2: What are the primary decomposition pathways for this compound during its synthesis?

Based on the chemistry of substituted aromatic acids, two primary decomposition pathways are of concern:

  • De-tert-butylation: Cleavage of the tert-butyl group from the aromatic ring, particularly under acidic conditions or at elevated temperatures. This results in the formation of phthalic acid and isobutylene.

  • Decarboxylation: Loss of one or both carboxyl groups as carbon dioxide (CO₂), which can be induced by excessive heat. While phthalic acids are generally stable, this can become a factor at high temperatures.

Q3: What are the common impurities found in crude this compound?

Impurities often arise from incomplete oxidation of the starting material. Analogous to the oxidation of p-xylene to terephthalic acid, the primary impurities are likely:

  • 4-tert-Butyl-2-methylbenzoic acid: Resulting from the oxidation of only one methyl group of 4-tert-butyl-o-xylene.

  • 4-tert-Butyl-phthalaldehydic acid: An intermediate in the oxidation process where one methyl group has been oxidized to a carboxylic acid and the other to an aldehyde.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution Scientific Rationale
Incomplete Oxidation 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. 2. Optimize Stoichiometry: Ensure a sufficient molar excess of potassium permanganate is used. A 4:1 molar ratio of KMnO₄ to 4-tert-butyl-o-xylene is a good starting point.The oxidation of both methyl groups requires a strong oxidizing environment and sufficient time for the reaction to proceed to completion.
Product Loss During Workup 1. Careful pH Adjustment: When acidifying the solution to precipitate the product, add the acid slowly and monitor the pH to avoid overly acidic conditions which can increase solubility. 2. Thorough Extraction: If the product is partitioned between aqueous and organic phases, ensure multiple extractions are performed to maximize recovery.The solubility of dicarboxylic acids is pH-dependent. Precise control over pH during precipitation is crucial for maximizing yield.
Decomposition of Product 1. Maintain Temperature Control: The oxidation reaction is exothermic. Use an ice bath to maintain the reaction temperature below 40°C. 2. Avoid Strong Acids at High Temperatures: During workup, if heating is required, ensure the solution is not strongly acidic to prevent de-tert-butylation.Elevated temperatures can promote both de-tert-butylation and decarboxylation, leading to a lower yield of the desired product.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution Scientific Rationale
Incomplete Oxidation Byproducts 1. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethanol and water. 2. Chromatographic Purification: For high-purity requirements, column chromatography on silica gel can be employed to separate the desired dicarboxylic acid from less polar mono-acid and aldehyde impurities.The difference in polarity and solubility between the dicarboxylic acid and the mono-acid or aldehyde byproducts allows for their separation by standard purification techniques.
De-tert-butylation Product (Phthalic Acid) 1. Optimize Reaction Conditions: As mentioned previously, maintain a low reaction temperature and avoid strongly acidic conditions, especially when heating.Preventing the conditions that lead to the cleavage of the tert-butyl group is the most effective way to avoid this impurity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Potassium Permanganate Oxidation

Materials:

  • 4-tert-Butyl-o-xylene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve sodium carbonate in deionized water.

  • Add 4-tert-butyl-o-xylene to the flask.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add potassium permanganate in small portions, ensuring the temperature does not exceed 40°C. The addition may take several hours.

  • After the addition is complete, continue stirring at room temperature overnight.

  • Heat the mixture to 80-90°C for one hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

  • To the filtrate, add sodium bisulfite until the purple color of any remaining permanganate disappears.

  • Slowly add concentrated hydrochloric acid to the clear filtrate until the pH is approximately 2. A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized this compound and identify potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in water

  • B: Acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 240 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizing Decomposition Pathways

The following diagrams illustrate the key chemical transformations discussed in this guide.

Synthesis_and_Decomposition cluster_synthesis Synthesis Pathway cluster_decomposition Decomposition Pathways cluster_impurities Impurity Formation 4-tert-Butyl-o-xylene 4-tert-Butyl-o-xylene This compound This compound 4-tert-Butyl-o-xylene->this compound KMnO4 4-tert-Butyl-2-methylbenzoic acid 4-tert-Butyl-2-methylbenzoic acid 4-tert-Butyl-o-xylene->4-tert-Butyl-2-methylbenzoic acid Incomplete Oxidation Phthalic acid Phthalic acid This compound->Phthalic acid Heat, H+ 4-tert-Butylbenzoic acid 4-tert-Butylbenzoic acid This compound->4-tert-Butylbenzoic acid Heat (Decarboxylation)

Caption: Synthetic and decomposition pathways.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues during synthesis.

Troubleshooting_Workflow Start Start Synthesis Analyze_Crude Analyze Crude Product (TLC/HPLC) Start->Analyze_Crude Check_Yield Is Yield Acceptable? Analyze_Crude->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Low_Yield_Troubleshoot Troubleshoot Low Yield: - Check reaction time/temp - Verify reagent stoichiometry - Optimize workup pH Check_Yield->Low_Yield_Troubleshoot No Impurity_Troubleshoot Troubleshoot Impurities: - Recrystallize - Column Chromatography - Re-evaluate reaction conditions Check_Purity->Impurity_Troubleshoot No Final_Product Pure Product Obtained Check_Purity->Final_Product Yes Low_Yield_Troubleshoot->Start Impurity_Troubleshoot->Analyze_Crude

Caption: A logical troubleshooting workflow.

References

  • Synthesis of 4-t-butyl-phthalic anhydride. PrepChem.com. [Link]

  • Pawar, S. S., & Bhanage, B. M. (2015). A review on synthesis of phthalic anhydride from oxidation of o-xylene. RSC Advances, 5(110), 90757-90775. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Technical Support Center: Reaction Monitoring for 4-tert-Butylphthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-butylphthalic acid. This guide is designed for researchers, chemists, and process development professionals to provide expert insights, troubleshooting advice, and detailed protocols for effective reaction monitoring. Ensuring robust, real-time, or near-real-time analysis of your reaction is paramount for optimizing yield, minimizing impurities, and ensuring a safe, reproducible process.

Section 1: Synthesis Overview & Key Monitoring Checkpoints

The industrial synthesis of this compound typically involves the liquid-phase oxidation of 4-tert-butyl-o-xylene.[1] This process is often carried out using strong oxidizing agents like potassium permanganate (KMnO₄) or catalyzed air oxidation in an acetic acid solvent.[2] The reaction transforms the two methyl groups on the aromatic ring into carboxylic acids.

The key challenge in monitoring this reaction is distinguishing between the starting material, partially oxidized intermediates (e.g., 4-tert-butyl-2-methylbenzoic acid), and the final dicarboxylic acid product. Ineffective monitoring can lead to incomplete conversion or the formation of unwanted byproducts.

Reaction_Pathway cluster_monitoring Monitoring Checkpoints SM 4-tert-Butyl-o-xylene INT Intermediate(s) (e.g., 4-tert-butyl-2-methylbenzoic acid) SM->INT Oxidation Step 1 M1 Checkpoint 1: SM Consumption SM->M1 PROD This compound INT->PROD Oxidation Step 2 M2 Checkpoint 2: Intermediate Profile INT->M2 M3 Checkpoint 3: Product Formation & Purity PROD->M3

Caption: Key stages in the synthesis of this compound.

Section 2: FAQs on Selecting a Monitoring Technique

This section addresses common questions about choosing the right analytical tool for the job.

Q1: What is the fastest and most straightforward method to get a qualitative check on my reaction's progress?

A1: Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative analysis. It's cost-effective and provides a quick visual assessment of the presence of starting material, intermediates, and product.[3] By comparing the reaction mixture's chromatogram over time against standards, you can quickly determine if the starting material is being consumed and if new, more polar spots corresponding to the carboxylic acid products are appearing.[4]

Q2: I need to quantify the conversion of my starting material and the yield of my product accurately. Which technique should I use?

A2: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the most robust and direct method.[3][5] A reversed-phase HPLC method can effectively separate the relatively nonpolar 4-tert-butyl-o-xylene from the highly polar intermediates and the final this compound product.[6][7][8] Gas Chromatography (GC) can also be used, but it requires a derivatization step to convert the non-volatile carboxylic acids into volatile esters (e.g., methyl or silyl esters) prior to analysis, which adds complexity.[9][10][11]

Q3: Is it possible to monitor the reaction continuously without the need for manual sampling?

A3: Yes, in-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent Process Analytical Technology (PAT) tool for real-time monitoring.[12][13] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reactor, you can track the reaction's progress by monitoring key vibrational bands. Specifically, you would observe the disappearance of the C-H stretching bands of the methyl groups in the starting material and the simultaneous appearance of the characteristic broad O-H and sharp C=O stretching bands of the carboxylic acid product.[14][15]

Q4: How can I be certain of the final product's identity and rule out isomeric impurities?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation and purity confirmation. ¹H and ¹³C NMR will unambiguously confirm the structure of this compound. Additionally, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), after derivatization, can confirm the molecular weight and provide fragmentation patterns that help in identifying the product and any potential byproducts.[3]

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during reaction monitoring.

Problem 1: My TLC plate shows that the starting material spot has disappeared, but the product spot is faint, and there's a new spot between them.

  • Potential Cause: The reaction has likely stalled at the intermediate stage. The oxidation of the first methyl group has occurred, forming 4-tert-butyl-2-methylbenzoic acid, but the conditions are insufficient to oxidize the second methyl group. This is a common issue in side-chain oxidations of alkylbenzenes.[16]

  • Troubleshooting Steps:

    • Confirm Intermediate Identity: Use HPLC or GC-MS (with derivatization) to confirm if the new major component's retention time or mass corresponds to the mono-acid intermediate.

    • Assess Reaction Conditions: The oxidation of the second methyl group often requires more forcing conditions than the first. You may need to increase the temperature, add more oxidizing agent, or extend the reaction time.

    • Use In-Situ Monitoring: If available, use in-situ FTIR to observe the kinetics. A plateau in the growth of the carbonyl peak for the intermediate, without a corresponding increase in the final product's signature, confirms the stall.[12]

Problem 2: My HPLC chromatogram shows the product peak, but its retention time is shifting, and the peak shape is poor (e.g., fronting or tailing).

  • Potential Cause: Issues with the HPLC mobile phase are the most common culprit for aromatic carboxylic acids.[5] The pKa of the carboxylic acid groups is crucial. If the mobile phase pH is too close to the pKa, you will have a mixture of the protonated and deprotonated forms, leading to poor chromatography.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of a strong acid like trifluoroacetic acid (TFA) or phosphoric acid (typically 0.1%) to the mobile phase. This will suppress the ionization of the carboxylic acid groups, ensuring it is in a single protonated form, which results in sharper, more reproducible peaks on a reversed-phase column.[7]

    • Check for Column Overload: Injecting too concentrated a sample can also lead to poor peak shape. Dilute your sample and re-inject.

    • Consider a Different Column: If issues persist, a mixed-mode column that combines reversed-phase and anion-exchange mechanisms can provide better separation for acidic compounds.[6]

Caption: Decision workflow for troubleshooting poor HPLC peak shape.

Problem 3: My GC-MS analysis (after derivatization) shows multiple peaks for my final product.

  • Potential Cause: Incomplete derivatization is the most probable cause. If you are performing an esterification (e.g., with methanol/H⁺ or a silylating agent like BSTFA), one peak might correspond to the mono-esterified product and another to the desired di-esterified product.[9][10]

  • Troubleshooting Steps:

    • Review Derivatization Protocol: Ensure the derivatization reaction has gone to completion. This may involve increasing the reaction time, temperature, or the amount of derivatizing agent.

    • Check for Moisture: Silylation reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and that the sample is anhydrous before adding the reagent.

    • Analyze Mass Spectra: Examine the mass spectrum of each peak. The molecular ion (M⁺) for the mono- and di-esterified products will differ by the mass of the added ester group, confirming incomplete derivatization.

Section 4: Key Experimental Protocols

Protocol 4.1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a light pencil line ~1 cm from the bottom.

  • Solvent System Selection: A good starting mobile phase is a mixture of a nonpolar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate) with a small amount of acetic acid. A ratio of 70:30:1 (Hexane:Ethyl Acetate:Acetic Acid) is a reasonable starting point. The acid prevents the polar carboxylic acid spots from streaking.

  • Spotting: On the baseline, spot a reference sample of the starting material (4-tert-butyl-o-xylene), and next to it, spot a small aliquot of the reaction mixture taken at t=0. As the reaction progresses, take aliquots at regular intervals (e.g., every 30-60 minutes), and spot them on the same plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp at 254 nm. The aromatic rings should be visible. The starting material will have a high Rf value (closer to the top), while the polar carboxylic acid product will have a very low Rf value (closer to the bottom). The disappearance of the starting material spot and the appearance of a new, low-Rf spot indicates reaction progress.[4]

Protocol 4.2: Sample Preparation for HPLC Analysis

  • Sampling: Withdraw ~0.1 mL of the reaction mixture.

  • Quenching (Optional but Recommended): Immediately dilute the aliquot into 1 mL of a 50:50 acetonitrile/water mixture to stop the reaction.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Dilution: Further dilute the filtered sample to an appropriate concentration for HPLC analysis (typically in the low ppm range).

  • Analysis: Inject the sample onto a C18 reversed-phase column using an isocratic or gradient mobile phase of acidified water and acetonitrile. Monitor at a wavelength where all components absorb, such as 254 nm.

Section 5: Summary of Analytical Data

The following table provides expected analytical characteristics to aid in data interpretation.

CompoundTLC (Typical Rf)HPLC (Relative Retention)Key FTIR Bands (cm⁻¹)Key ¹H NMR Signal (δ, ppm)
4-tert-Butyl-o-xylene High (~0.8)Early Eluting2960-2850 (Alkyl C-H)~1.3 (s, 9H, t-Bu), ~2.3 (s, 6H, Me)
Intermediate (Mono-acid) Medium (~0.4)Intermediate Eluting3300-2500 (Broad O-H), ~1700 (C=O)~1.3 (s, 9H, t-Bu), ~2.5 (s, 3H, Me), ~11-13 (s, 1H, COOH)
This compound Low (~0.1)Late Eluting3300-2500 (Broad O-H), ~1700 (C=O)~1.3 (s, 9H, t-Bu), ~11-13 (s, 2H, COOH)

Note: Exact Rf and retention times are method-dependent and should be confirmed with authentic standards.

References

  • Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Pietrogrande, M. C., Bacco, D., & Demarin, F. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed, 21(9), 963–972. Retrieved from [Link]

  • Matyjewicz, B. (1995). Chromatographic separations of aromatic carboxylic acids. PubMed, 697(1-2), 345-53. Retrieved from [Link]

  • Badu-Tawiah, A., Wu, Z., & Cooks, R. G. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 10897-10905. Retrieved from [Link]

  • Al-Azri, Z. H. N., et al. (2018). In Situ FTIR Reactor for Monitoring Gas-Phase Products during a (Photo)catalytic Reaction in the Liquid Phase. Analytical Chemistry, 90(24), 14331–14337. Retrieved from [Link]

  • Foley, D. D., et al. (2016). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Organic Process Research & Development, 20(1), 120-126. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Lee, S., et al. (2020). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Polymers, 12(11), 2697. Retrieved from [Link]

  • Singh, V., & Sahu, P. K. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics, 13(9), 133-140. Retrieved from [Link]

  • Grechishkina, O. (2002). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. Journal of Chromatography A, 948(1-2), 65-7. Retrieved from [Link]

  • Pietrogrande, M. C., et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Retrieved from [Link]

  • Ghasemi, J., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(5), 1326-1332. Retrieved from [Link]

  • Juba, A., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Analyst, 145(5), 1735-1742. Retrieved from [Link]

  • Matyjewicz, B. (1995). Chromatographic separations of aromatic carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • Fernando, L. P., et al. (2017). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 8(3). Retrieved from [Link]

  • CN108047089B - Preparation method of 4-tert-butyl phthalonitrile. (2020). Google Patents.
  • Wang, J., et al. (2010). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. ResearchGate. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Pearson Education. (2022). Side-Chain Oxidation Explained. Retrieved from [Link]

  • Fiveable. (n.d.). Oxidation of Aromatic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. Retrieved from [Link]

  • OpenStax. (2023). 16.8 Oxidation of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11: Oxidation of Alkyl benzenes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-tert-butylbenzenesulfonic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-t-Butyl-o-xylene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Harms, G., et al. (1997). Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria. Applied and Environmental Microbiology, 63(8), 3040-3048. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitrophthalic acid. Retrieved from [Link]

  • Ribeiro, A. M., et al. (2014). p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development. Industrial & Engineering Chemistry Research, 53(50), 19289-19306. Retrieved from [Link]

  • Wang, J., et al. (2005). Kinetics of p-Xylene Liquid-Phase Catalytic Oxidation to Terephthalic Acid. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Acidity of Phthalic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of the physicochemical properties of organic molecules is paramount. Among these, the acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing solubility, reactivity, and biological interactions. This guide provides an in-depth comparison of the acidity of the three isomers of benzenedicarboxylic acid: phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-). We will delve into the structural and electronic factors governing their respective acidities, supported by experimental data and a detailed protocol for their empirical determination.

Unraveling the Acidity Puzzle: A Data-Driven Overview

The acidity of the phthalic acid isomers is not intuitive and provides a classic example of how the spatial arrangement of functional groups can profoundly impact chemical properties. The first and second acid dissociation constants (pKa1 and pKa2) are the key metrics for this comparison.

IsomerStructurepKa1pKa2
Phthalic Acid (Benzene-1,2-dicarboxylic acid)ortho-2.89 - 2.925.41 - 5.51
Isophthalic Acid (Benzene-1,3-dicarboxylic acid)meta-3.464.46
Terephthalic Acid (Benzene-1,4-dicarboxylic acid)para-3.514.82

Note: The pKa values are collated from various authoritative sources and may exhibit slight variations depending on experimental conditions.[1][2][3]

From the data, a clear trend emerges for the first dissociation: Phthalic acid is significantly more acidic (lower pKa1) than its meta and para isomers. The acidities of isophthalic and terephthalic acids are comparable, with isophthalic acid being marginally more acidic.[2][4]

The "Ortho Effect": A Tale of Proximity and Stabilization

The enhanced acidity of phthalic acid is a well-documented phenomenon often attributed to the "ortho effect".[4] This effect, in the context of phthalic acid, is primarily driven by the stabilization of the monoanion through intramolecular hydrogen bonding.[5][6][7]

Upon the loss of the first proton, the resulting carboxylate group in the phthalate monoanion can form a strong intramolecular hydrogen bond with the adjacent carboxylic acid group.[6] This interaction stabilizes the conjugate base, thereby shifting the equilibrium towards dissociation and resulting in a lower pKa1.[4][6] This stabilization is geometrically impossible for the isophthalic and terephthalic acid monoanions due to the greater distance between the carboxylic acid and carboxylate groups.[6]

Conversely, this same intramolecular hydrogen bond makes the second proton more difficult to remove, as it requires the disruption of this stable seven-membered ring structure. This is reflected in the significantly higher pKa2 value of phthalic acid compared to its isomers.[4]

Caption: Intramolecular hydrogen bonding in the phthalate monoanion.

Isophthalic vs. Terephthalic Acid: A Subtle Interplay of Electronic Effects

The acidity difference between isophthalic and terephthalic acid is less pronounced and arises from a subtle interplay of inductive and resonance effects. The carboxyl group is an electron-withdrawing group. In the terephthalate (para) monoanion, the negatively charged carboxylate group can destabilize the remaining carboxylic acid through a resonance effect (+M effect).[6] In the isophthalate (meta) monoanion, this resonance effect is absent, and only a weaker, distance-dependent inductive effect (+I effect) is at play.[6] This leads to a slightly lower acidity for terephthalic acid (higher pKa1) compared to isophthalic acid.[4][6]

Experimental Verification: Potentiometric Titration

The pKa values of the phthalic acid isomers can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. The equivalence points, where the acid is fully neutralized, and the half-equivalence points, where the pH equals the pKa, can be determined from the resulting titration curve.[8][9][10]

Experimental Protocol: Potentiometric Titration of a Phthalic Acid Isomer

I. Materials and Reagents:

  • Phthalic acid isomer (phthalic acid, isophthalic acid, or terephthalic acid)

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 250 mL beaker

  • Analytical balance

II. Procedure:

  • Preparation of the Acid Solution:

    • Accurately weigh approximately 0.2 g of the chosen phthalic acid isomer into a 250 mL beaker.

    • Add approximately 100 mL of deionized water to the beaker.

    • Gently warm and stir the solution until the acid is completely dissolved. Allow the solution to cool to room temperature.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

    • Place the beaker containing the acid solution on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Rinse and fill the burette with the standardized ~0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette volume.

  • Titration:

    • Begin stirring the acid solution at a moderate, constant rate.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the burette volume and the corresponding pH.

    • As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL) to accurately capture the equivalence point.

    • Continue the titration well past the second equivalence point, observing the pH changes.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the first and second equivalence points from the inflection points of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data.

    • The volume of NaOH at the half-equivalence points (half the volume of NaOH required to reach the first and second equivalence points, respectively) corresponds to the pKa values. At these points, pH = pKa.

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Phthalic Acid Isomer B Dissolve in Deionized Water A->B C Calibrate pH Meter D Setup Titration Apparatus C->D E Record Initial pH D->E F Add NaOH Titrant in Increments E->F G Record pH and Volume F->G G->F H Continue Past Equivalence Points G->H I Plot pH vs. Volume H->I J Determine Equivalence Points I->J K Determine Half-Equivalence Points J->K L pKa = pH at Half-Equivalence Points K->L

Caption: Workflow for the potentiometric titration of a phthalic acid isomer.

Conclusion

The acidity of phthalic acid isomers is a compelling case study in physical organic chemistry, demonstrating the profound influence of substituent position on molecular properties. Phthalic acid's enhanced acidity is a direct consequence of the stabilization of its monoanion via intramolecular hydrogen bonding—a classic example of the "ortho effect." The more subtle differences between isophthalic and terephthalic acid highlight the delicate balance of inductive and resonance effects. The presented experimental protocol for potentiometric titration provides a robust method for empirically verifying these theoretical principles in a laboratory setting. A thorough understanding of these concepts is essential for researchers aiming to predict and control the behavior of dicarboxylic acids in various chemical and biological systems.

References

  • Quora. (2019). What is the acidity order for terephthalic acid, phthalic acid and isophthalic acid?[Link]

  • Chemistry Stack Exchange. (2022). Comparing acidic strength of phthalic acid isomers. [Link]

  • Kolthoff, I. M., & Chantooni, Jr., M. K. (1973). Intramolecular hydrogen bonding in monoanions of o-phthalic acid and the homologous oxalic acid series in acetonitrile. Journal of the American Chemical Society, 95(14), 4768–4774. [Link]

  • Quora. (2022). Why is phthalic acid more acidic than isophyllic acid or terephthalic acid?[Link]

  • Wikipedia. (n.d.). Phthalic acid. [Link]

  • Journal of the American Chemical Society. (n.d.). Intramolecular hydrogen bonding in monoanions of o-phthalic acid and the homologous oxalic acid series in acetonitrile. [Link]

  • ACS Publications. (1976). Intramolecular hydrogen bonding in monoanions and solvation of dianions of aromatic dicarboxylic acids in acetonitrile and dimet. [Link]

  • PubMed Central (PMC). (n.d.). Toxicological Characterization of Phthalic Acid. [Link]

  • Semantic Scholar. (2015). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers. [Link]

  • ResearchGate. (2025). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: The dissociation of phthalic acid and its isomers. [Link]

  • Pearson+. (n.d.). Phthalic acid is an aromatic dicarboxylic acid that forms intramo...[Link]

  • ResearchGate. (n.d.). Potentiometric titration curves for 0.5 mM phthalic acid, 0.5 mM UO...[Link]

  • Zeitschrift für Naturforschung. (n.d.). pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simulations. [Link]

  • PubMed Central (PMC) - NIH. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

  • Wikipedia. (n.d.). Isophthalic acid. [Link]

  • MIT. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. [Link]

  • Pediaa.Com. (2022). What is the Difference Between Phthalic Acid and Terephthalic Acid. [Link]

  • ResearchGate. (n.d.). The pK a values of dicarboxylic acids, with the derived ∆pK a values. [Link]

  • YouTube. (2020). Acidic Strength of Organic Compound - part III (JEE, NEET). [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • Studylib. (n.d.). Potentiometric Titration Lab Experiment: Acid Mixture Analysis. [Link]

  • YouTube. (2023). Steric Effects on Acidity: Disruption of Solvent Stabilization. [Link]

  • Taylor & Francis. (n.d.). Potentiometric titration – Knowledge and References. [Link]

  • PubChem - NIH. (n.d.). Phthalic Acid. [Link]

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A Comparative Guide to Polyester Synthesis: 4-tert-butylphthalic Acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Decisive Role of Monomer Architecture in Polyester Performance

Polyesters represent a cornerstone of modern polymer science, with applications spanning from ubiquitous commodity plastics like poly(ethylene terephthalate) (PET) to high-performance engineering materials and specialty polymers for advanced biomedical applications.[1][2] The final properties of a polyester are not incidental; they are deliberately engineered through the careful selection of its constituent monomers, primarily the diacid and the diol.

The workhorse of the polyester industry is terephthalic acid (TPA), a linear, symmetric aromatic dicarboxylic acid that imparts rigidity, thermal stability, and high crystallinity to the resulting polymer chain.[3][4] This guide delves into a comparative analysis, contrasting TPA with a structurally modified alternative: 4-tert-butylphthalic acid. By introducing a bulky, non-polar tert-butyl group onto the aromatic ring, we fundamentally alter the monomer's geometry. This guide will explore the profound consequences of this single structural modification on the entire polymer lifecycle—from the kinetics of synthesis to the ultimate thermal, mechanical, and solubility characteristics of the final polyester. For researchers and developers, understanding these structure-property relationships is paramount to designing next-generation polymers with tailored performance profiles.

Monomer Structure: A Tale of Two Geometries

The fundamental difference between terephthalic acid and this compound lies in their molecular architecture. TPA is a para-substituted (1,4) aromatic diacid, resulting in a linear and highly symmetrical structure. This linearity is a key determinant of the properties of TPA-based polyesters.

In contrast, the introduction of a bulky tert-butyl group disrupts this symmetry. While the term "this compound" can be ambiguous, in the context of creating novel polyesters, it typically refers to a derivative like 5-tert-butyl isophthalic acid (a meta-substituted or 1,3-diacid) or a substituted terephthalate monomer. In all cases, the presence of the voluminous tert-butyl side group is the critical feature. It acts as a permanent "kink," preventing the polymer chains from aligning in a regular, ordered fashion.

Caption: Molecular structures of Terephthalic Acid (TPA) and a representative bulky monomer.

This steric hindrance has profound implications for polymerization and final polymer morphology, moving the material from a semi-crystalline domain to a largely amorphous one.[5]

Polyester Synthesis: A Comparative Workflow

The synthesis of aromatic polyesters, regardless of the specific diacid, is typically achieved through a two-stage melt polycondensation process.[1][6] This method is designed to overcome the equilibrium limitations of esterification by effectively removing the condensation byproducts (e.g., water or ethylene glycol) to drive the reaction toward the formation of a high molecular weight polymer.

Experimental Protocol: Lab-Scale Melt Polycondensation

The following protocol provides a self-validating framework for synthesizing polyesters from either diacid, with key considerations highlighted.

Stage 1: Esterification (or Transesterification)

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask. The causality here is to ensure an inert atmosphere (preventing oxidation at high temperatures) and to allow for the removal of volatile byproducts.

  • Charge Reactants: Charge the reactor with the diacid (TPA or this compound derivative), a molar excess of the diol (e.g., 1:1.7 to 1:2.2 diacid:diol ratio), and an esterification catalyst (e.g., an organo-titanate or organo-tin compound).[6] The excess diol compensates for losses during distillation and helps keep the reaction mixture fluid.

  • Inerting: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen.

  • Heating Ramp: Gradually heat the mixture under a slow nitrogen stream to 200-220°C with continuous stirring. The reaction progress is monitored by the collection of the water byproduct. This stage typically takes 2-4 hours and is considered complete when ~80-90% of the theoretical amount of water has been collected.[6]

Stage 2: Polycondensation

  • Catalyst Addition: Add a polycondensation catalyst, such as antimony trioxide (Sb₂O₃), to the molten oligomer mixture.[7] This catalyst is specifically chosen for its high activity at elevated temperatures and under vacuum.

  • Temperature Increase: Increase the temperature to 260-280°C. The specific temperature depends on the expected melting/softening point of the polymer. Polyesters from bulky monomers may require slightly lower temperatures.

  • Vacuum Application: Gradually apply a vacuum, reducing the pressure to below 1 mmHg over 30-60 minutes. This is the most critical step for building molecular weight, as it efficiently removes the excess diol, shifting the equilibrium toward the polymer.

  • Viscosity Monitoring: Continue the reaction under high vacuum and temperature for 2-3 hours. The progress is monitored by the increase in the torque required for the mechanical stirrer, which correlates directly with the melt viscosity and thus the polymer's molecular weight.

  • Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be recovered.

Synthesis_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation s1_start Charge Reactants (Diacid, Diol, Catalyst) s1_heat Heat to 200-220°C under N2 s1_start->s1_heat s1_distill Distill & Collect Water Byproduct s1_heat->s1_distill s1_end Oligomer Formed s1_distill->s1_end s2_catalyst Add Polycondensation Catalyst (e.g., Sb2O3) s1_end->s2_catalyst Transfer Oligomer s2_heat Heat to 260-280°C s2_catalyst->s2_heat s2_vacuum Apply High Vacuum (<1 mmHg) s2_heat->s2_vacuum s2_polymerize Remove Excess Diol, Increase Molecular Weight s2_vacuum->s2_polymerize s2_end High MW Polyester s2_polymerize->s2_end

Caption: Two-stage melt polycondensation workflow for polyester synthesis.

Impact on Polymer Structure and Morphology

The geometric differences between the monomers translate directly into the supramolecular organization of the polymer chains.

  • TPA-based Polyesters (e.g., PET): The linear, planar structure of the TPA units allows for close, efficient packing of polymer chains. This promotes the formation of extensive crystalline domains, held together by van der Waals forces.[8][9] This high degree of crystallinity is responsible for the material's strength, stiffness, and solvent resistance.[4]

  • This compound-based Polyesters: The bulky side groups act as spacers, physically preventing the polymer backbones from aligning.[5] This disruption of chain packing, or steric hindrance, severely inhibits or completely prevents crystallization. The resulting polymers are predominantly amorphous.[10][11]

Caption: Chain packing comparison: ordered (TPA) vs. disordered (tBu-PA).

Comparative Performance Analysis

The shift from a semi-crystalline to an amorphous morphology induces dramatic changes in the material's performance characteristics.

Data Summary: Property Comparison
PropertyTerephthalic Acid (TPA) Based Polyester (e.g., PBT)This compound Based PolyesterCausality & Rationale
Crystallinity High / Semi-crystallineLow / AmorphousThe linear TPA unit allows for efficient chain packing. The bulky tert-butyl group disrupts this packing, preventing crystallization.[10][11]
Glass Transition Temp. (Tg) Lower (e.g., ~50°C for PBT)Higher The bulky side group restricts the rotational freedom of the polymer backbone, requiring more thermal energy for chain segments to move.[11][12]
Melting Temp. (Tm) High & Sharp (e.g., ~225°C for PBT)Significantly Lower or Absent Melting is the disruption of a crystal lattice. With little to no crystallinity, the Tm is depressed or non-existent.[10][11]
Solubility Insoluble in common solventsSoluble (e.g., in Chloroform, THF)Solvents cannot easily penetrate the dense crystalline regions of TPA-polyesters. The loose, amorphous structure of the tBu-polyester allows for easy solvent ingress and dissolution.[10][13]
Mechanical Modulus HighLowerHigh crystallinity contributes directly to stiffness and rigidity. Amorphous polymers are typically less rigid.[12][14]
Processability Requires high melt temperaturesEasier melt processing at lower temperaturesThe lower Tm and amorphous nature facilitate a wider processing window.[10]
Thermal Properties
  • Glass Transition Temperature (Tg): The most significant thermal advantage of incorporating the tert-butyl group is the elevation of the Tg. The bulky group acts as a rigid impediment to segmental chain motion, meaning more thermal energy is required to transition the material from a glassy to a rubbery state.[11][12] This directly translates to a higher heat deflection temperature and better dimensional stability at elevated temperatures for the amorphous polymer.

  • Melting Temperature (Tm): Conversely, the disruption of crystallinity leads to a drastic reduction in Tm. For copolymers, there is typically a minimum melting temperature at an intermediate composition.[10] For homopolymers made entirely from the bulky monomer, a distinct melting point may be absent altogether, characteristic of a fully amorphous material.[11]

Solubility and Processability

The difference in solubility is stark. The high crystallinity of polymers like PET and PBT makes them resistant to most common organic solvents. In contrast, the amorphous nature of polyesters derived from this compound allows solvent molecules to easily penetrate the polymer matrix, leading to good solubility in solvents like chloroform, NMP, and DMAc.[10][13] This property is a significant advantage for applications requiring solution-based processing, such as spin coating, membrane casting, or formulating paints and adhesives.

Applications: From Commodity to Specialty

The choice between these two diacids dictates the polymer's application space.

  • Terephthalic Acid: The foundation of the polyester industry. Its derivatives (PET, PBT) are used for:

    • Fibers: High tensile strength makes them ideal for textiles (clothing) and industrial applications (tire cords).[4]

    • Packaging: Excellent barrier properties and strength are crucial for beverage bottles and food containers.[3][4]

    • Films: Biaxially oriented PET films (Mylar®) offer high strength and dimensional stability.

    • Engineering Plastics: PBT is used in automotive and electronic components due to its mechanical strength and thermal stability.[1]

  • This compound: The unique property profile unlocks niche and specialty applications:

    • High-Tg Amorphous Polymers: Used where optical clarity and a higher heat deflection temperature than standard amorphous plastics are required.

    • Soluble Binders and Coatings: Their solubility makes them excellent candidates for specialty coatings, adhesives, and binders that can be applied from a solution.

    • Polymer Modification: Used as a comonomer to modify the properties of traditional polyesters. For example, incorporating a small amount can reduce the crystallization rate of PET, improving clarity for certain types of packaging.[7]

    • Melt-Processable Rigid Polymers: Copolyesterification with TPA can lower the melting point of otherwise intractable rigid-rod polyesters, making them suitable for melt-spinning or injection molding.[10]

    • Drug Delivery Systems: The bulky, hydrophobic tert-butyl group can be leveraged to tune the hydrophobicity of a polymer matrix, potentially controlling the release rate of encapsulated hydrophobic drugs.[15]

Conclusion

The comparison between terephthalic acid and this compound in polyester synthesis is a compelling illustration of the power of molecular design. Terephthalic acid provides a blueprint for strong, semi-crystalline materials that have defined the modern polymer industry. By simply introducing a bulky tert-butyl side group, we execute a strategic trade-off: we sacrifice the high crystallinity and melting point derived from chain-packing efficiency. In return, we gain a higher glass transition temperature, enhanced solubility, and improved melt processability. This modification transforms a commodity building block into a tool for creating specialty amorphous polymers, enabling innovations in coatings, advanced materials, and biomedical applications where tailored properties are not just advantageous, but essential.

References

  • Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC - NIH. (2021). National Institutes of Health.[Link]

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  • Preparation of polyesters with cyclic bulky groups. (2014). ResearchGate.[Link]

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  • THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. (n.d.). The Madison Group.[Link]

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A Senior Application Scientist's Guide to Substituted Phthalic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Basic Scaffold

Phthalic acid, a simple benzene-1,2-dicarboxylic acid, is a foundational scaffold in organic chemistry. However, its true potential in the pharmaceutical sciences is unlocked through the strategic placement of functional groups onto the aromatic ring. These "substituted phthalic acids" are not merely passive building blocks; they are precision tools that allow medicinal chemists to meticulously modulate the physicochemical and pharmacological properties of a drug candidate. The introduction of substituents like hydroxyl (-OH), nitro (-NO2), or amino (-NH2) groups can dramatically alter acidity, solubility, lipophilicity, and metabolic stability, directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This guide provides a comparative analysis of key substituted phthalic acids, offering insights into how substituent choice influences molecular properties and, consequently, functional applications in drug development. We will delve into the causal relationships behind these property shifts and provide validated experimental protocols for their synthesis and analysis, empowering researchers to make informed decisions in their discovery and development workflows.

Chapter 1: The Substituent Effect: A Comparative Analysis of Physicochemical Properties

The identity and position of a substituent on the phthalic acid ring dictate its electronic and steric environment. These changes have profound and predictable effects on the molecule's fundamental properties.

1.1 Acidity (pKa): The Electron Tug-of-War

The two carboxylic acid groups of phthalic acid have distinct pKa values (pKa1 ≈ 2.89, pKa2 ≈ 5.51).[2] The first deprotonation is more favorable due to the proximity of the second carboxylic acid group. Substituents dramatically influence this acidity:

  • Electron-Withdrawing Groups (EWGs): A nitro group (-NO2), for instance, is a powerful EWG. Placed at the 3-position, it strongly acidifies both carboxyl groups through inductive and resonance effects, stabilizing the resulting carboxylate anions. This is reflected in the significantly lower pKa1 of 3-nitrophthalic acid (pKa1 ≈ 1.88).[3][4][5][6]

  • Electron-Donating Groups (EDGs): Conversely, a hydroxyl (-OH) or amino (-NH2) group donates electron density to the ring, destabilizing the carboxylate anions and making the acid less acidic (higher pKa).

Scientist's Insight: The choice of a substituent to tune pKa is critical for optimizing a drug's solubility and permeability. For instance, a more acidic moiety might be chosen to ensure solubility in the neutral pH of the intestine, while a less acidic one might be preferred to facilitate passage across lipid membranes.

1.2 Solubility and Lipophilicity (LogP): The Hydrophilic-Hydrophobic Balance

Solubility and lipophilicity are often opposing forces, yet both are crucial for a drug's success. Lipophilicity, the affinity for a fatty environment, is key for crossing cell membranes, while aqueous solubility is necessary for dissolution and transport in the bloodstream.[1][7]

  • -OH and -NH2 Groups: These substituents can participate in hydrogen bonding, significantly increasing a compound's solubility in polar, aqueous environments. 4-Hydroxyphthalic acid, for example, is soluble in water and other polar solvents.[8]

  • -NO2 Group: The nitro group is relatively nonpolar and increases the lipophilicity of the parent molecule.

  • Alkyl Chains: The addition of alkyl chains, often through esterification of the carboxylic acids, drastically increases lipophilicity, a property leveraged in phthalate esters used as plasticizers.[9][10]

Table 1: Comparative Physicochemical Properties of Selected Substituted Phthalic Acids

CompoundSubstituentpKa1 (approx.)Water SolubilityLipophilicity (LogP)Melting Point (°C)
Phthalic Acid-H2.89[2]Slightly soluble (0.54 g/100 mL in cold water)[2]0.73[11]191 (in sealed tube)[2]
3-Nitrophthalic Acid3-NO21.88[3][4][5][6]Soluble (20 g/L at 25°C)[3][4]0.7[12]210 (decomposes)[3][4]
4-Hydroxyphthalic Acid4-OH3.13 (Predicted)[13]Slightly miscible[13]0.8 (Predicted)191-194[13]
3-Aminophthalic Acid3-NH2N/AN/A0.8 (Predicted)[14]N/A

Note: Experimental values can vary based on conditions. Predicted values are estimates.

Chapter 2: Strategic Applications in Modern Drug Development

The tunable properties of substituted phthalic acids make them highly valuable in several advanced applications.

2.1 Phthalimides as E3 Ligase Recruiters in PROTACs

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that co-opt the cell's natural protein disposal system to destroy disease-causing proteins.[15][16] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[15][16][17]

Derivatives of phthalic acid, specifically phthalimides (the cyclic imide formed from phthalic acid), are the cornerstone of ligands for the Cereblon (CRBN) E3 ligase.[18] Molecules like thalidomide and lenalidomide are well-known phthalimide-based drugs that function by recruiting CRBN.[19][20] Medicinal chemists now routinely use the phthalimide scaffold as the starting point for the E3 ligase-binding portion of their PROTACs.[18] The substituents on the phthalic ring can influence binding affinity to CRBN and the overall properties of the PROTAC.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (e.g., Disease-Causing) PROTAC PROTAC Molecule POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase (CRBN) PROTAC->E3 Recruits E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

2.2 Linker Chemistry: The Backbone of Bifunctional Molecules

The linker in a PROTAC is not just a spacer; it critically influences the formation and stability of the ternary complex between the target protein and the E3 ligase.[15][16] Phthalic acids, with their two carboxylic acid handles, are excellent starting points for creating rigid or flexible linkers. The choice between a rigid linker (like one derived directly from the phthalic ring) and a more flexible one (like a PEG linker attached to the phthalic moiety) can impact the PROTAC's efficacy.[16]

  • Rigid Linkers: Offer pre-organization, potentially reducing the entropic penalty of forming the ternary complex.[16]

  • Flexible Linkers (e.g., PEG): Can improve solubility and allow the molecule to adopt multiple conformations to find the optimal binding orientation.[16][18]

Chapter 3: Validated Experimental Protocols

Scientific integrity demands reproducible methodologies. Here, we provide detailed protocols for the synthesis of a key substituted phthalic acid and a general workflow for its analytical characterization.

3.1 Synthesis Protocol: Copper-Catalyzed Hydroxylation of 4-Bromophthalic Anhydride

This protocol describes a reliable method for synthesizing 4-hydroxyphthalic acid, a versatile intermediate.[21][22]

  • Rationale: This method utilizes a copper-catalyzed nucleophilic aromatic substitution. 4-bromophthalic anhydride is used as the starting material because the carbon-bromine bond is reactive enough for substitution under these conditions, while chloro- or fluoro-analogs are less reactive.[22] The strong base (KOH) is essential for the hydroxylation reaction to proceed.

  • Materials:

    • 4-Bromophthalic anhydride

    • Potassium hydroxide (KOH)

    • Copper(I) chloride (CuCl)

    • Dimethyl sulfoxide (DMSO)

    • Deionized water

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Setup: In a three-necked round-bottomed flask equipped with a stirrer and condenser, add 4-bromophthalic anhydride (20 mmol), cuprous chloride (2 mmol), and potassium hydroxide (120 mmol).[21]

    • Solvent Addition: Add a 1:1 mixture of DMSO/H2O (16 mL).[21]

    • Inert Atmosphere: Evacuate the flask and backfill with nitrogen three times to create an inert atmosphere.[21]

    • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 130°C and maintain for 24 hours.[21]

    • Quench & Acidification: Cool the reaction to room temperature. Carefully acidify with concentrated HCl to a pH of 1-2. A color change from black to orange-red is often observed.[21] Trustworthiness Check: Precise pH control is critical here; over-acidification can reduce yield and product quality.[21]

    • Extraction: Add water and extract the product into ethyl acetate (3 x 20 mL).[21]

    • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[21]

    • Purification: Recrystallize the solid from boiling water or ethyl acetate to obtain pure 4-hydroxyphthalic acid.[23][24]

3.2 Analytical Workflow for Characterization

A synthesized compound is not confirmed until its structure and purity are rigorously validated.

Analytical_Workflow Start Crude Synthetic Product Purify Purification (Recrystallization) Start->Purify Purity Purity Assessment (HPLC) Purify->Purity Purity->Purify <95% Pure Structure Structure Confirmation (¹H NMR, ¹³C NMR, MS) Purity->Structure >95% Pure Final Validated Final Product Structure->Final

Caption: Self-validating workflow for product characterization.

Protocol 3.2.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Rationale: HPLC is a cornerstone technique for separating and quantifying components in a mixture. A mixed-mode column, which utilizes both reversed-phase and anion-exchange mechanisms, is particularly effective for separating phthalic acid isomers and related impurities due to their differences in hydrophobicity and acidity.[25][26]

  • Methodology:

    • Column: Mixed-mode column (e.g., Coresep SB or Amaze HA).[25][26]

    • Mobile Phase: Isocratic elution with 50% Acetonitrile and 50% 50mM sodium phosphate (monobasic), pH adjusted to 3.0.[26]

    • Flow Rate: 0.8 mL/min.[26]

    • Detection: UV at 230 nm.[26]

    • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (approx. 0.3 mg/mL).[26]

    • Analysis: Inject 1 µL. A single, sharp peak indicates high purity. The peak area can be used for quantitative assessment.

Protocol 3.2.2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

  • Rationale: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure elucidation. For substituted phthalic acids, ¹H and ¹³C NMR are essential.[27]

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the pure product in a suitable deuterated solvent, such as DMSO-d6.[24]

    • ¹H NMR: For 4-hydroxyphthalic acid in DMSO-d6, expect signals in the aromatic region (around 6.9-7.7 ppm) and broad signals for the hydroxyl and carboxylic acid protons.[24] The splitting patterns (e.g., doublets, multiplets) will confirm the substitution pattern on the benzene ring.[27][28]

    • ¹³C NMR: Expect signals for the carboxyl carbons (~167-170 ppm) and distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group shifted downfield (~160 ppm).[24]

Conclusion

Substituted phthalic acids are far more than simple aromatic dicarboxylic acids. They represent a class of highly adaptable molecules whose properties can be rationally tuned through deliberate chemical modification. By understanding the causal links between substitution, physicochemical properties, and biological application—from modulating drug solubility to serving as the critical E3 ligase-recruiting element in PROTACs—researchers can harness their full potential. The validated synthesis and analysis protocols provided herein serve as a trusted foundation for incorporating these powerful tools into any drug development program.

References

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  • ResearchGate. (2025). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. Retrieved from [Link]

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  • Wikipedia. (n.d.). Thalidomide. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Nitrophthalic acid. Retrieved from [Link]

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  • PubMed. (n.d.). Lipophilicity of amine neurotransmitter precursors, metabolites and related drugs estimated on various TLC plates. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminophthalic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Retrieved from [Link]

  • ACS Omega. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of 4-tert-Butylphthalic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 4-tert-Butylphthalic acid, a key building block in the synthesis of various polymers and specialty chemicals, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against other analytical techniques. The methodologies presented herein are grounded in established scientific principles and regulatory guidelines to ensure robust and reliable results.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical and chemical industries. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating and quantifying a target compound from its potential impurities. For an aromatic carboxylic acid like this compound, reversed-phase HPLC is particularly well-suited, offering excellent separation based on hydrophobicity.

The selection of a reversed-phase method is a deliberate choice rooted in the physicochemical properties of this compound and its likely impurities. The non-polar C18 stationary phase provides a hydrophobic surface that interacts with the aromatic ring and the tert-butyl group of the analyte. By manipulating the composition of the polar mobile phase, typically a mixture of water and an organic solvent with an acidic modifier, we can achieve differential partitioning of the main component and any structurally similar impurities, leading to their effective separation.

An Optimized and Validated HPLC Protocol for this compound

This section details a robust reversed-phase HPLC method for the purity determination of this compound. The protocol is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Predicted Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. This compound is commonly synthesized via the oxidation of 4-tert-butyltoluene.[1][2] Based on this, likely impurities include:

  • Starting Material: 4-tert-butyltoluene

  • Intermediates: 4-tert-butylbenzaldehyde, 4-tert-butylbenzyl alcohol

  • Isomeric Impurities: 2-tert-butylphthalic acid, 3-tert-butylphthalic acid (arising from impurities in the starting material)

  • Related Substances: Phthalic acid, terephthalic acid

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC validation of this compound.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_sample Dissolve this compound sample in diluent filter_sample Filter all solutions through a 0.45 µm syringe filter prep_sample->filter_sample prep_std Prepare reference standard solution of known concentration prep_std->filter_sample hplc_system Equilibrate HPLC system with mobile phase filter_sample->hplc_system To HPLC inject Inject prepared solutions hplc_system->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate Chromatogram calculate Calculate purity, linearity, precision, accuracy, etc. integrate->calculate report Generate validation report calculate->report

Caption: Workflow for HPLC Purity Validation.

Detailed Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.Standard equipment ensures broad applicability and reproducibility. A PDA detector is advantageous for peak purity analysis.
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeA C18 column provides the necessary hydrophobicity for retaining the analyte and its non-polar impurities. A smaller particle size enhances separation efficiency.
Mobile Phase A 0.1% (v/v) Phosphoric Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% BA gradient elution is necessary to elute both the more polar and the more non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
UV Detection 240 nmAromatic carboxylic acids exhibit strong UV absorbance around this wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures good solubility of the analyte and is compatible with the mobile phase.
Method Validation According to ICH Q2(R1) Guidelines

For any analytical method to be considered reliable, it must undergo a rigorous validation process. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this validation.[3][4]

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The method must be able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.Analyze a placebo (if applicable), a reference standard, a sample, and a spiked sample containing known impurities and degradation products. The peak for this compound should be well-resolved from all other peaks.
Linearity A linear relationship between the concentration and the detector response should be demonstrated. A correlation coefficient (r²) of ≥ 0.999 is typically required.Prepare a series of at least five standard solutions of this compound over a range of 50-150% of the expected working concentration. Plot the peak area against the concentration and perform a linear regression analysis.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically, recovery should be within 98.0-102.0%.Perform recovery studies by spiking a placebo or a known sample with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined based on the signal-to-noise ratio (S/N). For LOD, S/N is usually 3:1, and for LOQ, it is 10:1. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits.

Comparative Analysis: HPLC vs. Alternative Purity Assessment Techniques

While HPLC is the gold standard, other techniques can be employed for purity determination, each with its own set of advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For organic acids, derivatization is often required to increase their volatility and prevent peak tailing.[5]

  • Advantages: High resolution for volatile impurities, excellent sensitivity with appropriate detectors (e.g., FID, MS).

  • Disadvantages: Requires derivatization for non-volatile compounds like dicarboxylic acids, which can introduce variability. High temperatures can cause degradation of thermally labile compounds.

  • Verdict for this compound: Less suitable as a primary purity method due to the need for derivatization, but could be a valuable complementary technique for identifying volatile impurities like residual 4-tert-butyltoluene.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of small, charged molecules like organic acids.[6][7]

  • Advantages: High separation efficiency, small sample and reagent consumption, and rapid analysis times.

  • Disadvantages: Lower concentration sensitivity compared to HPLC with UV detection, and can be less robust for routine quality control applications.

  • Verdict for this compound: A viable alternative, especially for resolving isomeric impurities. However, HPLC generally offers better sensitivity and is more established in industrial quality control laboratories.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[8][9]

  • Advantages: Provides structural information along with quantification, is a primary ratio method, and does not require a calibration curve with the same compound.

  • Disadvantages: Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, and can be complex to validate for trace impurities.

  • Verdict for this compound: An excellent orthogonal technique for confirming the purity of a reference standard. It is less practical for routine analysis of multiple samples and for the detection of trace impurities compared to a validated HPLC method.

The following diagram provides a logical comparison of these techniques for the purity assessment of this compound.

Technique_Comparison cluster_main Purity Assessment of this compound cluster_attributes Key Attributes HPLC HPLC (Reversed-Phase) Sensitivity Sensitivity HPLC->Sensitivity High Specificity Specificity / Resolution HPLC->Specificity High Robustness Robustness for QC HPLC->Robustness High Versatility Versatility HPLC->Versatility High GC Gas Chromatography (GC) GC->Sensitivity Very High (with MS) GC->Specificity High (for volatiles) GC->Robustness Moderate (derivatization) GC->Versatility Limited to volatiles CE Capillary Electrophoresis (CE) CE->Sensitivity Moderate CE->Specificity Very High (isomers) CE->Robustness Moderate CE->Versatility Moderate (charged analytes) qNMR Quantitative NMR (qNMR) qNMR->Sensitivity Low qNMR->Specificity High (structural info) qNMR->Robustness High (as primary method) qNMR->Versatility Moderate (pure substances)

Caption: Comparison of Analytical Techniques.

Conclusion

For the comprehensive purity validation of this compound, a well-developed and validated reversed-phase HPLC method stands as the most suitable and reliable approach for routine quality control. Its high resolving power, sensitivity, and robustness make it ideal for separating and quantifying the main component from a range of potential process-related impurities and degradation products. While techniques like GC, CE, and qNMR offer valuable orthogonal information and can be used for specific applications such as volatile impurity analysis or reference standard characterization, they do not replace the central role of HPLC in a regulated environment. The adoption of a systematic, guideline-driven validation approach, as outlined in this guide, ensures the generation of scientifically sound and defensible purity data, which is paramount for ensuring the quality and safety of final products.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • National Metrology Institute of Japan. Quantitative NMR. [Link]

  • JEOL Ltd. Using Quantitative NMR. [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • SIELC Technologies. Separation of 4-tert-Butylphthalic anhydride on Newcrom R1 HPLC column. [Link]

  • LCGC International. Analysis of Small Organic Acids by Capillary Electrophoresis. [Link]

  • Sladkov, V., & Fourest, B. (1994). Separation and determination of some carboxylic acids by capillary electrophoresis. [Link]

  • R. K. Sharma, et al. (2015). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Methods in Molecular Biology, 1277, 287-300. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phthalic acid. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes. [Link]

  • SIELC Technologies. HPLC Separation of Phthalic Acids using Hydrogen Bonding. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of chromatographic science, 52(9), 1044–1049. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Fiveable. Oxidation of Aromatic Compounds. [Link]

  • Let's learn new things. (2023, February 15). Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid [Video]. YouTube. [Link]

  • University of Calgary. Ch 11 : Oxidation of Alkyl benzenes. [Link]

  • Chemistry LibreTexts. 16.3: Reactions of alkylbenzenes. [Link]

  • Wang, J., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Bulletin of Chemical Reaction Engineering & Catalysis, 10(1), 57-64. [Link]

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A Comparative Spectroscopic Guide to 4-tert-Butylphthalic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a comprehensive understanding of the structural characteristics of key organic molecules is paramount. 4-tert-butylphthalic acid and its derivatives are a class of compounds with significant applications, ranging from polymer chemistry to the synthesis of novel pharmaceuticals. Spectroscopic analysis provides a powerful toolkit for elucidating the molecular structure and purity of these compounds. This guide offers an in-depth comparison of the spectroscopic signatures of this compound and two of its common derivatives: 4-tert-butylphthalic anhydride and 4-tert-butylphthalimide. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of these molecules, supported by experimental data and established protocols.

Introduction to this compound and its Derivatives

This compound is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two adjacent carboxylic acid groups and a tert-butyl group at the 4-position. The bulky tert-butyl group significantly influences the molecule's physical and chemical properties, including its solubility and reactivity. The derivatives discussed in this guide, the anhydride and the imide, are formed through intramolecular dehydration and reaction with an amine, respectively. These structural modifications lead to distinct changes in their spectroscopic profiles, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can glean information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Causality Behind Experimental Choices in NMR

The choice of solvent and NMR experiment is critical for obtaining high-quality data. For the acidic proton of the carboxylic acid, a protic solvent would lead to rapid exchange and signal broadening or disappearance. Therefore, aprotic deuterated solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are preferred. The interactions between the solvent and solute can influence chemical shifts; thus, consistency in solvent choice is key for accurate comparison.[1][2][3] Standard 1D ¹H and ¹³C NMR are the foundational experiments. For unambiguous assignment of aromatic protons, 2D NMR techniques such as COSY (Correlated Spectroscopy) can be invaluable.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for obtaining NMR spectra of these compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in 0.6 mL deuterated solvent Prep1->Prep2 Prep3 Add TMS internal standard Prep2->Prep3 Acq1 Insert sample into NMR spectrometer Prep3->Acq1 Transfer to spectrometer Acq2 Acquire 1H and 13C spectra Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Raw data (FID) Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Integration and Peak Picking Proc2->Proc3 Final Spectrum Final Spectrum Proc3->Final Spectrum IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Clean ATR crystal Prep2 Record background spectrum Prep1->Prep2 Acq1 Place sample on crystal Prep2->Acq1 Ready for sample Acq2 Apply pressure Acq1->Acq2 Acq3 Collect sample spectrum Acq2->Acq3 Proc1 Ratio against background Acq3->Proc1 Raw data Proc2 Peak identification Proc1->Proc2 Final Spectrum Final Spectrum Proc2->Final Spectrum

Figure 2: Workflow for FT-IR analysis using an ATR accessory.
Comparative IR Data
CompoundKey IR Absorptions (cm⁻¹)
This compound 2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600 (C=C stretch), ~1300 (C-O stretch)
4-tert-Butylphthalic Anhydride ~1850 and ~1770 (strong, two C=O stretches), ~1600 (C=C stretch), ~1250 (C-O-C stretch)
4-tert-Butylphthalimide ~3200 (N-H stretch), ~1770 and ~1715 (strong, two C=O stretches), ~1600 (C=C stretch)

Note: The peak positions are approximate.

Analysis:

  • This compound: The spectrum is dominated by a very broad O-H stretch of the carboxylic acid dimer and a strong carbonyl (C=O) absorption around 1700 cm⁻¹. [4][5]* 4-tert-Butylphthalic Anhydride: The formation of the anhydride is clearly indicated by the appearance of two distinct carbonyl peaks (symmetric and asymmetric stretching) at higher wavenumbers (~1850 and 1770 cm⁻¹) and the disappearance of the broad O-H band. A characteristic C-O-C stretch is also observed.

  • 4-tert-Butylphthalimide: The imide shows a characteristic N-H stretch around 3200 cm⁻¹ and two carbonyl absorptions, typically at slightly different positions than the anhydride. [6][7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Causality Behind Experimental Choices in MS

The choice of ionization technique is critical. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a softer technique that typically yields the intact molecular ion, which is useful for confirming the molecular weight. For analyzing phthalate esters, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a common and robust method. [8][9][10][11][12]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and separated on a GC column (e.g., a nonpolar column like DB-5ms).

  • Ionization: The separated components enter the mass spectrometer and are ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

MS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis Prep1 Prepare dilute solution GC1 Inject sample Prep1->GC1 To GC inlet GC2 Vaporization and separation GC1->GC2 MS1 Ionization (e.g., EI) GC2->MS1 Separated components MS2 Mass analysis MS1->MS2 MS3 Detection MS2->MS3 Mass Spectrum Mass Spectrum MS3->Mass Spectrum

Figure 3: General workflow for GC-MS analysis.
Comparative Mass Spectrometry Data
CompoundMolecular WeightKey Fragmentation Ions (m/z)
This compound 222.24 g/mol [M]+ at 222, [M-18] (loss of H₂O), [M-45] (loss of -COOH), [M-57] (loss of t-butyl)
4-tert-Butylphthalic Anhydride 204.22 g/mol [M]+ at 204, [M-15] (loss of CH₃), [M-44] (loss of CO₂), [M-57] (loss of t-butyl)
4-tert-Butylphthalimide 203.24 g/mol [M]+ at 203, [M-15] (loss of CH₃), [M-57] (loss of t-butyl), characteristic phthalimide fragments

Note: Fragmentation patterns are predicted based on common fragmentation pathways. [8][9][10][13] Analysis:

  • The molecular ion peak ([M]⁺) will be different for each compound, reflecting their different molecular weights.

  • This compound: Expect to see fragments corresponding to the loss of water, a carboxyl group, and the tert-butyl group.

  • 4-tert-Butylphthalic Anhydride: Fragmentation may involve the loss of CO or CO₂, as well as the tert-butyl group.

  • 4-tert-Butylphthalimide: The fragmentation pattern will be influenced by the stable phthalimide ring system, with the loss of the tert-butyl group being a prominent feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Causality Behind Experimental Choices in UV-Vis

The choice of solvent is important as it can influence the position and intensity of absorption bands. Protic solvents can interact with the solute via hydrogen bonding, causing shifts in the absorption maxima. A non-polar solvent like hexane or a polar aprotic solvent like acetonitrile is often a good choice. The pH of the solution can also significantly affect the spectrum of acidic or basic compounds. [14]

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

  • Blank Spectrum: Record a baseline spectrum of the solvent-filled cuvette.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).

UVVis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Prepare dilute solution Prep2 Fill quartz cuvette Prep1->Prep2 Acq1 Record baseline (blank) Prep2->Acq1 To spectrophotometer Acq2 Record sample spectrum Acq1->Acq2 Proc1 Baseline correction Acq2->Proc1 Raw data Proc2 Identify λmax Proc1->Proc2 Final Spectrum Final Spectrum Proc2->Final Spectrum

Figure 4: Workflow for UV-Vis spectroscopic analysis.
Comparative UV-Vis Data
Compoundλmax (nm)
This compound ~240, ~285
4-tert-Butylphthalic Anhydride ~245, ~290
4-tert-Butylphthalimide ~240, ~295, ~310

Note: The absorption maxima (λmax) are approximate and can be influenced by the solvent. [14][15][16][17][18] Analysis:

All three compounds are expected to show strong absorption in the UV region due to the presence of the benzene ring. The exact position of the absorption maxima will be influenced by the nature of the substituents. The formation of the anhydride and imide can lead to slight shifts in the absorption bands compared to the parent acid, reflecting changes in the electronic structure of the chromophore. [19]

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a complementary and comprehensive suite of tools for the characterization and comparison of this compound and its derivatives. NMR spectroscopy offers detailed insights into the carbon-hydrogen framework, IR spectroscopy is invaluable for identifying key functional groups, mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns, and UV-Vis spectroscopy probes the electronic structure of these aromatic compounds. By understanding the principles behind each technique and the characteristic spectral features of each compound, researchers can confidently identify and assess the purity of these important chemical entities.

References

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2022). Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2014). Ingenta Connect. [Link]

  • Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2014). ResearchGate. [Link]

  • GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. (2023). PubMed. [Link]

  • Fast and Reliable Determination of Phthalic Acid Esters in the Blood of Marine Turtles by Means of Solid Phase Extraction Coupled with Gas Chromatography-Ion Trap/Mass Spectrometry. (2021). National Institutes of Health. [Link]

  • Structural, energetic, and UV-Vis spectral analysis of UVA filter 4-tert-butyl-4'-methoxydibenzoylmethane. (2014). PubMed. [Link]

  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.). The Royal Society of Chemistry. [Link]

  • C-13 NMR Spectrum. (n.d.). University of California, Los Angeles. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (2016). MDPI. [Link]

  • 13 C NMR spectrum of phthalimide analog. (n.d.). ResearchGate. [Link]

  • Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. (2022). MDPI. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. [Link]

  • Phthalimide. (n.d.). SpectraBase. [Link]

  • (A) Time dependent UV-vis spectral change of 4- tert -butylphenol... (n.d.). ResearchGate. [Link]

  • 4-tert-Butylphenol, TMS derivative. (n.d.). NIST WebBook. [Link]

  • FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. [Link]

  • Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? (2015). ResearchGate. [Link]

  • UV-Vis Spectrum of Terephthalic acid. (n.d.). SIELC Technologies. [Link]

  • t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. [Link]

  • Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine positional isomers for non-linear optical absorption. (2018). Semantic Scholar. [Link]

  • FTIR spectra of (a) terephthalic acid, b PMA, c MIL-53(Fe), d... (n.d.). ResearchGate. [Link]

  • FTIR as a Complementary Tool to HPLC. (2016). YouTube. [Link]

  • Benzyl butyl phthalate. (n.d.). NIST WebBook. [Link]

  • 4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Terephthalic acid. (n.d.). mzCloud. [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. [Link]

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  • Phenol, p-tert-butyl-. (n.d.). NIST WebBook. [Link]

  • Synthesis, spectroscopic and DFT Characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine positional isomers for non-linear optical absorption. (2018). Semantic Scholar. [Link]

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A Senior Application Scientist's Guide to Catalytic Synthesis of 4-tert-Butylphthalic Acid: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-tert-Butylphthalic Acid and its corresponding anhydride are valuable intermediates in the synthesis of specialized polymers, resins, and high-performance dyes. Their bulky tert-butyl group imparts unique solubility, thermal stability, and optical properties to the final products. The industrial synthesis of this molecule is not a single-step process; it hinges on a two-stage approach: the initial Friedel-Crafts alkylation of o-xylene to form 4-tert-butyl-o-xylene, followed by the selective oxidation of the two methyl groups.

The efficiency, selectivity, and environmental impact of the entire process are critically dependent on the catalysts employed in each stage. This guide provides an in-depth comparison of catalytic systems for both the alkylation and oxidation steps, grounded in experimental data and industrial insights. We will explore the causality behind catalyst selection, from classic homogeneous systems to modern, sustainable heterogeneous catalysts, providing detailed protocols for researchers and process chemists.

Part 1: Synthesis of the Precursor: 4-tert-Butyl-o-xylene via Friedel-Crafts Alkylation

The foundational step is the electrophilic substitution of a tert-butyl group onto the o-xylene ring. The choice of catalyst here represents a classic chemical engineering trade-off between reaction rate and process safety/sustainability. The reaction typically uses tert-butanol or isobutylene as the alkylating agent.

Catalyst Systems: A Comparative Analysis

1. Homogeneous Acid Catalysts (AlCl₃, H₂SO₄): The High-Reactivity Route

  • Expertise & Experience: Traditional Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids like sulfuric acid (H₂SO₄) are well-established for Friedel-Crafts reactions due to their high activity.[1] They readily generate the tert-butyl carbocation electrophile, driving the reaction forward even at moderate temperatures. However, their practical application is fraught with challenges. These catalysts are highly corrosive, moisture-sensitive, and generate significant acidic waste streams, making catalyst recovery and product purification difficult and environmentally taxing.[1]

2. Heterogeneous Solid Acid Catalysts (Zeolites): The Green Chemistry Approach

  • Expertise & Experience: The drive for sustainable chemistry has propelled the use of solid acid catalysts, particularly zeolites like USY and Hβ. These materials offer a compelling alternative to their homogeneous counterparts.[1] Their key advantages are that they are non-corrosive, reusable, and can be regenerated, which drastically minimizes waste.[1] Furthermore, the defined pore structure of zeolites can impart shape selectivity, potentially favoring the desired para-alkylation product and minimizing undesired isomers.[1] The primary drawback is that these systems often require higher reaction temperatures and specialized equipment, such as fixed-bed reactors for vapor-phase operations.[1]

Data Presentation: Alkylation Catalyst Performance
Catalyst SystemAlkylating AgentPhaseTemperature (°C)Toluene Conversion (%)4-tert-Butyltoluene Selectivity (%)Key AdvantagesKey Disadvantages
AlCl₃ tert-Butyl ChlorideLiquidAmbient~51.2% (Yield)ModerateWell-established, high reactivityCorrosive, moisture-sensitive, hazardous waste
H₂SO₄ IsobutyleneLiquidLowHigh~70%Inexpensive reagentsHighly corrosive, difficult to handle and recover
USY Zeolite tert-ButanolVapor180-250~70%~90%Reusable, non-corrosive, high para-selectivityRequires higher temperatures, specialized reactor
Hβ Zeolite tert-ButanolVapor180-250~65%~88%Good activity and selectivity, regenerableHigher cost than conventional acids

Note: Data is adapted from the alkylation of toluene, a close analogue to o-xylene, to illustrate comparative performance.[1]

Experimental Protocol: Vapor-Phase Alkylation over USY Zeolite

This protocol describes a lab-scale synthesis of 4-tert-butyl-o-xylene, prioritizing safety and sustainability.

Materials:

  • o-Xylene (98%)

  • tert-Butanol (99.5%)

  • USY Zeolite catalyst (Si/Al ratio of 5.2)

  • Quartz wool and porcelain beads

  • Nitrogen gas (for calcination)

Equipment:

  • Fixed-bed, down-flow, integral stainless steel reactor

  • Tube furnace with temperature controller

  • Micro-flow pump for liquid feed

  • Gas-liquid separator

  • Gas chromatograph (GC) for analysis

Workflow Visualization

cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_analysis Product Collection & Analysis p1 Place 2g USY Zeolite in reactor p2 Calcine catalyst at 550°C for 3 hours under N2 flow p1->p2 r1 Set furnace to 200°C p2->r1 r3 Pump liquid feed through reactor at 1.5 h⁻¹ WHSV r1->r3 r2 Prepare liquid feed: o-xylene & tert-butanol (4:1 molar ratio) r2->r3 a1 Cool reactor output r3->a1 a2 Collect product in gas-liquid separator a1->a2 a3 Analyze liquid product by Gas Chromatography (GC) a2->a3

Caption: Vapor-phase Friedel-Crafts alkylation workflow.

Procedure:

  • Catalyst Loading & Activation: Place approximately 2.0 g of USY zeolite (20-40 mesh) at the center of the reactor, supported by quartz wool. Calcine the catalyst in-situ by heating to 550 °C for 3 hours under a steady flow of nitrogen.[1]

  • Reaction Setup: After calcination, cool the reactor to the reaction temperature of 200 °C.

  • Reactant Feed: Prepare a liquid reactant mixture of o-xylene and tert-butanol (e.g., a 4:1 molar ratio). Using a micro-flow pump, feed this mixture into the reactor at a weight hourly space velocity (WHSV) of 1.5 h⁻¹.[1]

  • Product Collection: The reactor outlet is cooled, and the liquid products are collected in a separator.

  • Analysis: The composition of the product mixture is analyzed by GC to determine the conversion of o-xylene and the selectivity for 4-tert-butyl-o-xylene.

Part 2: Catalytic Oxidation to 4-tert-Butylphthalic Anhydride

The selective oxidation of the two methyl groups of 4-tert-butyl-o-xylene is the most critical and challenging step. The reaction is highly exothermic and can lead to over-oxidation to COx and other byproducts if not carefully controlled. The industrial standard for the analogous oxidation of o-xylene to phthalic anhydride is a V₂O₅-TiO₂ based catalyst, a system directly applicable to this synthesis.[2][3] The primary product at the high temperatures used is 4-tert-butylphthalic anhydride, which can be readily hydrolyzed to the diacid if required.[4]

The V₂O₅-TiO₂ Catalyst System: The Industrial Workhorse
  • Expertise & Experience: Vanadium pentoxide (V₂O₅) is the active catalytic species. However, unsupported V₂O₅ is not very effective for this reaction.[2] The breakthrough came with supporting V₂O₅ on a high-surface-area titanium dioxide (TiO₂) support, specifically in its anatase crystalline form.[2][5] The TiO₂ support interacts with the vanadia, creating highly dispersed surface vanadia species that are significantly more active and selective for phthalic anhydride formation than crystalline V₂O₅.[2] This interaction also helps to stabilize the anatase phase of TiO₂, which is crucial for catalytic performance.[6]

  • Trustworthiness: Industrial catalysts are complex, multi-layered systems designed for optimal performance and lifetime. Companies like BASF and Clariant have developed sophisticated catalysts with graded layers.[7][8] The initial layers are less active to moderate the initial exothermic reaction, preventing hotspot formation that can sinter and deactivate the catalyst.[3] Subsequent layers have higher activity to ensure complete conversion. Promoters such as potassium, cesium, or antimony are often added to fine-tune selectivity and stability.[3][9]

Innovations in V₂O₅-TiO₂ Catalysts
  • Shell-Type Catalysts: A significant innovation is the development of shell-type catalysts. In these systems, the active catalytic material (V₂O₅-TiO₂) is coated as a thin, porous shell on an inert ceramic ring.[8] This design resolves mass and heat transport limitations, allowing for more efficient reaction and minimizing over-oxidation to CO₂ and maleic anhydride. Clariant's OxyMax® PA 690 catalyst, for example, uses this technology to achieve reactor outlet yields of up to 116 wt.% (a measure including oxygen incorporation).[8]

Data Presentation: Oxidation Catalyst Performance
Catalyst SystemKey FeaturesTypical o-Xylene Loading (g/Nm³)Hot Spot Temp. (°C)Phthalic Anhydride Yield (wt.%)Key Advantages
Conventional V₂O₅-TiO₂ Impregnated V₂O₅ on anatase TiO₂60-80440-480108-111Standard, reliable technology
Promoted V₂O₅-TiO₂/K₂SO₄ Addition of promoters like K₂SO₄80-90420-460110-113Higher feed loading, improved selectivity
BASF O4-68 Improved 4-layer generationup to 100Stabilized in selective layers>112 (sustained)High yield in 2nd year, stable hotspot
Clariant OxyMax® PA 690 Shell-type catalystup to 100Optimized by shell designup to 116Minimized byproducts, maximized yield

Note: Data is based on the oxidation of o-xylene, which serves as a direct and reliable model for the oxidation of 4-tert-butyl-o-xylene.[7][8]

Experimental Protocol: Vapor-Phase Oxidation

This protocol outlines a fixed-bed catalytic oxidation process. CAUTION: This reaction is highly exothermic and requires precise temperature control to avoid thermal runaway.

Materials:

  • 4-tert-Butyl-o-xylene (synthesized in Part 1)

  • V₂O₅-TiO₂ catalyst (e.g., 3-5 wt% V₂O₅ on anatase TiO₂)

  • Compressed air

Equipment:

  • Multi-tubular fixed-bed reactor with a molten salt bath for temperature control

  • Air compressor and mass flow controller

  • Liquid feed pump

  • Condenser/cyclone system for product collection

  • Online gas analyzer (for O₂, CO, CO₂)

Workflow Visualization

G Feed Air (O2/N2) 4-tert-Butyl-o-xylene (liquid) Reactor Inlet Fixed-Bed Reactor (V₂O₅-TiO₂ Catalyst) Outlet Feed:f0->Reactor:p_in Feed:f1->Reactor:p_in Cooling Molten Salt Bath (Temperature Control) Reactor->Cooling Heat Exchange Collection Inlet Product Condenser (Switch Condensers) Crude Product Reactor:p_out->Collection:s_in Vent Off-Gas (CO, CO₂, N₂) Purification Purification Collection:s_out->Purification

Caption: Vapor-phase oxidation process workflow.

Procedure:

  • Catalyst Loading: The reactor tubes are carefully packed with the V₂O₅-TiO₂ catalyst.

  • Pre-heating: The molten salt bath is heated to the reaction start temperature, typically around 350-380 °C.

  • Reaction Initiation: A controlled flow of pre-heated air is introduced into the reactor. The liquid 4-tert-butyl-o-xylene is then pumped, vaporized, and mixed with the air stream before entering the reactor. A typical feed concentration would be analogous to o-xylene, starting low and gradually increasing to 40-60 g per cubic meter of air.

  • Temperature Control: The reaction is highly exothermic. The molten salt bath is crucial for removing the heat of reaction and maintaining a stable temperature profile along the reactor tubes, typically keeping the hotspot temperature below 480 °C to prevent catalyst deactivation and yield loss.[3]

  • Product Collection: The hot gas stream exiting the reactor, containing 4-tert-butylphthalic anhydride vapor, is passed through a series of condensers (often called switch condensers) where the product desublimates into solid crystals.

  • Analysis: The crude product is collected and analyzed for purity (e.g., by HPLC or titration), while the off-gas is monitored to calculate carbon balance and identify byproduct formation.

Part 3: Alternative Liquid-Phase Oxidation

While vapor-phase oxidation is the industrial norm for phthalic anhydride, liquid-phase oxidation is the standard for producing terephthalic acid from p-xylene (the AMOCO process).[10][11] This technology presents a viable alternative route.

  • Catalyst System: This process typically uses a homogeneous catalyst system of cobalt and manganese salts (e.g., acetates) with a bromide promoter (e.g., HBr or NaBr) in an acetic acid solvent.[10][12]

  • Operating Conditions: The reaction is run at high temperatures (175–225 °C) and pressures (15–30 bar) to keep the acetic acid in the liquid phase.[10]

  • Advantages & Disadvantages: This route can produce the diacid directly with high purity. However, the use of acetic acid and bromide makes the system highly corrosive, requiring expensive titanium reactors. Catalyst separation from the product stream can also be challenging. The use of CO₂-expanded liquids has been explored as a greener alternative to reduce the decomposition of the acetic acid solvent.[13]

Conclusion

The synthesis of this compound is a tale of two distinct catalytic challenges. For the initial alkylation step, modern heterogeneous catalysts like USY zeolites offer a significantly more sustainable and safer process compared to traditional corrosive acids, albeit at the cost of higher initial capital for specialized reactors.

For the subsequent oxidation step, the V₂O₅-TiO₂ catalyst system remains the undisputed champion. Decades of research have refined this system into a highly efficient technology. Modern innovations, such as promoted, multi-layered catalysts and advanced shell-type catalyst designs , provide process chemists with tools to maximize yield, ensure product quality, and extend catalyst lifetime, directly impacting process economics. While liquid-phase oxidation offers an alternative, the material and operational challenges associated with it make vapor-phase oxidation over a V₂O₅-TiO₂ catalyst the superior and more established choice for large-scale production.

References

  • Title: The Interaction of V2O5 with TiO2(Anatase)
  • Title: V2o5/tio2/k2so4 catalyst suitable for preparation of phthalic anhydride Source: Google Patents URL
  • Title: The Effect of Vanadium Loading on the Performance of Ti-phosphate-supported V2O5 Catalyst in the Selective Oxidation of o-xylene to Phthalic Anhydride Source: ResearchGate URL: [Link]

  • Title: Deactivation of an industrial V2O5-TiO2 catalyst for oxidation of o-xylene into phthalic anhydride Source: ResearchGate URL: [Link]

  • Title: p-Xylene Oxidation to Terephthalic Acid: New Trends Source: MDPI URL: [Link]

  • Title: Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst Source: ResearchGate URL: [Link]

  • Title: Chemical and structural characterization of V2O5/TiO2 catalysts Source: ResearchGate URL: [Link]

  • Title: Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms Source: MDPI URL: [Link]

  • Title: 4-t-Butyl-o-xylene Source: NIST WebBook URL: [Link]

  • Title: 4-tert-butylcatechol – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Kinetics of p-Xylene Liquid-Phase Catalytic Oxidation to Terephthalic Acid Source: ResearchGate URL: [Link]

  • Title: p-Xylene catalytic oxidation to terephthalic acid by ozone Source: ScienceAsia URL: [Link]

  • Title: Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers Source: ChemRxiv URL: [Link]

  • Title: Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids Source: Royal Society of Chemistry URL: [Link]

  • Title: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks Source: The Royal Society of Chemistry URL: [Link]

  • Title: Clariant's new OxyMax® PA 690 phthalic anhydride catalyst excels in start-up at Petrowidada plant Source: Clariant URL: [Link]

Sources

Navigating the Bioactivity Landscape of Phthalic Acid Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide, therefore, pivots to a more pragmatic and scientifically grounded approach. We will provide a comparative analysis of the well-documented biological activities of the broader class of phthalimide derivatives , the cyclic imides of phthalic acid. The extensive research into this class of compounds offers a valuable proxy for understanding the potential of the phthalic acid scaffold. Furthermore, we will contextualize these findings by examining the known bioactivities of compounds containing the 4-tert-butylphenyl group to hypothesize on its potential influence. This guide is designed to equip researchers with the foundational knowledge, comparative data from related fields, and detailed experimental protocols necessary to embark on the synthesis and evaluation of novel 4-tert-butylphthalic acid derivatives.

The Phthalimide Scaffold: A Privileged Structure in Medicinal Chemistry

Phthalimides (isoindoline-1,3-diones) are a class of compounds derived from phthalic anhydride and have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] Their structural features, including a hydrophobic aryl ring and a hydrogen bonding domain, allow them to interact with various biological targets.[3] This versatility has led to the development of numerous phthalimide-based compounds with therapeutic potential.

Anticancer Activity: A Primary Focus

A predominant area of investigation for phthalimide derivatives is their potential as anticancer agents.[1][2] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including breast, colon, and liver cancer.[1]

Comparative Cytotoxicity of Phthalimide Derivatives against Cancer Cell Lines

Compound ClassCancer Cell Line(s)Reported Activity (IC50)Key Structural FeaturesReference
Phthalimide-Thiazole ConjugatesMDA-MB-468 (Breast)0.6-2.6 µMCombination of phthalimide and thiazole moieties.[3]
MCF-7 (Breast)0.2-1.7 µM[3]
Phthalimide Imine DerivativesColon and Breast Cancer Cell LinesEffective inhibition with selectivity towards cancer cells.Hybrid of phthalimide and various aldehydes.[4]
Phthalimide-Thiadiazole/Triazole HybridsHeLa (Cervical)Moderate to good cytotoxicity.Phthalimide linked to five-membered azoles.

Note: This table is a synthesis of data from multiple sources on general phthalimide derivatives, not specifically 4-tert-butylphthalimides, to illustrate the potential of the core scaffold.

The mechanisms behind the anticancer activity of phthalimides are diverse and can include the induction of apoptosis through both caspase-dependent and -independent pathways.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, phthalimide derivatives have demonstrated promising antimicrobial and anti-inflammatory properties.[2]

  • Antimicrobial Activity: Certain phthalimide derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics.[2] For instance, a hydrazono-ethyl phenyl substituted phthalimide showed remarkable activity against Bacillus subtilis.[2]

  • Anti-inflammatory Effects: The anti-inflammatory potential of phthalimide derivatives has been linked to the inhibition of enzymes such as cyclooxygenase-2 (COX-2).[2] Docking studies have suggested that some derivatives can bind effectively to the active site of COX-2, potentially explaining their observed anti-inflammatory activity.[2]

The Influence of the 4-tert-Butylphenyl Moiety: A Look at Related Structures

While direct data on this compound derivatives is sparse, the biological activity of other compounds featuring a 4-tert-butylphenyl group can provide valuable insights into its potential contribution to a molecule's overall pharmacological profile. The tert-butyl group is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also provide steric hindrance that may influence binding to biological targets.

Experimental Protocols for Biological Evaluation

For researchers interested in synthesizing and evaluating novel this compound derivatives, the following are detailed, standard protocols for assessing key biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture Cancer Cells plate_cells Plate Cells in 96-well Plate (5x10^4 cells/mL) cell_culture->plate_cells incubate_24h Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compounds Add Various Concentrations of Test Compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h controls Include Positive (e.g., Paclitaxel) & Negative (DMSO) Controls controls->add_compounds add_mtt Add MTT Solution (20 µL, 5 mg/mL) incubate_48h->add_mtt incubate_3h Incubate for 3h add_mtt->incubate_3h add_dmso Add DMSO to Dissolve Formazan incubate_3h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media. Seed the cells into 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized this compound derivatives in DMSO. Dilute the stock solutions to various final concentrations in the cell culture medium. Add the compound solutions to the wells. Include a positive control (e.g., Paclitaxel) and a negative control (DMSO at the same concentration as in the test wells).

  • Incubation: Incubate the plates for 48 hours in a humidified atmosphere with 5% CO2 at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Illustration

While no specific signaling pathways have been elucidated for this compound derivatives, many anti-inflammatory and anticancer agents act on the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for novel phthalimide derivatives.

Simplified NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_deg IkB_p->IkB_deg Ubiquitination & Degradation IkB_deg->NFkB Releases IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK Inhibited by DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Transcription

Caption: Simplified NF-κB signaling pathway.

Conclusion and Future Directions

The phthalimide scaffold remains a highly versatile and promising platform for the development of new therapeutic agents with a broad range of biological activities, particularly in the realm of anticancer drug discovery. While the specific biological profile of this compound derivatives is yet to be explored, the existing data on related compounds suggests that this is a fertile ground for investigation. The increased lipophilicity and steric bulk offered by the 4-tert-butyl group could lead to derivatives with novel pharmacological properties, including enhanced potency, selectivity, or improved pharmacokinetic profiles.

It is our hope that this guide will serve as a valuable resource for researchers, providing both a comprehensive overview of the state of the art for related compounds and the practical tools needed to synthesize and evaluate novel this compound derivatives. Future work should focus on the systematic synthesis of a library of these compounds, followed by a thorough evaluation of their anticancer, antimicrobial, and anti-inflammatory activities to unlock their full therapeutic potential.

References

  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. UCL Discovery. [Link]

  • Lina, A., et al. (2020). Synthesis of Phthalimide Imine Derivatives as a Potential Anticancer Agent. Journal of Chemistry. [Link]

  • Hassanzadeh, F., et al. (2021). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. Research in Pharmaceutical Sciences. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules. [Link]

  • Li, W., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins. [Link]

  • Abdel-Aziz, H. A., et al. (2016). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research. [Link]

Sources

A Comparative Guide to the Crystal Structure of Phthalic Acid Derivatives: A Predictive Analysis of 4-tert-Butylphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystalline Architecture

In the realms of materials science and pharmaceutical development, the precise three-dimensional arrangement of molecules within a crystal lattice is paramount. This arrangement, or crystal packing, dictates fundamental physical properties such as solubility, melting point, stability, and bioavailability. Phthalic acid and its derivatives are not only crucial industrial feedstocks but also serve as foundational scaffolds in medicinal chemistry and building blocks for metal-organic frameworks (MOFs). Understanding how chemical modifications to the phthalic acid backbone influence crystal packing is essential for rational design and property optimization.

This guide addresses the structural analysis of 4-tert-butylphthalic acid. However, a comprehensive search of the public scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific single-crystal X-ray structure of this compound has not been publicly reported. This data gap presents a unique opportunity. Instead of a simple data report, this guide will provide a comparative and predictive analysis. We will first dissect the known crystal structures of its parent isomers, phthalic acid and terephthalic acid. Armed with these foundational principles, we will then project how the introduction of a sterically demanding and non-polar tert-butyl group is anticipated to modulate the molecular conformation and supramolecular architecture of the resulting crystal.

Comparative Crystallography: Phthalic Acid vs. Terephthalic Acid

The crystal structures of phthalic acid (benzene-1,2-dicarboxylic acid) and terephthalic acid (benzene-1,4-dicarboxylic acid) provide a classic textbook comparison of how isomerism directs supramolecular assembly. Both molecules utilize the robust and highly directional carboxylic acid dimer synthon, a common motif where two molecules form a cyclic, hydrogen-bonded pair.

Phthalic Acid: A Dimer-Based Structure

In phthalic acid, the two carboxylic acid groups are positioned ortho to each other on the benzene ring. X-ray diffraction studies reveal that there is no intramolecular hydrogen bonding between the adjacent carboxyl groups.[1][2] Instead, the crystal packing is dominated by intermolecular hydrogen bonds. Molecules of phthalic acid form centrosymmetric dimers, with the hydrogen bonds occurring between the carboxyl groups of two separate molecules.[1] This interaction is strong and directional, effectively creating a larger, discrete 16-membered ring unit. These dimer units then pack into the lattice, influenced by weaker van der Waals forces.

  • Key Structural Feature: Formation of discrete, hydrogen-bonded molecular pairs (dimers).

  • Space Group: C2/c[1][3]

  • Hydrogen Bond Length (O-H···O): Approximately 2.67 Å[1]

Terephthalic Acid: From Dimers to Infinite Chains

Terephthalic acid, with its para-substituted carboxyl groups, cannot form the same compact dimer as phthalic acid without significant distortion. Instead, its linear geometry is perfectly suited for forming extended, one-dimensional chains. Each carboxylic acid group on a given molecule forms a hydrogen-bonded dimer motif with a neighboring molecule, and this pattern repeats indefinitely along a crystallographic axis.[4] This creates robust, tape-like or chain-like superstructures. The final crystal is built by the packing of these parallel chains. This structural motif is a cornerstone of its use in polymers like polyethylene terephthalate (PET).[5] Terephthalic acid is also known to exhibit polymorphism, where it can crystallize in different, albeit closely related, triclinic unit cells.[4]

  • Key Structural Feature: Formation of infinite, hydrogen-bonded chains.

  • Polymorphism: Exists in at least two triclinic forms.[4]

  • Hydrogen Bond Length (O-H···O): Approximately 2.61 Å[4]

Below is a diagram illustrating the fundamental difference in the hydrogen-bonding networks of these two isomers.

G cluster_0 Phthalic Acid (Ortho Isomer) cluster_0_1 Result: Discrete Pairs cluster_1 Terephthalic Acid (Para Isomer) cluster_1_1 Result: Infinite Chains p1 Molecule A p2 Molecule B p1->p2 dp [A···B] t1 ...Molecule X... t2 Molecule Y t1->t2 H-Bond t3 ...Molecule Z... t2->t3 H-Bond ic ···X···Y···Z··· G cluster_0 Predicted Supramolecular Assembly of this compound dimer1 Dimer Unit Carboxyl End tert-Butyl End dimer2 Dimer Unit Carboxyl End tert-Butyl End dimer1:f1->dimer2:f1 dimer3 Dimer Unit Carboxyl End tert-Butyl End dimer1:f2->dimer3:f2 van der Waals (Likely Packing) dimer4 Dimer Unit Carboxyl End tert-Butyl End dimer2:f2->dimer4:f2 van der Waals (Likely Packing) logic Logic: 1. Molecules form stable H-Bonded Dimers. 2. Bulky tert-Butyl groups prevent chain formation. 3. Packing is driven by arranging these dimers to   maximize weaker van der Waals forces between   the hydrophobic tert-Butyl groups. G start 1. Grow High-Quality Single Crystals select 2. Select & Mount Crystal on Goniometer start->select collect 3. Collect Diffraction Data (Intensities & Angles) select->collect solve 4. Solve Structure (Determine Atom Positions) collect->solve refine 5. Refine Structural Model (Optimize Fit to Data) solve->refine refine->solve Iterate if needed validate 6. Validate Final Structure (CIF File Generation) refine->validate

Sources

A Comparative Guide to the Synthesis of 4-tert-Butylphthalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the synthetic pathways to 4-tert-butylphthalic acid, a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a bulky tert-butyl group, imparts desirable properties such as enhanced solubility and modified electronic characteristics to derivative compounds. This guide provides an in-depth comparison of the primary synthetic routes, offering insights into the underlying chemistry, experimental protocols, and a critical evaluation of each method's strengths and weaknesses to aid researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound is a disubstituted aromatic carboxylic acid. The presence of the carboxylic acid functionalities allows for the formation of a wide range of derivatives, including esters, amides, and imides, while the tert-butyl group can influence the pharmacological and material properties of the final products. Consequently, efficient and scalable access to this intermediate is of significant interest. This guide will focus on two principal synthetic strategies: the classical oxidation of 4-tert-butyl-o-xylene and a proposed modern catalytic approach, with a conceptual discussion of a potential alternative based on cycloaddition chemistry.

Route 1: The Classical Approach - Permanganate Oxidation of 4-tert-Butyl-o-Xylene

This traditional and well-established route involves a two-step process: the Friedel-Crafts alkylation of o-xylene to introduce the tert-butyl group, followed by the strong oxidation of the two methyl groups to carboxylic acids.

Step 1: Friedel-Crafts Alkylation of o-Xylene

The synthesis commences with the electrophilic aromatic substitution of a tert-butyl group onto the o-xylene ring. This is typically achieved through a Friedel-Crafts alkylation reaction, where tert-butyl chloride or isobutylene can be used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reaction Scheme: Friedel-Crafts Alkylation

cluster_start Starting Materials cluster_catalyst Catalyst cluster_product Product o_xylene o-Xylene tbu_o_xylene 4-tert-Butyl-o-xylene o_xylene->tbu_o_xylene tbucl tert-Butyl Chloride tbucl->tbu_o_xylene alcl3 AlCl₃ alcl3->tbu_o_xylene Catalyst

Caption: Friedel-Crafts alkylation of o-xylene.

Step 2: Potassium Permanganate Oxidation

The second step involves the vigorous oxidation of the two methyl groups of 4-tert-butyl-o-xylene to carboxylic acids using a strong oxidizing agent, classically potassium permanganate (KMnO₄) in a basic aqueous solution.[1] Subsequent acidification yields the desired this compound.

Reaction Scheme: Permanganate Oxidation

cluster_start Starting Material cluster_reagents Reagents cluster_product Product tbu_o_xylene 4-tert-Butyl-o-xylene product This compound tbu_o_xylene->product kmno4 1. KMnO₄, OH⁻, H₂O, Δ kmno4->product Oxidation h3o 2. H₃O⁺ h3o->product Acidification

Caption: Oxidation of 4-tert-butyl-o-xylene.

Detailed Experimental Protocol (Classical Route)

Step 1: Synthesis of 4-tert-Butyl-o-xylene

  • To a stirred solution of o-xylene and a catalytic amount of iodine at 0-50°C, slowly add tert-butyl chloride.[1]

  • After the reaction is complete, quench the reaction by washing with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by vacuum distillation to obtain 4-tert-butyl-o-xylene.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-tert-butyl-o-xylene in a mixture of tert-butanol, glacial acetic acid, and water.[1]

  • Heat the mixture to reflux and add potassium permanganate portion-wise to control the exothermic reaction. A significant molar excess of KMnO₄ is required.

  • After the addition is complete, continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • While hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Cool the filtrate and acidify with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the this compound.[1]

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for higher purity.

Expertise & Experience Insights (Classical Route)

The permanganate oxidation of alkylbenzenes is a robust and well-understood reaction. However, several practical aspects require careful consideration. The reaction is highly exothermic and requires controlled addition of the oxidant. A large excess of potassium permanganate is necessary for complete oxidation, which can lead to significant amounts of manganese dioxide waste, posing environmental and disposal challenges. The workup requires careful filtration of the fine MnO₂ precipitate, which can be tedious. Yields for similar oxidations of xylenes are often in the range of 55-60%.[2]

Route 2: A Proposed Modern Catalytic Approach

Drawing inspiration from the industrial synthesis of terephthalic acid (the AMOCO process), a more modern and efficient route for the oxidation of 4-tert-butyl-o-xylene can be proposed.[3][4] This method utilizes a mixed-metal catalyst system and air or oxygen as the ultimate oxidant, offering a greener and more atom-economical alternative to stoichiometric permanganate.

Catalytic Air Oxidation

This approach involves the liquid-phase oxidation of 4-tert-butyl-o-xylene using a homogeneous catalyst, typically a mixture of cobalt (II) acetate and manganese (II) acetate, with a bromide source (e.g., HBr or NaBr) as a promoter. The reaction is carried out in an acidic solvent, such as acetic acid, under elevated temperature and pressure with a continuous supply of air or oxygen.

Reaction Scheme: Catalytic Air Oxidation

cluster_start Starting Material cluster_reagents Reagents & Catalysts cluster_product Product tbu_o_xylene 4-tert-Butyl-o-xylene product This compound tbu_o_xylene->product o2 O₂ (Air) o2->product Oxidant catalyst Co(OAc)₂/Mn(OAc)₂/Br⁻ catalyst->product Catalyst solvent Acetic Acid, Δ, P solvent->product

Caption: Proposed catalytic oxidation of 4-tert-butyl-o-xylene.

Proposed Experimental Protocol (Modern Catalytic Route)
  • Charge a high-pressure reactor with 4-tert-butyl-o-xylene, glacial acetic acid, cobalt (II) acetate, manganese (II) acetate, and a bromide source.

  • Seal the reactor, pressurize with air or an oxygen/nitrogen mixture, and heat to the desired temperature (typically 175-225°C).[4]

  • Maintain the reaction under pressure with continuous stirring and a steady flow of the oxidizing gas.

  • After the reaction period, cool the reactor, vent the excess pressure, and discharge the contents.

  • The product, this compound, is expected to crystallize out of the acetic acid upon cooling.

  • Collect the product by filtration, wash with fresh acetic acid and then water, and dry.

Expertise & Experience Insights (Modern Catalytic Route)

This catalytic approach offers significant advantages in terms of efficiency and environmental impact. The use of air as the oxidant is highly cost-effective and sustainable. The catalytic nature of the process means that smaller quantities of metal salts are required compared to the stoichiometric amount of permanganate. However, this method requires specialized high-pressure equipment. The reaction conditions, particularly temperature, pressure, and catalyst composition, need to be carefully optimized to achieve high yields and selectivity, minimizing the formation of byproducts such as 4-tert-butyl-toluic acid. The corrosive nature of the acetic acid and bromide mixture at high temperatures may necessitate the use of corrosion-resistant reactor materials.

Conceptual Alternative: Diels-Alder Approach

A fundamentally different synthetic strategy could involve a [4+2] cycloaddition, or Diels-Alder reaction, to construct the substituted benzene ring, followed by aromatization. While not explicitly reported for this compound, this approach is used for the synthesis of other phthalic acid derivatives and offers a creative alternative.[5][6][7]

A hypothetical route could involve the reaction of a suitably substituted diene with a dienophile, followed by an aromatization step. The challenge in this approach lies in the synthesis of the appropriately substituted diene and the efficiency of the aromatization step. This remains a conceptual pathway that would require significant research and development.

Performance Comparison

ParameterClassical Route (Permanganate Oxidation)Modern Catalytic Route (Proposed)
Starting Material 4-tert-Butyl-o-xylene4-tert-Butyl-o-xylene
Oxidizing Agent Potassium Permanganate (KMnO₄)Air / Oxygen (O₂)
Catalyst None (Stoichiometric Reagent)Co(OAc)₂/Mn(OAc)₂/Br⁻
Yield Moderate (typically 55-60% for similar xylenes)[2]Potentially High (with optimization)
Reaction Conditions Reflux in aqueous solutionHigh Temperature (175-225°C), High Pressure[4]
Equipment Standard laboratory glasswareHigh-pressure reactor
Waste Products Large quantities of MnO₂Primarily water
Safety Concerns Handling of strong oxidant, exothermicityHigh pressure, flammable solvent at high temp.
Environmental Impact High (heavy metal waste)Low (uses air as oxidant)
Scalability Challenging due to waste and exothermWell-suited for large-scale production

Conclusion

The choice of synthetic route for this compound is contingent on the specific requirements of the researcher, including the desired scale, available equipment, and environmental considerations.

  • The classical permanganate oxidation is a reliable, albeit less efficient and environmentally friendly, method suitable for small-scale laboratory synthesis where specialized high-pressure equipment is not available. Its primary drawbacks are the large amount of waste generated and moderate yields.

  • The proposed modern catalytic approach represents a more sustainable and scalable strategy, mirroring industrial processes for similar compounds. While requiring a greater initial investment in equipment, it offers higher potential yields, uses a green oxidant, and minimizes waste, making it the preferred choice for larger-scale production and process development.

Further research into novel catalytic systems and alternative synthetic strategies, such as the Diels-Alder approach, may yet unlock even more efficient and elegant pathways to this valuable synthetic intermediate.

References

  • PrepChem.com. Synthesis of 4-t-butyl-phthalic anhydride. Available from: [Link]

  • Sciencemadness Discussion Board. Potassium Phthalate from multiple Xylene isomers. 2015. Available from: [Link]

  • Harms, G., et al. Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria. Applied and Environmental Microbiology, 1999, 65(3), 999-1004.
  • Sasson, Y., et al. Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions.
  • Sciencemadness Discussion Board. 1,4-benzenedicarboxylic acid from xylene by oxidation. 2007. Available from: [Link]

  • Experiment 2: AROMATIC SIDE-CHAIN OXIDATION: PHTHALIC ACID FROM XYLENE. (n.d.). Available from: [Link]

  • Google Patents.
  • Wikipedia. Diels–Alder reaction. 2023. Available from: [Link]

  • Allen. Xylenes on oxidation with acidic KMnO_4 gives. (n.d.). Available from: [Link]

  • Al-Hayaly, K. A. J. Reaction mechanism and modeling study for the oxidation by SO 2 of o -xylene and p -xylene in Claus process. Canadian Journal of Chemical Engineering, 2016, 94(11), 2139-2149.
  • YouTube.

    
    -Xylene on oxidation with acidified 
    
    
    
    yields (A) Phthalic acid (B). 2023. Available from: [Link]
  • ResearchGate. a,b) Comparison between traditional p‐xylene oxidation and the... (n.d.). Available from: [Link]

  • National Center for Biotechnology Information. 4-tert-Butylphthalic anhydride. PubChem Compound Database. Available from: [Link]

  • Shiramizu, M., & Toste, F. D. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. Angewandte Chemie International Edition, 2014, 53(24), 6279-6283.
  • Utrecht University.
  • ResearchGate. Oxidation of p-xylene in different solvents [a] . (n.d.). Available from: [Link]

  • Google Patents. Preparation method of 4-tert-butyl phthalonitrile. CN108047089B. 2018.
  • RJPBCS.
  • Reddit. Is this a valid synthesis for tert-butylbenzene? 2025. Available from: [Link]

  • ResearchGate. Pilot study on synthesis of 4-chlorophthalic anhydride. 2015.
  • MDPI.
  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. (n.d.). Available from: [Link]

  • Google Patents. Synthetic methods pertaining to tert-butyl-benzene-based compounds. WO2013112585A1. 2013.
  • ResearchGate. p-Xylene Oxidation to Terephthalic Acid: New Trends. 2023.
  • Google Patents.
  • ResearchGate.
  • MDPI. p-Xylene Oxidation to Terephthalic Acid: New Trends. 2023.
  • ScienceAsia. p-Xylene catalytic oxidation to terephthalic acid by ozone. 2012.
  • ResearchGate.
  • ResearchGate. Preparation of some derivatives of meta-di-tert-butylbenzene and tert-butylbenzene. 1953.
  • Google Patents. Process for the preparation of 4-tert-butylbenzaldehyde. EP0580231A1. 1994.
  • ResearchGate. Oxidation of p-xylene to terephthalic acid and 4-carboxybenzaldehyde. (n.d.). Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-tert-Butylphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 4-tert-Butylphthalic acid is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in established safety protocols to manage the disposal of this compound, ensuring the protection of personnel and the environment.

The procedural choices outlined below are based on a synthesis of safety data for phthalic acids and related substituted aromatic compounds. The core principle is to treat chemical waste with a level of caution that accounts for both known hazards and potential environmental impact.

Hazard Assessment & Pre-Disposal Considerations

Before any disposal process begins, a thorough understanding of the material's risks is essential. This compound, a substituted aromatic carboxylic acid, requires careful handling based on the hazards associated with its structural components.

Inherent Chemical Hazards:

  • Irritation: Like its parent compound, phthalic acid, it should be treated as a skin and eye irritant.[1][2] Direct contact should be avoided.

  • Respiratory Effects: In powdered form, it may cause respiratory irritation if inhaled.[1][2]

  • Combustibility: As a solid organic compound, it is combustible. Finely dispersed dust can form explosive mixtures with air upon intense heating.[3][4][5]

Environmental & Reactivity Profile:

  • Aquatic Toxicity: The "tert-butyl" group, particularly in related phenolic compounds, is associated with significant environmental concerns. For example, 4-tert-butylphenol is classified as very toxic to aquatic life with long-lasting effects and has been identified by the European Commission as a substance of very high concern (SVHC) due to its endocrine-disrupting properties.[6][7][8] While this data is for a related phenol, the precautionary principle dictates that release of this compound into the environment must be strictly avoided.

  • Incompatibility: This compound is incompatible with strong oxidizing agents and strong bases.[1][9][10] Mixing with these substances can lead to vigorous, exothermic, or otherwise dangerous reactions.

The foundational step in disposal is waste characterization . All waste containing this compound must be treated as hazardous chemical waste.[9][10]

Personal Protective Equipment (PPE) & Engineering Controls

Adherence to safety protocols is non-negotiable. The following controls are mandatory when handling or preparing this compound for disposal.

Control TypeSpecificationRationale
Engineering Fume HoodAll handling of solid powder and preparation of waste containers must be performed in a well-ventilated fume hood to prevent inhalation of dust.[1][11]
PPE Safety GogglesProtects against eye irritation or serious damage from splashes or airborne dust.[1][12]
PPE Chemical-Resistant GlovesPrevents skin contact and irritation. Nitrile gloves are generally suitable, but consult the glove manufacturer's compatibility chart.[3]
PPE Laboratory CoatProtects skin and personal clothing from contamination.

Disposal Workflow: A Decision-Based Protocol

The correct disposal path depends entirely on the form of the waste. This workflow provides a logical sequence for decision-making.

DisposalWorkflow start Characterize this compound Waste Stream decision1 What is the waste form? start->decision1 solid_path Solid Waste (e.g., expired reagent, contaminated labware, spill cleanup material) decision1->solid_path  Solid liquid_path Liquid Waste (e.g., in solution) decision1->liquid_path Liquid   package_solid 1. Place in a clearly labeled, sealable, and compatible container (e.g., HDPE pail). 2. Label as 'Hazardous Waste: this compound'. 3. Store in a designated satellite accumulation area. solid_path->package_solid decision2 Is the liquid waste aqueous and dilute (<1%) with NO other hazardous components (solvents, metals)? liquid_path->decision2 concentrated_path No (Concentrated, Organic Solvent, or Mixed Waste) decision2->concentrated_path No dilute_path Yes (Dilute Aqueous Only) decision2->dilute_path Yes package_concentrated 1. Collect in a sealable, compatible container. 2. Label with all constituents (e.g., 'Hazardous Waste: this compound in Toluene'). 3. Segregate from incompatible waste streams (bases, oxidizers). 4. Store for professional disposal. concentrated_path->package_concentrated consult_ehs CRITICAL STEP: Consult institutional EHS and local regulations. Drain disposal is NOT recommended without explicit approval. dilute_path->consult_ehs treat_as_hazardous Default Path: Collect as hazardous aqueous waste. Package, label, and store for professional disposal. consult_ehs->treat_as_hazardous

Sources

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Feasible Synthetic Routes

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4-tert-Butylphthalic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.